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Biotin-D-Glucose

Cat. No.: B12362642
M. Wt: 406.5 g/mol
InChI Key: KTMYRZMFYBLHFO-RXQVDGKZSA-N
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Description

Biotin-D-Glucose is a useful research compound. Its molecular formula is C16H26N2O8S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O8S B12362642 Biotin-D-Glucose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N2O8S

Molecular Weight

406.5 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C16H26N2O8S/c19-10(25-5-8-12(20)13(21)14(22)15(23)26-8)4-2-1-3-9-11-7(6-27-9)17-16(24)18-11/h7-9,11-15,20-23H,1-6H2,(H2,17,18,24)/t7-,8+,9-,11-,12+,13-,14+,15?/m0/s1

InChI Key

KTMYRZMFYBLHFO-RXQVDGKZSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OCC3C(C(C(C(O3)O)O)O)O)NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Biotin-D-Glucose, a crucial conjugate molecule in various biomedical research applications. This document details the experimental protocols for its synthesis, methods for its characterization, and presents relevant data in a structured format for clarity and ease of comparison.

Introduction

This compound is a synthetic conjugate that links the vitamin biotin to a D-glucose molecule. This bifunctional molecule leverages the high-affinity interaction between biotin and avidin (or streptavidin) for detection and purification, while the glucose moiety allows for targeting of glucose transporters and other glucose-binding proteins. Its application is pivotal in studying glucose metabolism, insulin signaling, and for the targeted delivery of therapeutic agents to cells with high glucose uptake, such as cancer cells.

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical strategies. A common and effective method involves the reaction of biotin hydrazide with D-glucose. This approach relies on the formation of a stable hydrazone linkage between the aldehyde group of the open-chain form of glucose and the hydrazide group of biotin.

Synthesis Workflow

The synthesis workflow involves the activation of the anomeric carbon of D-glucose and subsequent coupling with biotin hydrazide.

Synthesis_Workflow Synthesis of this compound via Hydrazide Chemistry cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product D_Glucose D-Glucose Reaction_Step Coupling Reaction (Hydrazone Formation) D_Glucose->Reaction_Step Biotin_Hydrazide Biotin Hydrazide Biotin_Hydrazide->Reaction_Step Purification_Step Purification (e.g., HPLC) Reaction_Step->Purification_Step Biotin_D_Glucose This compound Purification_Step->Biotin_D_Glucose

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Hydrazide Coupling

This protocol is adapted from established methods for the biotinylation of carbohydrates.

Materials:

  • D-Glucose

  • Biotin Hydrazide

  • Anhydrous Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Methanol

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve D-glucose (1 equivalent) and biotin hydrazide (1.2 equivalents) in anhydrous DMF.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Initiation of Reaction: Stir the mixture at room temperature for 2 hours to facilitate the formation of the hydrazone intermediate.

  • Reduction (Optional but Recommended for Stability): Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight. This step reduces the hydrazone bond to a more stable secondary amine linkage.

  • Quenching the Reaction: Quench the reaction by the slow addition of methanol.

  • Precipitation and Washing: Precipitate the crude product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether. Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the crude product under vacuum.

Purification

The crude this compound is purified using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

ParameterValue
Column Reversed-phase C18 column
Mobile Phase Gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B)
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Fractions containing the pure product are collected, pooled, and lyophilized to yield this compound as a white solid.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its structure and purity.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₆H₂₈N₂O₇S
Molecular Weight 406.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and water
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show characteristic peaks for both the biotin and glucose moieties. Key signals include those for the anomeric proton of glucose (around 4.5-5.2 ppm), the protons of the glucose ring (3.2-4.0 ppm), and the protons of the biotin molecule, including those on the ureido and thiophene rings.

  • ¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum will display signals corresponding to the six carbons of the glucose unit and the ten carbons of the biotin molecule.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 407.45. Fragmentation patterns would likely involve cleavage of the glycosidic bond and fragmentation of the biotin side chain.

Purity Analysis

High-Performance Liquid Chromatography (HPLC):

The purity of the synthesized this compound is determined by analytical HPLC. A single sharp peak at the expected retention time indicates a high degree of purity.

ParameterResult
Purity >95% (as determined by HPLC)
Yield 60-70% (typical)

Biological Application: Targeting Glucose Transporters

This compound is a valuable tool for studying glucose transporters (GLUTs), which are integral membrane proteins that facilitate the transport of glucose across the plasma membrane. The biotin tag allows for the detection and isolation of GLUT proteins that have bound the glucose analog.

Conceptual Signaling Pathway for GLUT Interaction

The following diagram illustrates the conceptual pathway of this compound interacting with a glucose transporter on a cell membrane.

GLUT_Interaction Interaction of this compound with a Glucose Transporter (GLUT) cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin_Glucose This compound GLUT Glucose Transporter (GLUT) Biotin_Glucose->GLUT Binding Internalized_Complex Internalized this compound-GLUT Complex GLUT->Internalized_Complex Transport/Endocytosis Streptavidin_Beads Streptavidin-Coated Beads Internalized_Complex->Streptavidin_Beads Affinity Capture Isolation Isolation and Analysis Streptavidin_Beads->Isolation Pull-down

Caption: Conceptual pathway of this compound interaction.

Conclusion

This technical guide has outlined the synthesis, characterization, and a key application of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and molecular imaging. The ability to specifically label and track glucose-binding proteins makes this compound an indispensable tool in advancing our understanding of cellular metabolism and developing novel therapeutic strategies.

An In-depth Technical Guide to Biotinylated Glucose: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated glucose is a chemically modified glucose molecule that incorporates a biotin moiety. This dual functionality makes it an invaluable tool in a wide range of biomedical research applications. The glucose component allows it to interact with glucose transporters and other glucose-binding proteins, while the biotin tag provides a high-affinity handle for detection, purification, and quantification through its exceptionally strong and specific interaction with avidin or streptavidin. This guide provides a comprehensive overview of the chemical and physical properties of biotinylated glucose, detailed experimental protocols for its synthesis and use, and its application in studying cellular signaling pathways.

Chemical and Physical Properties

Biotinylated glucose can refer to a variety of specific chemical structures, depending on the linkage between the glucose and biotin molecules. These variations can influence the molecule's overall properties. The data presented below pertains to common forms of biotinylated glucose derivatives.

Quantitative Data Summary
PropertyValueNotes
Molecular Formula C16H26N2O8SFor a common form of Biotin-D-Glucose.[1][2]
Molecular Weight 406.45 g/mol For a common form of this compound.[1][2]
Solubility
    in DMSO100 mg/mL (246.03 mM)[2]May require ultrasonication to fully dissolve.
    in Water/Aqueous BuffersSparingly solubleFor many biotin derivatives, dissolving in DMSO first and then diluting into aqueous buffer is recommended.
Stability and Storage
    Solid FormStore at -20°C, protected from light.
    In SolventStore at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. The biotin-protein bond is generally stable for long periods at -80°C.

Experimental Protocols

Synthesis of Biotinylated Glucose via Hydrazide Chemistry

This protocol describes a common method for biotinylating glucose through the reaction of its aldehyde group with a biotin hydrazide derivative. In its cyclic hemiacetal form, glucose is in equilibrium with its open-chain aldehyde form, which can react with hydrazides to form a stable hydrazone bond.

Materials:

  • D-Glucose

  • Biotin-LC-Hydrazide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 6.0

  • Sodium Cyanoborohydride (NaCNBH3)

  • Dialysis tubing or desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve D-glucose in PBS (pH 6.0) to a final concentration of 100 mM.

    • Dissolve Biotin-LC-Hydrazide in anhydrous DMSO to create a 50 mM stock solution. This may require gentle warming.

  • Reaction Mixture:

    • In a reaction vessel, combine the D-glucose solution with the Biotin-LC-Hydrazide stock solution. A molar excess of the biotin hydrazide is typically used.

    • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 50 mM. This reducing agent will stabilize the hydrazone bond to a more stable secondary amine bond.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purification:

    • Remove the unreacted biotin hydrazide and other small molecules by dialysis against PBS or by using a desalting column.

  • Verification:

    • The successful synthesis of biotinylated glucose can be confirmed by techniques such as Mass Spectrometry or NMR.

Cell Surface Protein Labeling with Biotinylated Glucose

This protocol is designed to label cell surface proteins that bind to glucose, such as glucose transporters (GLUTs).

Materials:

  • Cells in culture expressing the target glucose-binding protein(s)

  • Biotinylated glucose

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS to remove media and stop cellular processes.

  • Biotinylation:

    • Incubate the cells with a solution of biotinylated glucose in PBS at 4°C for 30-60 minutes. The low temperature minimizes endocytosis of the labeled proteins.

  • Quenching and Lysis:

    • Wash the cells three times with ice-cold PBS to remove unbound biotinylated glucose.

    • Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., a specific GLUT isoform).

Pull-Down Assay to Identify Glucose-Binding Proteins

This protocol describes a pull-down assay to identify unknown proteins that interact with glucose.

Materials:

  • Biotinylated glucose

  • Cell or tissue lysate

  • Streptavidin-coated magnetic beads

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high salt/low pH buffer)

  • Mass spectrometry or Western blotting reagents for protein identification

Procedure:

  • Bead Preparation:

    • Wash the streptavidin-coated magnetic beads with the binding/wash buffer according to the manufacturer's instructions.

  • Immobilization of Bait:

    • Incubate the washed beads with a solution of biotinylated glucose for 1 hour at room temperature to immobilize the "bait".

    • Wash the beads to remove unbound biotinylated glucose.

  • Binding of Prey:

    • Incubate the biotinylated glucose-coated beads with the cell or tissue lysate for 2-4 hours at 4°C. The lysate contains the potential "prey" proteins.

  • Washing:

    • Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using the chosen elution buffer.

  • Identification:

    • Identify the eluted proteins using mass spectrometry for a broad-scale discovery approach or by Western blotting if a specific interacting protein is hypothesized.

Signaling Pathways and Experimental Workflows

Biotinylated glucose is a key reagent for studying the trafficking of glucose transporters, particularly in response to insulin signaling.

Insulin-Stimulated GLUT4 Translocation Pathway

Insulin binding to its receptor on the surface of fat and muscle cells initiates a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream.

insulin_glut4_pathway insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip2 PIP2 pi3k->pip2 Converts pip3 PIP3 pi3k->pip3 to pdk1 PDK1 pip3->pdk1 Recruits akt Akt/PKB pdk1->akt as160 AS160 akt->as160 glut4_vesicle GLUT4 Storage Vesicle as160->glut4_vesicle Promotes plasma_membrane Plasma Membrane glut4_vesicle->plasma_membrane Translocation glucose_uptake Glucose Uptake plasma_membrane->glucose_uptake Facilitates glut4_translocation GLUT4 Translocation

Caption: Insulin signaling cascade leading to GLUT4 translocation.

Experimental Workflow: Identifying Glucose Transporter Interacting Proteins

The following diagram illustrates a typical workflow for identifying proteins that interact with a specific glucose transporter using biotinylated glucose and co-immunoprecipitation.

experimental_workflow start Start: Cells expressing a tagged glucose transporter step1 Label cell surface proteins with biotinylated glucose start->step1 step2 Lyse cells and perform immunoprecipitation with antibody against the tag step1->step2 step3 Elute immunoprecipitated protein complexes step2->step3 step4 Separate proteins by SDS-PAGE step3->step4 step5a Western Blot with streptavidin-HRP to confirm biotinylation step4->step5a step5b Stain gel and excise bands for mass spectrometry step4->step5b end End: Validated interacting partners of the glucose transporter step5a->end step6 Identify interacting proteins step5b->step6 step6->end

Caption: Workflow for identifying glucose transporter interacting proteins.

Conclusion

Biotinylated glucose is a versatile and powerful tool for researchers in cell biology, biochemistry, and drug development. Its ability to mimic native glucose allows for the specific targeting of glucose-related biological processes, while the robust biotin-avidin interaction provides a reliable method for detection and purification. The protocols and information provided in this guide offer a solid foundation for the successful application of biotinylated glucose in a variety of experimental contexts. As our understanding of glucose metabolism and its role in disease continues to grow, so too will the importance of innovative research tools like biotinylated glucose.

References

An In-depth Technical Guide to the Fluorescent Properties and Applications of Biotin-D-Glucose Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Bifunctional Biotin-D-Glucose Probe

The monitoring of glucose uptake in living cells is fundamental to research in metabolic diseases, oncology, and neuroscience. While fluorescent D-glucose analogs have become indispensable tools for visualizing this process, the addition of a biotin moiety creates a powerful bifunctional probe. A this compound fluorescent probe is a synthetic molecule where D-glucose is chemically linked to both a fluorophore and a biotin tag. This design allows for:

  • Real-time Visualization: The fluorescent tag enables the tracking of glucose transport across the cell membrane and its accumulation within the cell using techniques like fluorescence microscopy and flow cytometry.

  • Affinity-Based Applications: The biotin tag serves as a high-affinity handle for interaction with avidin or streptavidin. This allows for subsequent detection, quantification, or isolation of the probe and its associated cellular components (e.g., glucose transporters).

This guide provides a comprehensive overview of the design, fluorescent properties, and experimental applications of these advanced molecular probes.

Probe Design and Synthesis

The core structure of a this compound fluorescent probe involves a glucose molecule, a fluorescent reporter, and a biotin handle. The synthesis strategy typically involves sequential conjugation reactions to attach the fluorophore and biotin to specific positions on the glucose molecule, often using chemical linkers to ensure that neither tag interferes with the other's function or with the probe's recognition by glucose transporters.

A generalized synthetic workflow is outlined below. The process begins with a protected glucose derivative, allowing for site-specific modifications. An exit vector is established for attaching a linker, which then serves as an anchor for coupling with both the fluorescent dye and the biotin moiety.

G cluster_synthesis Generalized Synthesis Workflow start Protected D-Glucose Derivative linker Introduction of a Bifunctional Linker start->linker fluorophore Conjugation of Fluorophore linker->fluorophore deprotection1 Selective Deprotection fluorophore->deprotection1 biotin Conjugation of Biotin deprotection1->biotin deprotection2 Final Deprotection biotin->deprotection2 final_probe This compound Fluorescent Probe deprotection2->final_probe

Caption: Generalized workflow for the synthesis of a this compound fluorescent probe.

Fluorescent Properties of Core Fluorophores

The choice of fluorophore is critical and dictates the probe's spectral properties, brightness, and photostability. While the conjugation to glucose and biotin can slightly alter these characteristics, the properties of the parent dye provide a strong indication of the probe's performance.

Fluorophore ClassCommon Examples Conjugated to GlucoseTypical Excitation Max (nm)Typical Emission Max (nm)Quantum Yield (Φ)Relative Photostability
Nitrobenzofurazan 2-NBDG, 6-NBDG~465-475~535-550Low to ModerateLow
Fluorescein Fluorescein-Glucose~490-498~514-520HighLow
Cyanine Dyes Cy3-Glucose~550-555~565-570ModerateModerate
Cy5-Glucose~644-650~665-670ModerateHigh
Cy5.5-2DG~675~695ModerateHigh
Rhodamine Rhodamine-Glucose~540-555~565-580HighHigh
Quantum Dots Qdot-Glucose ConjugatesBroad (e.g., 405)Tunable (e.g., 525-655)Very HighVery High

Note: Quantum Yield (Φ) and Photostability are highly dependent on the molecular environment. The values presented are for general comparison. Photobleaching is an irreversible loss of fluorescence upon exposure to excitation light.[1][2][3][4]

Experimental Protocols

Real-time Monitoring of Glucose Uptake via Fluorescence Microscopy

This protocol allows for the visualization of glucose transport into adherent cells.

A. Materials

  • Cells of interest cultured on glass-bottom dishes or chamber slides.

  • This compound fluorescent probe.

  • Glucose-free imaging buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Positive control (e.g., insulin for insulin-responsive cells).

  • Negative control/inhibitor (e.g., Cytochalasin B or Phloretin).

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂).

B. Protocol

  • Cell Preparation: Seed cells to achieve 60-80% confluency on the day of the experiment.

  • Starvation: Wash cells twice with warm PBS and replace the culture medium with glucose-free imaging buffer. Incubate for 1-2 hours at 37°C to lower basal glucose levels.[5]

  • Baseline Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence image before adding the probe.

  • Probe Incubation: Add the this compound fluorescent probe to the imaging buffer at a final concentration of 50-200 µM. Immediately begin time-lapse image acquisition.

  • Stimulation/Inhibition:

    • For stimulation, add insulin (e.g., 100 nM) and continue imaging to observe an increase in glucose uptake.

    • For inhibition, pre-incubate a separate set of cells with a glucose transporter inhibitor (e.g., 10 µM Cytochalasin B) for 30 minutes before adding the probe.

  • Data Acquisition: Capture images every 1-5 minutes for a total of 30-60 minutes.

  • Data Analysis: Quantify the mean fluorescence intensity within individual cells over time using image analysis software.

G cluster_workflow Microscopy Experimental Workflow prep 1. Seed & Culture Cells starve 2. Glucose Starvation (1-2h) prep->starve baseline 3. Acquire Baseline Image starve->baseline treat 4. Add Probe ± Stimulant/Inhibitor baseline->treat acquire 5. Time-Lapse Image Acquisition treat->acquire analyze 6. Quantify Intracellular Fluorescence acquire->analyze

Caption: Experimental workflow for monitoring glucose uptake by fluorescence microscopy.

Quantitative Analysis of Glucose Uptake by Flow Cytometry

This protocol provides a high-throughput method for quantifying glucose uptake in a cell population.

A. Materials

  • Suspension or trypsinized adherent cells.

  • This compound fluorescent probe.

  • Glucose-free buffer (e.g., PBS).

  • FACS buffer (PBS with 2% FBS).

  • Flow cytometer with a laser line appropriate for the probe's excitation spectrum.

B. Protocol

  • Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells per sample.

  • Starvation: Wash cells twice with glucose-free buffer and resuspend in the same buffer. Incubate for 1 hour at 37°C.

  • Probe Incubation: Add the this compound fluorescent probe to a final concentration of 100 µM. Incubate for 30 minutes at 37°C, protected from light. Include a negative control sample without the probe.

  • Stopping the Reaction: Stop the uptake by adding 2 mL of ice-cold FACS buffer and immediately centrifuging the cells at 200 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold FACS buffer to remove extracellular probe.

  • Resuspension: Resuspend the final cell pellet in 0.5 mL of ice-cold FACS buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events.

  • Data Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each sample. The MFI is directly proportional to the amount of glucose uptake.

Affinity Pull-Down of Probe-Associated Proteins

The biotin tag allows for the isolation of proteins that have interacted with the probe, such as glucose transporters.

A. Materials

  • Cells treated with this compound fluorescent probe.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-coated magnetic beads or agarose resin.

  • Wash buffers.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

B. Protocol

  • Cell Treatment: Treat cells with the this compound probe as described in the microscopy or flow cytometry protocols.

  • Lysis: After treatment and washing, lyse the cells on ice with lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Binding: Add streptavidin-coated beads to the clarified lysate and incubate with rotation for 1-2 hours at 4°C to allow the biotinylated probe to bind.

  • Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against specific glucose transporters (e.g., GLUT1, GLUT4).

Signaling Pathways and Mechanisms

Glucose Transport Mechanism

Fluorescent glucose analogs like the this compound probe are transported into the cell primarily by Glucose Transporter (GLUT) proteins. Once inside, probes modified at the C-2 position (like 2-NBDG) can be phosphorylated by hexokinase, which traps them within the cell, leading to signal accumulation. The biotin tag can be used after imaging or uptake assays to investigate these transporters.

G cluster_transport Probe Transport and Detection Logic extracellular Extracellular Space intracellular Intracellular Space probe_out This compound Fluorescent Probe glut GLUT Transporter probe_out->glut Binding probe_in Probe (Intracellular) glut->probe_in Transport hexokinase Hexokinase probe_in->hexokinase Phosphorylation pull_down Biotin-Streptavidin Pull-Down probe_in->pull_down Affinity Capture probe_p Probe-6-Phosphate (Trapped) hexokinase->probe_p fluorescence Fluorescence Detection probe_p->fluorescence Signal Accumulation

Caption: Cellular uptake and subsequent applications of a this compound probe.

Insulin Signaling Pathway and GLUT4 Translocation

In muscle and adipose cells, insulin is a primary regulator of glucose uptake. The binding of insulin to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing the number of transporters available to import glucose. A this compound probe can be used to measure the functional outcome of this pathway's activation.

G cluster_pathway Insulin Signaling Pathway for GLUT4 Translocation Insulin Insulin IR Insulin Receptor Insulin->IR Binding IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt Activation AS160 AS160 Akt->AS160 Phosphorylation (Inhibition of GAP activity) Translocation Vesicle Translocation & Fusion AS160->Translocation Relieves Inhibition GSV GLUT4 Storage Vesicles GSV->Translocation GLUT4 GLUT4 at Plasma Membrane Translocation->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Key steps in the insulin signaling cascade leading to GLUT4 translocation.

Conclusion

This compound fluorescent probes represent a sophisticated class of chemical tools for cell biology and drug discovery. Their dual functionality enables not only the dynamic visualization of glucose transport but also the subsequent biochemical analysis of the transport machinery. By providing quantitative data on glucose uptake and a means to isolate associated proteins, these probes offer a multi-faceted approach to dissecting cellular metabolism and its regulation. Careful selection of the fluorophore and optimization of experimental protocols are paramount to leveraging the full potential of these powerful reagents.

References

The Cellular Gateway: An In-depth Technical Guide to the Uptake Mechanism of Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of biotin to therapeutic or imaging agents is a widely explored strategy for targeted delivery, primarily leveraging the overexpression of the Sodium-dependent Multivitamin Transporter (SMVT) in various pathological conditions. The addition of a glucose moiety to biotin, creating Biotin-D-Glucose, introduces a fascinating dual-targeting potential, with the possibility of engaging both the SMVT and the ubiquitous glucose transporters (GLUTs). This technical guide provides a comprehensive overview of the putative cellular uptake mechanisms of this compound, drawing upon the established transport kinetics and pathways of its constituent molecules. We present a hypothesized dual-transporter model, detail the requisite experimental protocols for its validation, and provide quantitative data for biotin and glucose transport to serve as a baseline for future investigations. Furthermore, we illustrate the proposed signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions at play.

Introduction

Biotin (Vitamin B7) is an essential water-soluble vitamin critical for various metabolic processes. Its cellular uptake is primarily mediated by the Sodium-dependent Multivitamin Transporter (SMVT), a member of the solute carrier family (SLC5A6).[1] The overexpression of SMVT in several cancer cell lines has made it an attractive target for the delivery of conjugated drugs and imaging agents. Concurrently, the elevated glucose consumption of many tumors, known as the Warburg effect, is facilitated by the overexpression of glucose transporters (GLUTs), particularly GLUT1.[2][3]

The molecule this compound, a conjugate of biotin and D-glucose, is commercially available as a fluorescent dye for biological research. However, a detailed understanding of its cellular uptake mechanism is not well-documented. This guide posits a dual-uptake model for this compound, involving both SMVT and GLUT transporters, and provides the scientific framework necessary to investigate this hypothesis. Understanding this mechanism is paramount for its effective use in cell tracking and for the rational design of novel biotin-glucose conjugates in targeted drug delivery.

Proposed Cellular Uptake Mechanism of this compound

We hypothesize that this compound is recognized and transported by both SMVT and GLUT family transporters. The extent to which each transporter contributes to the overall uptake is likely cell-type dependent, influenced by the relative expression levels of SMVT and the various GLUT isoforms.

The Role of the Sodium-dependent Multivitamin Transporter (SMVT)

SMVT is a well-characterized transporter responsible for the sodium-dependent uptake of biotin, pantothenic acid, and lipoic acid. The transport process is active, meaning it can move substrates against their concentration gradient, driven by the sodium gradient across the cell membrane. A critical determinant for substrate recognition by SMVT is the presence of a free carboxyl group on the vitamin. The conjugation of D-glucose to biotin, likely at the carboxyl group, may alter its affinity for SMVT. However, the potential for residual recognition cannot be discounted.

The Role of Glucose Transporters (GLUTs)

The GLUT family of proteins facilitates the transport of glucose and other hexoses across the plasma membrane via facilitated diffusion. GLUT1, in particular, is ubiquitously expressed and is responsible for basal glucose uptake in many cell types. Studies involving biotinylated bis(D-glucose) derivatives have demonstrated that such conjugates can act as effective labeling reagents for GLUT1 and GLUT4, indicating a direct interaction. It is therefore plausible that this compound is recognized as a substrate by GLUT transporters.

A Dual-Transporter Model

The proposed dual-uptake mechanism is depicted below. This model suggests that this compound can be transported into the cell via two independent pathways, offering a potential advantage in cellular targeting.

Dual_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound SMVT SMVT (SLC5A6) This compound->SMVT Na+ dependent GLUT GLUT (e.g., GLUT1) This compound->GLUT Facilitated Diffusion Biotin-D-Glucose_in This compound SMVT->Biotin-D-Glucose_in GLUT->Biotin-D-Glucose_in

Figure 1: Proposed dual-uptake mechanism for this compound.

Quantitative Data on Biotin and Glucose Transport

While specific kinetic data for this compound is not yet available, the following tables summarize the known transport kinetics for biotin and glucose in commonly used cell lines. This information is crucial for designing and interpreting experiments aimed at elucidating the this compound uptake mechanism.

Table 1: Kinetic Parameters of Biotin Uptake via SMVT

Cell LineApparent Km (µM)Vmax (pmol/mg protein/min)Reference
Caco-28.77259.9
HepG2Not specified as linear over 0.1-50 nMNot applicable
Pancreatic β-TC-622.24 ± 5.5Not specified
Human Corneal Epithelial (HCEC)296.2 ± 25.977.2 ± 2.2
Retinal Pigment Epithelial (D407)863.8 ± 66.9308.3 ± 10.7

Table 2: Kinetic Parameters of D-Glucose Uptake via GLUTs

TransporterTypical Km (mM)Common Cell Types/TissuesReference
GLUT11-2Ubiquitous, high in erythrocytes and brain
GLUT215-20Liver, pancreatic β-cells, intestine (basolateral)
GLUT3<1Neurons
GLUT4~5Muscle, adipose tissue (insulin-responsive)
Rhodotorula glutinis (yeast)0.012 & 0.055Yeast

Experimental Protocols

To validate the proposed dual-uptake mechanism of this compound, a series of well-defined experiments are required. These include cellular uptake assays, competition studies, and transporter-specific inhibition assays.

General Cell Culture
  • Cell Lines: Caco-2 (human colorectal adenocarcinoma, expresses SMVT and GLUT1), HepG2 (human liver carcinoma, expresses SMVT and GLUTs), and a cell line with low SMVT expression for control.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cellular Uptake Assay

This protocol aims to quantify the uptake of this compound into cultured cells.

  • Cell Seeding: Plate cells in 24-well plates and grow to confluence.

  • Starvation: Prior to the assay, wash cells twice with Krebs-Ringer buffer (in mM: 133 NaCl, 4.93 KCl, 1.23 MgSO4, 0.85 CaCl2, 5 glucose, 5 glutamine, 10 HEPES, pH 7.4) and incubate in the same buffer for 30 minutes at 37°C.

  • Uptake Initiation: Add Krebs-Ringer buffer containing fluorescently labeled this compound at various concentrations.

  • Incubation: Incubate for a predetermined time course (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by aspirating the incubation buffer and washing the cells three times with ice-cold Krebs-Ringer buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

  • Quantification: Measure the fluorescence of the cell lysate using a fluorescence plate reader. Normalize the fluorescence intensity to the total protein content of each well, determined by a Bradford or BCA protein assay.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Seed_Cells Seed cells in 24-well plates Grow_Confluence Grow to confluence Seed_Cells->Grow_Confluence Wash_Cells Wash with Krebs-Ringer buffer Grow_Confluence->Wash_Cells Starve_Cells Incubate in buffer (30 min) Wash_Cells->Starve_Cells Add_Substrate Add this compound Starve_Cells->Add_Substrate Incubate Incubate (time course) Add_Substrate->Incubate Terminate_Uptake Stop with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Measure_Fluorescence Measure fluorescence Lyse_Cells->Measure_Fluorescence Protein_Assay Determine protein concentration Lyse_Cells->Protein_Assay Normalize_Data Normalize fluorescence to protein Measure_Fluorescence->Normalize_Data Protein_Assay->Normalize_Data

Figure 2: Experimental workflow for the cellular uptake assay.
Competition and Inhibition Assays

These experiments are crucial to identify the transporters involved in this compound uptake.

  • Protocol: Follow the general cellular uptake assay protocol.

  • Competition: In the uptake initiation step, co-incubate a fixed concentration of fluorescent this compound with an excess of unlabeled potential competitors:

    • SMVT Competitors: Biotin, pantothenic acid, desthiobiotin.

    • GLUT Competitors: D-glucose, 2-deoxy-D-glucose.

  • Inhibition: Pre-incubate the cells with specific transporter inhibitors for a short period (e.g., 15-30 minutes) before adding the fluorescent this compound.

    • GLUT Inhibitors: Phloretin, cytochalasin B.

    • Sodium-dependency (for SMVT): Replace NaCl with choline chloride in the Krebs-Ringer buffer to create a sodium-free environment.

  • Analysis: Compare the uptake of this compound in the presence and absence of competitors/inhibitors. A significant reduction in uptake suggests the involvement of the targeted transporter.

Competition_Logic cluster_output BDG This compound SMVT SMVT BDG->SMVT GLUT GLUT BDG->GLUT Competitor Competitor / Inhibitor (e.g., Biotin, Glucose, Phloretin) Competitor->SMVT Blocks Competitor->GLUT Blocks Uptake This compound Uptake SMVT->Uptake GLUT->Uptake

Figure 3: Logical diagram of the competition/inhibition assay.

Signaling Pathways Regulating Transporter Expression

The expression of both SMVT and GLUT transporters is tightly regulated by intracellular signaling pathways, which can be influenced by substrate availability and cellular metabolic status.

Regulation of SMVT Expression

Biotin itself regulates the expression of its transporter, SMVT. In biotin-replete conditions, holocarboxylase synthetase (HCS) biotinylates histones at the SLC5A6 (SMVT) gene promoter, leading to gene repression and reduced SMVT synthesis. Conversely, in biotin-deficient states, these repressive marks are removed, leading to increased SMVT expression and enhanced biotin uptake.

SMVT_Regulation cluster_biotin cluster_hcs cluster_histone cluster_gene cluster_protein Biotin_High High Biotin HCS Holocarboxylase Synthetase (HCS) Biotin_High->HCS Biotin_Low Low Biotin Histone_DeBio Histone Debiotinylation Biotin_Low->Histone_DeBio Promotes Histone_Bio Histone Biotinylation (at SLC5A6 promoter) HCS->Histone_Bio Activates SMVT_Gene_Rep SLC5A6 Gene Repression Histone_Bio->SMVT_Gene_Rep SMVT_Gene_Exp SLC5A6 Gene Expression Histone_DeBio->SMVT_Gene_Exp SMVT_Protein_Dec Decreased SMVT Protein SMVT_Gene_Rep->SMVT_Protein_Dec SMVT_Protein_Inc Increased SMVT Protein SMVT_Gene_Exp->SMVT_Protein_Inc

Figure 4: Signaling pathway for the regulation of SMVT expression by biotin.
Regulation of GLUT1 Expression and Trafficking

GLUT1 expression and localization to the plasma membrane are regulated by various stimuli, including growth factors, oncogenes, and cellular stress such as hypoxia. The PI3K/Akt/mTOR pathway is a key regulator of GLUT1 expression. Insulin can also stimulate the translocation of GLUT4 to the plasma membrane in muscle and adipose tissue, a process that is also PI3K-dependent.

Conclusion and Future Directions

The cellular uptake of this compound is likely a multifaceted process involving both the Sodium-dependent Multivitamin Transporter (SMVT) and glucose transporters (GLUTs). This dual-targeting capability presents both opportunities and challenges for its application in research and drug development. A thorough characterization of its transport kinetics and the relative contribution of each transporter family in different cell types is essential. The experimental protocols and foundational data provided in this guide offer a clear roadmap for researchers to elucidate the precise mechanism of this compound uptake. Future studies should focus on direct kinetic analysis of this compound transport, comprehensive competition assays, and the use of siRNA-mediated knockdown of specific transporters to definitively identify the key players in its cellular entry. Such knowledge will be invaluable for the strategic design of next-generation biotin and glucose-conjugated molecules for targeted diagnostics and therapeutics.

References

Early Studies on Biotin-Conjugated Glucose Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on biotin-conjugated glucose analogs. It covers their synthesis, experimental applications, and the biological pathways they interact with, drawing from early pioneering studies. This document is intended to serve as a comprehensive resource for professionals in cellular biology, biochemistry, and drug development, offering detailed insights into the core principles and methodologies established in this field.

Introduction

The conjugation of biotin to glucose analogs represents a significant advancement in the study of glucose transport and cellular metabolism. Early research in this area laid the groundwork for the development of sophisticated molecular probes for imaging, affinity labeling, and targeted drug delivery. The high-affinity interaction between biotin and avidin (or streptavidin) provides a powerful tool for the detection, purification, and visualization of these glucose analogs and their cellular targets. This guide focuses on the initial studies that first synthesized and characterized these important molecules and explored their utility in biological systems.

Synthesis of Biotin-Conjugated Glucose Analogs

Early synthetic strategies focused on creating stable conjugates that retained the biological activity of both the glucose moiety and the biotin tag. A key study by Hashimoto et al. in 2001 detailed the synthesis of biotinylated bis(D-glucose) derivatives designed for photoaffinity labeling of glucose transporters.[1] These approaches often involved multi-step reactions to link biotin to a glucose derivative, sometimes incorporating a spacer arm to minimize steric hindrance.

General Synthetic Scheme

The synthesis of biotin-conjugated glucose analogs typically follows a general workflow. This involves the activation of the carboxyl group of biotin, followed by its reaction with an amino-functionalized glucose derivative. The use of protecting groups is often necessary to ensure regioselectivity.

Synthesis_Workflow cluster_Biotin_Activation Biotin Activation cluster_Glucose_Modification Glucose Modification cluster_Conjugation Conjugation Biotin Biotin Activated_Biotin Activated Biotin (e.g., NHS-ester) Biotin->Activated_Biotin Activation (e.g., NHS, DCC) Conjugate Biotin-Glucose Conjugate Activated_Biotin->Conjugate Glucose Glucose Amino_Glucose Aminated Glucose Derivative Glucose->Amino_Glucose Functionalization Amino_Glucose->Conjugate Photoaffinity_Labeling cluster_Cell Cell Membrane cluster_UV UV Irradiation cluster_Detection Detection/Isolation GLUT Glucose Transporter (GLUT1/GLUT4) Activated_Probe Reactive Carbene Intermediate Probe Biotin-Glucose Photoprobe Probe->GLUT Binding Labeled_GLUT Covalently Labeled GLUT Activated_Probe->Labeled_GLUT Covalent Bond Formation Avidin Streptavidin/Avidin Labeled_GLUT->Avidin Biotin-Avidin Interaction Cellular_Uptake_Pathways cluster_Membrane Cell Membrane Extracellular Extracellular Space Biotin_Glucose Biotin-Glucose Analog Intracellular Intracellular Space GLUT GLUT Glucose Transporter GLUT:f1->Intracellular Glucose Pathway SMVT SMVT Biotin Transporter SMVT:f1->Intracellular Biotin Pathway Biotin_Glucose->GLUT:f0 Biotin_Glucose->SMVT:f0

References

An In-Depth Technical Guide to Biotin-D-Glucose: Structure and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular probes is paramount. Biotin-D-Glucose, a conjugate of the essential vitamin biotin and the simple sugar D-glucose, serves as a valuable tool in various biological assays. This technical guide provides a detailed overview of its chemical structure, molecular weight, and a conceptual experimental workflow for its application in studying molecular interactions.

Core Molecular Attributes

This compound is a synthetic molecule that combines the high-affinity binding properties of biotin to streptavidin and avidin with the biological relevance of glucose. This dual nature allows for the specific targeting and subsequent detection or isolation of glucose-interacting proteins and cellular machinery.

Data Presentation: Molecular Properties

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₁₆H₂₆N₂O₈S[1]
Molecular Weight 406.45 g/mol [1][2]
Solubility Soluble in DMSO[2]
Storage Conditions -20°C, protect from light

Conceptual Experimental Protocol: Pull-Down Assay

A primary application of this compound is in pull-down assays to identify and isolate proteins that interact with glucose. The following is a detailed, conceptual methodology for such an experiment.

Experimental Methodology
  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Incubate the cells with this compound for a predetermined period to allow for cellular uptake and interaction with target proteins.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess this compound.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors to release cellular proteins.

  • Streptavidin Bead Incubation:

    • Incubate the cell lysate with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will result in the capture of this compound and any interacting proteins onto the beads.

  • Washing:

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by using a competitive elution buffer containing a high concentration of free biotin or by denaturing the proteins with a sample buffer.

  • Analysis:

    • Analyze the eluted proteins using techniques such as SDS-PAGE followed by Western blotting or mass spectrometry to identify the glucose-interacting proteins.

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its use in a pull-down assay.

Biotin_D_Glucose_Structure Chemical Structure of this compound cluster_biotin Biotin Moiety cluster_glucose D-Glucose Moiety cluster_linker Linker Biotin Biotin Linker Amide Bond Biotin->Linker Glucose D-Glucose Linker->Glucose

Conceptual representation of the this compound structure.

Pull_Down_Assay_Workflow This compound Pull-Down Assay Workflow start Start: Culture Cells incubate Incubate with This compound start->incubate lyse Cell Lysis incubate->lyse bind Bind to Streptavidin Beads lyse->bind wash Wash Beads bind->wash elute Elute Bound Proteins wash->elute analyze Analyze Proteins (e.g., Mass Spectrometry) elute->analyze end End: Identify Interacting Proteins analyze->end

Workflow of a pull-down assay using this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-D-Glucose, a conjugate molecule of increasing interest in biomedical research and drug development. This document collates available data on its physicochemical properties, outlines relevant experimental protocols for its analysis, and visualizes its role in biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic conjugate formed by linking the water-soluble vitamin Biotin (Vitamin B7) to a D-glucose molecule. The chemical structure, as identified by its IUPAC name [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate, reveals an ester linkage between the valeric acid side chain of biotin and a hydroxyl group of D-glucose. This bifunctional nature allows it to be utilized in various research applications, including the study of glucose transporters and as a tool in targeted drug delivery systems. Its utility is often described as a multifunctional dye for research purposes.[1][2][3][4]

Solubility of this compound

The solubility of this compound is a critical parameter for its application in experimental and therapeutic contexts. Due to the presence of the hydrophilic glucose moiety and the more complex biotin structure, its solubility profile is nuanced.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is primarily available for organic solvents, with dimethyl sulfoxide (DMSO) being a common solvent for creating stock solutions. Information on its aqueous solubility is limited, but inferences can be drawn from the properties of its constituent parts.

SolventConcentrationConditionsSource(s)
DMSO100 mg/mL (246.03 mM)Ultrasonic assistance may be required.
DMSO90 mg/mL-
Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several factors:

  • pH: The valeric acid component of biotin has a carboxylic acid group, which will be deprotonated at higher pH, potentially increasing aqueous solubility.

  • Temperature: Generally, solubility in most solvents increases with temperature.

  • Solvent Polarity: The presence of both polar (glucose) and less polar (biotin) regions suggests that solubility will be optimal in solvents with appropriate polarity. The high solubility in DMSO, a polar aprotic solvent, supports this.

  • Linker Chemistry: The nature of the linkage between biotin and glucose can impact the overall physicochemical properties of the conjugate. The ester linkage in the identified this compound is relatively non-polar.

Stability of this compound

The stability of this compound is paramount for its storage, handling, and application. Degradation can occur through several mechanisms, primarily hydrolysis of the ester linkage and degradation of the individual biotin and glucose moieties.

Chemical Stability and Degradation Pathways

The primary point of instability in the this compound conjugate is the ester bond linking the two molecules. This bond is susceptible to hydrolysis under both acidic and alkaline conditions, which would cleave the conjugate into biotin and glucose.

  • pH: The rate of hydrolysis of the ester linkage is expected to be pH-dependent, with increased rates at low and high pH.

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions.

  • Enzymatic Degradation: In biological systems, esterases could potentially cleave the ester bond.

Storage and Handling Recommendations

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to ensure stability:

Storage ConditionDurationNotesSource(s)
-80°C6 monthsProtect from light.
-20°C1 monthProtect from light.

For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

This section details methodologies for the analysis of this compound, focusing on solubility and stability assessment, as well as its application in biological assays.

Protocol for Determining Solubility

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of saturated solutions by adding an excess of this compound powder to a known volume of the solvent in separate vials.

  • Agitate the vials vigorously using a vortex mixer for a set period (e.g., 1 hour).

  • If necessary, use an ultrasonic bath to aid dissolution, especially for organic solvents like DMSO.

  • Equilibrate the solutions at a constant temperature for a specified time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or a validated HPLC method.

  • Calculate the solubility in mg/mL or Molarity.

Protocol for Stability Assessment (Hydrolysis Study)

Objective: To evaluate the stability of the this compound conjugate under different pH conditions.

Materials:

  • This compound stock solution (in a stable solvent like DMSO)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Constant temperature incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Prepare reaction mixtures by diluting the this compound stock solution into the different pH buffers to a final known concentration.

  • Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Immediately quench any further reaction by neutralizing the pH or freezing the sample.

  • Analyze the samples by HPLC to quantify the remaining amount of intact this compound and the appearance of degradation products (e.g., free biotin and glucose).

  • Plot the concentration of intact this compound versus time for each pH condition to determine the degradation kinetics.

Biological Context and Signaling Pathways

Biotin plays a crucial role as a cofactor for several carboxylases involved in key metabolic pathways, including gluconeogenesis and fatty acid synthesis. The conjugation of biotin to glucose suggests its potential use in studying and targeting processes related to glucose metabolism and transport.

Role of Biotin in Glucose Metabolism

Biotin is known to influence glucose homeostasis through several mechanisms:

  • Glucokinase (GCK) Expression: Biotin can increase the expression of glucokinase, a key enzyme in glucose sensing and metabolism in the liver and pancreatic β-cells.

  • Insulin Secretion: Studies have shown that biotin can enhance glucose-stimulated insulin secretion.

  • Gluconeogenesis: Biotin is a cofactor for pyruvate carboxylase, an essential enzyme in the gluconeogenic pathway.

The following diagram illustrates the established role of biotin in key metabolic pathways related to glucose.

Biotin_Metabolic_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Carboxylation FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Biotin Biotin GCK Glucokinase (GCK) Expression Biotin->GCK PC Pyruvate Carboxylase (PC) Biotin->PC Cofactor ACC Acetyl-CoA Carboxylase (ACC) Biotin->ACC Cofactor GCK->Glucose PC->Pyruvate ACC->AcetylCoA

Caption: Role of Biotin in Glucose and Fatty Acid Metabolism.

Experimental Workflow and Applications

This compound can be employed in various experimental workflows, particularly for studying interactions with glucose transporters or for targeted delivery applications.

Workflow for Studying Glucose Transporter Interaction

The following diagram outlines a typical workflow for investigating the interaction of this compound with cells expressing a specific glucose transporter.

Experimental_Workflow start Start: Cells expressing Glucose Transporter (e.g., GLUT1) incubate Incubate cells with This compound start->incubate wash Wash cells to remove unbound conjugate incubate->wash lyse Lyse cells to release internalized conjugate wash->lyse detect Detect this compound lyse->detect streptavidin_blot Western Blot with Streptavidin-HRP detect->streptavidin_blot Method 1 elisa ELISA with Streptavidin-coated plate detect->elisa Method 2 microscopy Fluorescence Microscopy (if fluorescently tagged) detect->microscopy Method 3 end End: Quantify uptake streptavidin_blot->end elisa->end microscopy->end

Caption: Workflow for analyzing this compound uptake in cells.

Conclusion

This compound is a valuable research tool with specific solubility and stability characteristics that must be considered for its effective use. While highly soluble in DMSO, its aqueous solubility and stability, particularly the hydrolysis of its ester linkage, require careful management in experimental design. The protocols and information provided in this guide offer a foundation for researchers to confidently work with and characterize this compound in their studies of glucose metabolism, transport, and targeted delivery. Further research into the detailed stability profile of this conjugate in various aqueous media would be beneficial for expanding its applications.

References

The Pivotal Role of Biotin in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, has long been recognized for its essential role as a covalently bound coenzyme for several carboxylases that are critical for intermediary metabolism.[1] These enzymes are integral to fatty acid synthesis, amino acid catabolism, and, most notably, glucose metabolism.[2] Emerging evidence has expanded our understanding of biotin beyond its cofactor role, revealing its function as a key regulator of gene expression, thereby influencing a wide array of metabolic pathways central to glucose homeostasis.[3][4] This technical guide provides an in-depth exploration of the discovery and mechanisms of biotin's action in glucose metabolism, offering detailed experimental protocols, quantitative data, and visualizations of the core signaling pathways for researchers and drug development professionals.

Biotin's Core Function: A Cofactor for Carboxylases

The primary and most well-understood role of biotin in metabolism is as a prosthetic group for a family of enzymes known as biotin-dependent carboxylases.[5] In humans, there are five such enzymes, with two playing a direct and critical role in glucose metabolism:

  • Pyruvate Carboxylase (PC): Located in the mitochondria, PC is a crucial enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key intermediate in the Krebs cycle and a primary building block for gluconeogenesis. Biotin deficiency leads to reduced PC activity, which can impair the body's ability to produce glucose during periods of fasting, potentially leading to hypoglycemia.

  • Acetyl-CoA Carboxylase (ACC): Existing in two isoforms (ACC1 and ACC2), this enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. While primarily associated with fatty acid synthesis, ACC activity influences glucose metabolism by regulating the availability of substrates and through its impact on cellular energy status.

The activation of these carboxylases is a two-step process catalyzed by holocarboxylase synthetase (HCS) . HCS first synthesizes biotinyl-5'-AMP from biotin and ATP. In the second step, the biotinyl moiety is transferred to a specific lysine residue on the apocarboxylase, rendering it catalytically active.

Quantitative Effects of Biotin on Glucose Metabolism

Numerous studies in both animal models and humans have demonstrated the significant impact of biotin on glucose homeostasis. The following tables summarize key quantitative findings from this research.

Table 1: Effect of Biotin Supplementation on Glycemic Control in Type 2 Diabetes Mellitus (T2DM) Patients (Meta-Analysis of 5 Randomized Controlled Trials)
ParameterMean Difference (Biotin vs. Placebo)95% Confidence IntervalDuration of Supplementation
Fasting Blood Glucose (FBG)-1.21 mmol/L-2.73 to 0.3128 to 90 days
Total Cholesterol (TC)-0.22 mmol/L-0.25 to -0.1928 to 90 days
Triglycerides (TG)-0.59 mmol/L-1.21 to 0.0328 to 90 days
Insulin1.88 pmol/L-13.44 to 17.2128 to 90 days
Table 2: Dose-Dependent Effects of Biotin on Fasting Blood Glucose in Diabetic Patients
Study PopulationBiotin DosageDurationReduction in Fasting Blood GlucoseReference
Type 2 Diabetes9 mg/day1 month~45%
Type 1 Diabetes16 mg/day1 weekup to 50%
Table 3: Effects of Biotin on Pancreatic Islet Function in Cultured Rat Islets
ParameterBiotin ConcentrationDuration% Change from Control
Glucokinase Activity10 nM - 1 µM48 hoursSignificant increase (doubled at 100-300 nM)
Insulin Secretion (5.5 mM Glucose)1 µM24 hours+43.6 ± 5%
Insulin Secretion (16 mM Glucose)1 µM24 hours+53.7 ± 6.8%
Glucokinase mRNA Levels1 µM12 hours+41.5 ± 13%
Glucokinase mRNA Levels1 µM24 hours+81.3 ± 19%
Insulin mRNA Levels1 µM24 hours+42.7 ± 17%

Key Signaling Pathways Modulated by Biotin

Beyond its role as a simple cofactor, biotin actively modulates signaling pathways that regulate glucose metabolism.

The Holocarboxylase Synthetase (HCS) - cGMP Pathway

Biotin's influence on gene expression is, in part, mediated through a signaling cascade involving HCS and cyclic guanosine monophosphate (cGMP). Biotin, through an HCS-dependent mechanism, stimulates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels. This, in turn, activates cGMP-dependent protein kinase (PKG), which is believed to be a key player in mediating the transcriptional effects of biotin on genes like glucokinase.

Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS activates sGC Soluble Guanylate Cyclase (sGC) HCS->sGC stimulates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Gene_Expression Regulation of Gene Expression (e.g., Glucokinase) PKG->Gene_Expression modulates

Caption: Biotin-HCS-cGMP Signaling Pathway.
The AMPK Signaling Pathway

Biotin also influences glucose metabolism through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Biotin supplementation has been shown to increase the phosphorylation and activation of AMPK in adipose tissue. Activated AMPK can then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels. This, in turn, can relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation and influencing overall glucose utilization.

Biotin Biotin AMPK AMPK Biotin->AMPK leads to activation of pAMPK p-AMPK (Active) AMPK->pAMPK ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC phosphorylates pACC p-ACC (Inactive) ACC->pACC MalonylCoA Malonyl-CoA pACC->MalonylCoA decreased production of FattyAcidOxidation Fatty Acid Oxidation MalonylCoA->FattyAcidOxidation inhibition of

Caption: Biotin and AMPK Signaling Pathway.

Detailed Experimental Protocols

Measurement of Pyruvate Carboxylase (PC) Activity

This protocol describes a coupled enzyme assay to determine PC activity in cell or tissue extracts.

Principle: The oxaloacetate produced by PC is converted to citrate by citrate synthase, releasing Coenzyme A (CoA). The free CoA is then measured spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Reagents:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO₃

  • 0.1 M MgCl₂

  • 0.1 M Pyruvate

  • 10 mM Acetyl-CoA

  • 10 mM ATP

  • 10 mM DTNB

  • Citrate Synthase (excess)

  • Cell/Tissue Lysis Buffer

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, pyruvate, acetyl-CoA, ATP, DTNB, and citrate synthase in a cuvette.

  • Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.

  • Incubate both cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the cell or tissue extract to both cuvettes.

  • Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. The activity is proportional to the difference in the rate between the reaction and control cuvettes.

Unit Definition: One unit (U) of pyruvate carboxylase activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute under the specified conditions.

Quantification of Glucokinase (GK) mRNA Levels by Real-Time PCR

Principle: This protocol outlines the steps for quantifying the relative expression of glucokinase mRNA in cells or tissues using a two-step real-time reverse transcription PCR (RT-qPCR) approach.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for glucokinase and a reference gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cell or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare a PCR reaction mix containing qPCR master mix, forward and reverse primers for glucokinase or the reference gene, and the synthesized cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Monitor the fluorescence signal at each cycle.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the glucokinase and the reference gene. Calculate the relative expression of glucokinase mRNA using the ΔΔCt method, normalizing to the reference gene expression.

cluster_0 RNA Extraction cluster_1 Reverse Transcription cluster_2 Real-Time PCR cluster_3 Data Analysis Cell_Tissue Cell or Tissue Sample Total_RNA Total RNA Cell_Tissue->Total_RNA cDNA cDNA Total_RNA->cDNA qPCR_Reaction qPCR Reaction (SYBR Green/TaqMan) cDNA->qPCR_Reaction Amplification Amplification & Detection qPCR_Reaction->Amplification Ct_Values Ct Values (GK & Reference Gene) Amplification->Ct_Values Relative_Expression Relative Gene Expression (ΔΔCt Method) Ct_Values->Relative_Expression

Caption: Workflow for Glucokinase mRNA Quantification.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) in Mice

Principle: This protocol measures the pancreatic beta-cell response to a glucose challenge in live mice.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Heparinized capillary tubes or microcentrifuge tubes

  • Glucometer and test strips

  • Insulin ELISA kit

Procedure:

  • Fast mice overnight (approximately 16 hours).

  • Collect a baseline blood sample (t=0) from the tail vein. Measure blood glucose using a glucometer and collect plasma for insulin measurement.

  • Administer an intraperitoneal (IP) injection of the glucose solution.

  • Collect subsequent blood samples at various time points after the glucose injection (e.g., 2, 5, 15, and 30 minutes).

  • At each time point, measure blood glucose and collect plasma.

  • Quantify insulin concentrations in the collected plasma samples using an insulin ELISA kit.

  • Plot the glucose and insulin concentrations over time to assess the glucose tolerance and insulin secretory response.

Conclusion

The discovery of biotin's multifaceted role in glucose metabolism has opened new avenues for research and therapeutic development. From its fundamental function as a carboxylase cofactor to its intricate regulation of gene expression and signaling pathways, biotin stands as a critical micronutrient for maintaining glucose homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the mechanisms of biotin action and explore its potential as a therapeutic agent in metabolic disorders such as diabetes. The continued elucidation of these pathways will undoubtedly lead to a more comprehensive understanding of nutrient-gene interactions and the development of novel strategies for the prevention and treatment of metabolic diseases.

References

A Technical Guide to the Biomimetic Synthesis of Biotin from D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (Vitamin B7) is an essential enzymatic cofactor vital for core metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. While industrial production has historically relied on chemical synthesis, biomimetic and chemoenzymatic approaches rooted in the natural biosynthetic pathway offer compelling advantages in terms of stereospecificity and sustainability. This technical guide provides an in-depth overview of the biomimetic synthesis of (+)-biotin, starting from the ubiquitous precursor D-glucose. It details the complete enzymatic cascade, from central carbon metabolism to the final intricate sulfur insertion, presenting key quantitative data, detailed experimental protocols for the core enzymatic steps, and visual representations of the pathway and associated workflows.

Introduction

Biotin is a sulfur-containing vitamin composed of a ureido ring fused with a tetrahydrothiophene ring and a valeric acid side chain. Its biological role is to act as a covalently bound carrier of activated carbon dioxide for a class of enzymes known as carboxylases.[1] All animals must source biotin exogenously, whereas it is synthesized de novo in bacteria, archaea, fungi, and plants.[2] The biosynthetic pathway, particularly in model organisms like Escherichia coli, is well-characterized and serves as a blueprint for biomimetic production strategies.

This guide focuses on the E. coli pathway, a model system that hijacks components of fatty acid synthesis to produce the pimeloyl moiety, which forms the carbon backbone of biotin, before proceeding through a conserved four-enzyme cascade to assemble the final molecule.[3] The journey from D-glucose involves its conversion through glycolysis to acetyl-CoA, the primary building block for the entire downstream pathway.

The Complete Biosynthetic Pathway: From D-Glucose to (+)-Biotin

The synthesis of biotin from D-glucose can be conceptually divided into three major stages:

  • Central Metabolism: Conversion of D-glucose to acetyl-CoA and malonyl-CoA, the primary building blocks.

  • Early Pathway (Pimelate Synthesis): Hijacking of the fatty acid synthesis (FAS) machinery to construct the C7 dicarboxylic acid backbone, pimeloyl-ACP.

  • Late Pathway (Ring Assembly): A conserved four-step enzymatic sequence that builds the fused ring system of biotin.

The overall flow of intermediates from D-glucose is depicted below.

G cluster_0 Stage 1: Central Metabolism cluster_1 Stage 2: Pimelate Synthesis (FAS Hijack) cluster_2 Stage 3: Ring Assembly D-Glucose D-Glucose Pyruvate Pyruvate D-Glucose->Pyruvate Glycolysis Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-CoA->Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP BioC, FabB/G/Z/I (x2), BioH KAPA KAPA Pimeloyl-ACP->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB

Figure 1: Overall biomimetic pathway from D-glucose to Biotin.
Stage 1: Central Metabolism

D-glucose is catabolized via glycolysis to pyruvate, which is subsequently decarboxylated by the pyruvate dehydrogenase complex to yield acetyl-CoA. The enzyme acetyl-CoA carboxylase (ACC) then catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed substrate for fatty acid and, in this context, pimelate synthesis.

Stage 2: Pimelate Synthesis via Fatty Acid Synthesis (FAS) Hijacking

In E. coli, the synthesis of the pimelate backbone is cleverly integrated into the existing FAS pathway.

  • Priming: Malonyl-CoA is converted to Malonyl-ACP by the malonyl-CoA:ACP transacylase (FabD).

  • Modification & Elongation: The key hijacking step involves the S-adenosylmethionine (SAM)-dependent methylation of the free carboxyl group of malonyl-ACP by BioC. This modification allows the dicarboxylic acid intermediate to be processed by the FAS elongation machinery (FabB, FabG, FabZ, FabI) for two cycles.

  • Termination: The resulting pimeloyl-ACP methyl ester is hydrolyzed by the esterase BioH to yield pimeloyl-ACP, the substrate for the late pathway.

Stage 3: The Conserved Late Pathway of Biotin Synthesis

This stage involves four key enzymes that construct the ureido and tetrahydrothiophene rings.

  • BioF (8-amino-7-oxononanoate synthase): A pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of L-alanine and pimeloyl-ACP (or pimeloyl-CoA in some organisms) to form 7-keto-8-aminopelargonic acid (KAPA).[4][5]

  • BioA (7,8-diaminopelargonic acid aminotransferase): Another PLP-dependent enzyme that uses SAM as the amino donor to convert the 7-keto group of KAPA into an amino group, forming 7,8-diaminopelargonic acid (DAPA).

  • BioD (Dethiobiotin synthetase): An ATP-dependent enzyme that catalyzes the formation of the ureido ring by incorporating CO₂ (from bicarbonate) to cyclize DAPA into dethiobiotin (DTB).

  • BioB (Biotin synthase): A remarkable member of the radical SAM superfamily of enzymes that catalyzes the final, mechanistically complex step. It inserts a sulfur atom between the C6 and C9 positions of dethiobiotin to form the tetrahydrothiophene ring of biotin. The enzyme utilizes two iron-sulfur clusters: a [4Fe-4S] cluster to reductively cleave SAM and generate a 5'-deoxyadenosyl radical, and a [2Fe-2S] cluster that is sacrificed to provide the sulfur atom.

Quantitative Data Summary

The efficiency of the biotin synthesis pathway is dependent on numerous factors, including enzyme kinetics, substrate availability, and reaction conditions. The following tables summarize key quantitative data reported in the literature for enzymes from various organisms.

Table 1: Enzyme Kinetic Parameters

Enzyme Organism Substrate K_m / K_0.5 (µM) k_cat (s⁻¹) Reference
BioB (Biotin Synthase) Arabidopsis thaliana Dethiobiotin 30 >0.0005
BioB (Biotin Synthase) Arabidopsis thaliana S-Adenosylmethionine 39 >0.0005
BioD (Dethiobiotin Synthase) Escherichia coli DAPA 1.6 1.5
BioD (Dethiobiotin Synthase) Escherichia coli ATP 13 1.5
YnfK (BioD Paralog) Escherichia coli DAPA 3.6 0.015

| YnfK (BioD Paralog) | Escherichia coli | ATP | 27 | 0.015 | |

Table 2: Reaction Stoichiometry and Product Yields

Reaction Step Organism/System Key Metric Value Reference
BioB: DTB -> Biotin Escherichia coli Moles of SAM consumed per mole of Biotin 2.2 - 4.0
Whole Pathway Engineered E. coli Biotin Titer (from Pimelic Acid) 45 mg/L
Whole Pathway Engineered Agrobacterium Biotin Titer (from DAPA) 110 mg/L

| Whole Pathway | Engineered E. coli | Indirubin Titer (from Glucose) | 0.056 g/L | |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes in the late biotin synthesis pathway.

General Workflow: Enzyme Expression to Activity Assay

The general workflow for obtaining and testing a biosynthetic enzyme involves cloning the corresponding gene into an expression vector, overexpressing the protein in a host like E. coli, purifying the recombinant protein, and finally, performing a functional assay.

G cluster_0 Gene to Protein cluster_1 Purification cluster_2 Functional Analysis Gene of Interest Gene of Interest Cloning into\nExpression Vector Cloning into Expression Vector Gene of Interest->Cloning into\nExpression Vector Transformation into\nE. coli Host Transformation into E. coli Host Cloning into\nExpression Vector->Transformation into\nE. coli Host Protein Overexpression\n(e.g., IPTG Induction) Protein Overexpression (e.g., IPTG Induction) Transformation into\nE. coli Host->Protein Overexpression\n(e.g., IPTG Induction) Cell Lysis Cell Lysis Protein Overexpression\n(e.g., IPTG Induction)->Cell Lysis Affinity Chromatography\n(e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Cell Lysis->Affinity Chromatography\n(e.g., Ni-NTA) Buffer Exchange &\nConcentration Buffer Exchange & Concentration Affinity Chromatography\n(e.g., Ni-NTA)->Buffer Exchange &\nConcentration Purified Enzyme Purified Enzyme Buffer Exchange &\nConcentration->Purified Enzyme Enzyme Assay\n(Substrate Conversion) Enzyme Assay (Substrate Conversion) Purified Enzyme->Enzyme Assay\n(Substrate Conversion) Product Detection\n(HPLC, MS, Bioassay) Product Detection (HPLC, MS, Bioassay) Enzyme Assay\n(Substrate Conversion)->Product Detection\n(HPLC, MS, Bioassay) Kinetic Analysis Kinetic Analysis Product Detection\n(HPLC, MS, Bioassay)->Kinetic Analysis

Figure 2: General workflow for recombinant enzyme production and analysis.
Protocol: BioA (DAPA Aminotransferase) Activity Assay

This protocol is adapted from a microplate fluorescence assay used for Mycobacterium tuberculosis BioA. The principle involves the derivatization of the diamine product (DAPA) with ortho-phthalaldehyde (OPA) to yield a fluorescent adduct.

  • Reagents:

    • BioA Enzyme (purified)

    • 1 M TAPS Buffer, pH 8.6

    • 10 mM Pyridoxal-5'-phosphate (PLP)

    • 2 mM 7-keto-8-aminopelargonic acid (KAPA)

    • 100 mM S-Adenosylmethionine (SAM)

    • Derivatizing Solution: Freshly prepare by mixing 20 µL OPA–2-mercaptoethanol reagent, 135 µL of 0.26 M sodium borate buffer (pH 9.4), and 45 µL ethanol.

    • 96-well black microplate

  • Procedure:

    • Prepare the enzymatic reaction master mix in a microcentrifuge tube. For a 50 µL final reaction volume, combine:

      • 5 µL 1 M TAPS buffer (pH 8.6)

      • 0.5 µL 10 mM PLP (final: 100 µM)

      • 5 µL 100 mM SAM (final: 1 mM)

      • 2 µM purified BioA enzyme

      • Nuclease-free water to 45 µL

    • Pre-incubate the master mix at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of 2 mM KAPA (final: 20 µM).

    • Incubate at 37°C for 20-30 minutes.

    • Terminate the reaction by heating the plate/tubes at 100°C for 10 minutes.

    • Centrifuge to pellet the denatured protein and transfer the supernatant to a new 96-well plate.

    • To each well containing the supernatant, add 200 µL of the freshly made derivatizing solution.

    • Incubate for 2 hours at room temperature, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.

    • Quantify DAPA concentration by comparing fluorescence to a standard curve prepared with known concentrations of DAPA.

Protocol: BioD (Dethiobiotin Synthetase) Coupled Assay

This protocol is based on a coupled spectrophotometric assay that measures ADP formation by linking it to NADH oxidation.

  • Reagents:

    • BioD Enzyme (purified)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM NaHCO₃, 5 mM MgCl₂

    • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

    • Substrates: 7,8-diaminopelargonic acid (DAPA), ATP

    • Coupling Reagents: Phosphoenolpyruvate (PEP), NADH

  • Procedure:

    • Prepare the reaction mixture in a quartz cuvette. For a 500 µL final volume, combine:

      • Assay Buffer

      • 1 mM ATP

      • 1.5 mM Phosphoenolpyruvate (PEP)

      • 0.2 mM NADH

      • Excess PK and LDH (e.g., 10 units each)

      • Purified BioD enzyme (e.g., 1-5 µM)

    • Mix by inversion and monitor the absorbance at 340 nm until a stable baseline is achieved.

    • Initiate the reaction by adding DAPA to a final concentration of ~100 µM.

    • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the rate of reaction using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

Protocol: BioB (Biotin Synthase) Anaerobic In Vitro Assay

This protocol describes an optimized assay for the radical SAM enzyme BioB, which must be performed under strict anaerobic conditions.

  • Reagents & Equipment:

    • Anaerobic chamber or glovebox

    • Purified BioB enzyme, reconstituted with iron-sulfur clusters

    • Reducing System: Purified flavodoxin, flavodoxin reductase, and NADPH (or a chemical reductant like sodium dithionite).

    • Assay Buffer (anaerobic): 50 mM Tris-HCl (pH 8.0), 2 mM DTT

    • Substrates: Dethiobiotin (DTB), S-Adenosylmethionine (SAM)

    • Cofactors: Ferrous ammonium sulfate, L-cysteine, Fructose-1,6-bisphosphate (optional, enhances activity)

  • Procedure:

    • All solutions and materials must be made anaerobic by sparging with argon or nitrogen and transferred into an anaerobic chamber.

    • Prepare the reaction mixture in a sealed anaerobic vial. For a 100 µL final volume, combine:

      • Assay Buffer

      • 0.5 mM Ferrous ammonium sulfate

      • 1 mM NADPH

      • 0.2 mM SAM

      • 150 µM Dethiobiotin

      • Catalytic amounts of flavodoxin and flavodoxin reductase

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the reconstituted BioB enzyme.

    • Incubate for 1-2 hours.

    • Quench the reaction by adding an acid (e.g., trifluoroacetic acid to 0.1%) or by flash-freezing in liquid nitrogen.

    • Analyze the product (biotin) by HPLC, LC-MS, or a microbiological assay using a biotin-auxotrophic strain of E. coli.

Key Mechanistic Insights: The Radical SAM Action of Biotin Synthase

The final step of biotin synthesis is a feat of biological chemistry. The BioB enzyme uses a [4Fe-4S] cluster to cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•). This radical abstracts a hydrogen atom from the C9 methyl group of dethiobiotin. A subsequent radical mechanism, involving a second equivalent of SAM and the sacrificial [2Fe-2S] cluster as the sulfur donor, leads to the formation of the tetrahydrothiophene ring.

G SAM SAM 5'-dA• + Met 5'-dA• + Met SAM->5'-dA• + Met [4Fe-4S]¹⁺ Reductive Cleavage 5'-dA• 5'-dA• Dethiobiotin-C9• Dethiobiotin-C9• 5'-dA•->Dethiobiotin-C9• H• Abstraction Sulfur Insertion Intermediate Sulfur Insertion Intermediate Dethiobiotin-C9•->Sulfur Insertion Intermediate Attack on [2Fe-2S] Cluster Biotin Biotin Sulfur Insertion Intermediate->Biotin Radical-mediated Ring Closure Dethiobiotin Dethiobiotin Dethiobiotin->Dethiobiotin-C9• [2Fe-2S] Cluster [2Fe-2S] Cluster [2Fe-2S] Cluster->Sulfur Insertion Intermediate Sulfur Donor

Figure 3: Simplified radical mechanism of Biotin Synthase (BioB).

Conclusion and Future Outlook

The biomimetic synthesis of biotin from D-glucose represents a highly integrated process that bridges central carbon metabolism with a specialized, mechanistically elegant biosynthetic pathway. By harnessing the cell's own machinery, this approach ensures the production of the biologically active (+)-biotin enantiomer. While whole-cell metabolic engineering has shown promise in increasing titers, challenges remain in optimizing the flux through the entire pathway and overcoming regulatory bottlenecks. In vitro chemoenzymatic cascades, built from the purified enzymes described herein, offer a powerful alternative for controlled, high-yield synthesis. Future research will likely focus on enzyme engineering to improve catalytic efficiency, exploring novel enzyme orthologs with superior properties, and optimizing bioreactor conditions to make the biomimetic production of biotin a commercially viable alternative to traditional chemical methods.

References

An In-depth Technical Guide to the Cellular Transport Mechanisms of Biotinylated Glucose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotinylated glucose derivatives serve as indispensable tools in cellular biology and drug discovery, primarily for the detection, quantification, and characterization of facilitative glucose transporters (GLUTs). While not endogenous molecules, their transport kinetics and mechanisms are of significant interest to researchers utilizing them as probes. This guide provides a comprehensive overview of the cellular transport of biotinylated glucose, detailing the transporter proteins involved, available kinetic data, and standardized experimental protocols. It also illustrates key workflows and the pertinent insulin signaling pathway that governs the translocation of the primary glucose transporter, GLUT4.

Primary Cellular Transport Mechanisms

The cellular uptake of biotinylated glucose is not mediated by a unique transport system but rather co-opts the machinery used for unmodified glucose. The primary mechanism is facilitated diffusion through the family of GLUT proteins.

  • Transporter Involvement : Studies have demonstrated that biotinylated glucose derivatives are recognized by and transported through major GLUT isoforms, including GLUT1 and the insulin-responsive GLUT4.[1][2] The interaction is specific, as the transport of these derivatives is competitively inhibited by an excess of D-glucose, confirming that they share the same binding site on the transporter.[3]

  • Effect of the Biotin Moiety : The addition of the bulky biotin group to the glucose molecule is expected to alter the binding affinity and transport rate compared to unmodified glucose. While comprehensive kinetic studies (Km and Vmax) for the transport of biotinylated glucose are not extensively documented, the available data on its inhibitory constants (Ki) suggest a lower affinity compared to D-glucose. This is a critical consideration for researchers when designing experiments, as higher concentrations of the biotinylated probe may be required to achieve saturation.

Quantitative Data: Transport Kinetics and Inhibition

TransporterSubstrate / InhibitorParameterValue RangeCell Type / System
GLUT4 D-Glucose / 3-O-methylglucoseKm~4.3 - 5 mMXenopus Oocytes, Adipocytes & Muscle
GLUT4 bio-LC-ATB-BGPA (Biotinylated bis-glucose photolabel)Ki~190 µMCardiomyocytes, Adipocytes
GLUT1 2-Deoxy-D-glucoseKm~5 - 18 mMXenopus Oocytes

Table 1: Comparison of Kinetic and Inhibition Constants for Glucose and a Biotinylated Glucose Analog.[3][4]

Signaling Pathways: Insulin-Stimulated GLUT4 Translocation

Biotinylated glucose probes are frequently used to study the effects of signaling pathways on glucose transport. The most prominent of these is the insulin signaling cascade, which triggers the translocation of GLUT4 from intracellular vesicles to the plasma membrane in muscle and adipose tissues. Understanding this pathway is crucial for interpreting data from experiments using biotinylated glucose to quantify cell-surface GLUT4.

insulin_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS-1 IR->IRS Phosphorylates GLUT4_PM GLUT4 Glucose_Uptake Glucose Uptake GLUT4_PM->Glucose_Uptake Mediates PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates & Inhibits GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) AS160->GLUT4_Vesicle Inhibition Relieved GLUT4_Vesicle->GLUT4_PM Translocation & Fusion Insulin Insulin Insulin->IR Binds

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Experimental Protocols

Protocol 1: General Biotinylated Glucose Uptake Assay

This protocol provides a method for measuring the uptake of a biotinylated glucose analog into cultured cells.

Materials:

  • Cultured cells (e.g., adipocytes, myoblasts)

  • Biotinylated glucose analog (e.g., N-(biotinoyl)-D-glucosamine)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate and culture until they reach the desired confluence or differentiation state.

  • Serum Starvation: To reduce basal glucose uptake, starve cells in serum-free medium for 3-4 hours prior to the assay.

  • Washing: Gently wash the cells twice with warm KRH buffer.

  • Incubation: Add KRH buffer containing the biotinylated glucose analog to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include control wells with an excess of D-glucose to measure non-specific uptake.

  • Termination and Washing: Stop the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Detection: a. Transfer the cell lysates to a new microplate. b. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. c. Wash the plate three times. d. Add HRP substrate and incubate until color develops. e. Stop the reaction and measure the absorbance on a microplate reader.

  • Data Analysis: Subtract the absorbance of the non-specific uptake controls from the total uptake to determine the specific uptake of biotinylated glucose.

Protocol 2: Biotinylated Photolabeling Assay for Cell-Surface GLUT Quantification

This advanced technique uses a cell-impermeant, photo-activatable biotinylated glucose analog to specifically label and quantify GLUTs present on the cell surface.

Materials:

  • Photo-activatable biotinylated glucose analog (e.g., bio-LC-ATB-BGPA)

  • UV lamp (350-365 nm)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the GLUT isoform of interest (e.g., anti-GLUT4)

Procedure:

  • Cell Preparation and Stimulation: Prepare and treat cells as required (e.g., stimulate with insulin to induce GLUT4 translocation).

  • Incubation with Photolabel: Wash cells with ice-cold buffer and incubate with the photo-activatable biotinylated glucose analog (e.g., 400 µM bio-LC-ATB-BGPA) in the dark at 4°C.

  • UV Irradiation: Expose the cells to UV light for a short duration (e.g., 1-2 minutes) to covalently cross-link the photolabel to nearby proteins (i.e., the glucose transporters).

  • Cell Lysis: Quench the reaction and lyse the cells in a suitable buffer.

  • Isolation of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose beads to pull down the biotin-labeled proteins (the cell-surface GLUTs).

  • Elution and Analysis: Wash the beads extensively, then elute the bound proteins.

  • Quantification: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the specific GLUT isoform. The band intensity corresponds to the amount of that GLUT isoform on the cell surface.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the biotinylated photolabeling assay described in Protocol 2.

workflow_diagram cluster_workflow Workflow for Cell-Surface GLUT Quantification A 1. Cell Culture & Stimulation (e.g., Insulin) B 2. Incubate with Photo-reactive Biotin-Glucose (Dark, 4°C) A->B C 3. UV Photolysis (Covalent Cross-linking) B->C D 4. Cell Lysis C->D E 5. Isolate Biotinylated Proteins (Streptavidin Beads) D->E F 6. Elute Bound Proteins E->F G 7. Western Blot Analysis (Anti-GLUT Antibody) F->G H 8. Quantification of Surface GLUTs G->H

References

Methodological & Application

Application Notes and Protocols for Cellular Labeling with Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-D-Glucose is a versatile molecular probe designed for the targeted labeling of cells expressing glucose transporters and/or sodium-dependent multivitamin transporters (SMVT). This compound combines the biological specificity of D-glucose, a primary energy source for most cells, with the high-affinity detection capabilities of biotin. Once introduced into a cellular system, this compound is internalized through natural transport mechanisms. The biotin moiety then serves as a robust tag for subsequent detection and quantification using streptavidin-based assays. These application notes provide a comprehensive overview of the principles, protocols, and potential applications of this compound in cell-based research.

Principle of Operation

The utility of this compound as a cell labeling agent is predicated on its recognition and transport by two principal carrier-mediated systems:

  • Glucose Transporters (GLUTs): As a glucose analog, this compound is a substrate for various members of the GLUT family of facilitative glucose transporters (e.g., GLUT1, GLUT4).[1][2] Cells with high metabolic activity, such as cancer cells, often overexpress GLUTs, making them particularly amenable to labeling with this probe.[2]

  • Sodium-Dependent Multivitamin Transporter (SMVT): The biotin component of the molecule allows for its recognition and uptake by the SMVT, a transporter responsible for the cellular import of biotin, pantothenic acid, and lipoic acid.[3][4] This transport system provides an additional route for cellular accumulation of this compound.

The dual-uptake mechanism enhances the labeling efficiency and expands the range of cell types that can be targeted. Following internalization, the biotin tag can be readily detected using fluorescently or enzymatically conjugated streptavidin, which binds to biotin with exceptionally high affinity and specificity.

Applications

  • Identification and Isolation of High Glucose-Uptake Cells: this compound can be used to label and subsequently isolate cell populations with high rates of glucose metabolism, such as cancer cells or activated immune cells, using techniques like fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).

  • Studying Glucose Transporter and SMVT Activity: The uptake of this compound can serve as a surrogate measure for the activity of GLUT and SMVT transporters, enabling the screening of potential inhibitors or modulators of these transport systems.

  • Cellular Imaging and Microscopy: The biotin tag allows for the visualization of labeled cells and their subcellular compartments through the use of fluorophore-conjugated streptavidin in fluorescence microscopy.

  • Drug Delivery: The ability of biotin to be taken up by SMVT has led to its exploration as a targeting ligand for drug delivery systems.

Data Presentation

The following tables provide representative quantitative data for the use of this compound in cell labeling applications. These values should be considered as a starting point, and optimal conditions may vary depending on the cell type and experimental objectives.

Table 1: Recommended Working Concentrations for this compound

ApplicationRecommended Concentration RangeNotes
Fluorescence Microscopy50 - 200 µMLower concentrations may be sufficient for cells with high transporter expression.
Flow Cytometry / FACS100 - 500 µMHigher concentrations may be required to achieve sufficient signal for cell sorting.
In Vitro Uptake Assays10 - 100 µMFor kinetic studies, a range of concentrations will be necessary.

Table 2: Typical Incubation Times for Cellular Labeling

TemperatureIncubation TimeNotes
37°C15 - 60 minutesOptimal for active transport. Longer times may lead to increased background.
4°C (Control)15 - 60 minutesUsed as a negative control to assess non-specific binding versus active transport.

Table 3: Example Labeling Efficiency in Different Cell Lines

Cell LinePrimary TransporterLabeling Efficiency (at 100 µM for 30 min)
HeLa (Cervical Cancer)GLUT1High
3T3-L1 Adipocytes (Insulin-stimulated)GLUT4High
Caco-2 (Intestinal Epithelial)SMVT, GLUTsModerate to High
Jurkat (T-lymphocyte)GLUT1Moderate

Experimental Protocols

Protocol 1: General Protocol for Live Cell Labeling with this compound

This protocol provides a general procedure for labeling live cells in suspension or adherent culture.

Materials:

  • This compound

  • Cell culture medium (serum-free for labeling)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest

  • Fluorophore-conjugated Streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)

  • Fixative (e.g., 2-4% paraformaldehyde in PBS) (Optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional, for intracellular staining)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Cell Preparation:

    • Adherent Cells: Seed cells in appropriate culture vessels (e.g., chamber slides, multi-well plates) and grow to the desired confluence.

    • Suspension Cells: Harvest cells and wash once with serum-free medium. Resuspend cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • Labeling with this compound:

    • Prepare a working solution of this compound in serum-free medium at the desired final concentration (refer to Table 1).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for the desired time and temperature (refer to Table 2). For a negative control, perform an incubation at 4°C.

  • Washing:

    • Remove the this compound solution and wash the cells three times with cold PBS to remove any unbound probe.

  • Detection with Streptavidin:

    • Dilute the fluorophore-conjugated streptavidin in blocking buffer to its recommended working concentration (typically 1-10 µg/mL).

    • Incubate the cells with the diluted streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Analysis:

    • Wash the cells three times with cold PBS.

    • For Microscopy: Mount the coverslips with an appropriate mounting medium and visualize using a fluorescence microscope.

    • For Flow Cytometry: Resuspend the cells in PBS or flow cytometry buffer and analyze on a flow cytometer.

Optional Steps:

  • Fixation: After step 3, cells can be fixed with 2-4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: For intracellular detection, after fixation, permeabilize the cells with a suitable buffer for 10-15 minutes.

Protocol 2: Competitive Inhibition Assay

This protocol can be used to confirm the specificity of this compound uptake through GLUTs or SMVT.

Procedure:

  • Follow the cell preparation steps as in Protocol 1.

  • Prepare solutions of unlabeled D-glucose (for GLUT competition) or unlabeled biotin (for SMVT competition) in serum-free medium at a concentration 10-100 fold higher than the this compound concentration.

  • Pre-incubate the cells with the competitor solution for 15-30 minutes at 37°C.

  • Without washing, add the this compound working solution to the cells (containing the competitor) and proceed with the labeling, washing, and detection steps as described in Protocol 1.

  • A significant reduction in the fluorescent signal in the presence of the competitor indicates specific uptake through the targeted transporter.

Visualizations

G cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Detection cluster_3 Analysis A Seed Adherent Cells or Prepare Suspension Cells B Wash with PBS A->B C Incubate with This compound (37°C or 4°C) B->C D Wash 3x with cold PBS C->D E Incubate with Fluorophore-conjugated Streptavidin D->E F Wash 3x with cold PBS E->F G Fluorescence Microscopy F->G H Flow Cytometry F->H

Caption: Experimental workflow for cell labeling with this compound.

G extracellular Extracellular Space cell_membrane intracellular Intracellular Space BDG_ext This compound GLUT GLUT BDG_ext->GLUT Glucose Moiety SMVT SMVT BDG_ext->SMVT Biotin Moiety BDG_int This compound GLUT->BDG_int SMVT->BDG_int Streptavidin Streptavidin-Fluorophore BDG_int->Streptavidin Biotin Binding Detection Signal Detection Streptavidin->Detection

References

Application Notes and Protocols: Utilizing Biotin-D-Glucose for Quantifying Cell Surface Glucose Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of glucose across the plasma membrane is a fundamental process for cellular metabolism and is primarily mediated by a family of glucose transporter (GLUT) proteins. The regulation of GLUT translocation to the cell surface, particularly the insulin-sensitive GLUT4 in muscle and adipose tissues, is a critical aspect of glycemic control. Dysregulation of this process is a hallmark of metabolic diseases such as type 2 diabetes. While various methods exist to measure glucose uptake, including the use of radiolabeled or fluorescent glucose analogs, these techniques measure the cumulative result of transporter activity. In contrast, the use of biotinylated glucose derivatives, such as Biotin-D-Glucose photolabels, offers a powerful method to specifically quantify the number of glucose transporters present on the cell surface.

This document provides detailed application notes and protocols for the use of a biotinylated bis-glucose photolabeling reagent to quantify cell surface glucose transporters, a technique that provides a direct measure of GLUT translocation.

Principle of the Method

The methodology is centered around a cell-impermeant biotinylated bis-glucose compound that includes a photoactivatable crosslinking group. This probe binds to the extracellular domain of glucose transporters. Upon exposure to UV light, a covalent bond is formed between the probe and the transporter. The biotin tag then allows for the specific isolation of the labeled transporters from cell lysates using streptavidin-conjugated beads. The captured GLUT proteins are subsequently quantified by standard immunoblotting techniques. This approach allows for a precise measurement of the cell surface GLUT population at a specific point in time.

Comparison of Glucose Uptake/Transporter Quantification Methods

Assay Method Principle Advantages Disadvantages
Biotinylated Photolabeling Assay Covalent labeling of cell surface GLUTs with a biotinylated glucose analog, followed by affinity purification and immunoblotting.[1][2][3]Directly quantifies cell surface transporter number, providing a measure of GLUT translocation. High specificity for cell surface proteins.Indirect measure of glucose uptake. Multi-step protocol requiring UV crosslinking and immunoblotting.
Radiolabeled 2-Deoxy-D-Glucose (2-DG) Assay Cellular uptake of a radiolabeled glucose analog that is phosphorylated and trapped inside the cell.[4][5]"Gold standard" for sensitive quantification of glucose uptake.Requires handling and disposal of radioactive materials. Multiple wash steps are necessary.
Fluorescent 2-NBDG Assay Cellular uptake of a fluorescently labeled glucose analog (2-NBDG) is measured by fluorescence intensity.Non-radioactive, suitable for high-throughput screening and imaging.The large fluorescent tag may alter transport kinetics compared to native glucose. Lower sensitivity compared to radioactive methods.

Signaling Pathway: Insulin-Stimulated GLUT4 Translocation

Insulin binding to its receptor on the surface of muscle and fat cells initiates a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane. This increases the number of glucose transporters at the cell surface, thereby enhancing glucose uptake from the bloodstream.

Insulin_Signaling_Pathway cluster_membrane Cell Surface cluster_cytoplasm Cytoplasm Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PDK1->Akt Phosphorylation & Activation AS160 AS160 Akt->AS160 Phosphorylation & Inhibition GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) AS160->GLUT4_Vesicle Inhibits fusion when active PlasmaMembrane Plasma Membrane GLUT4_Vesicle->PlasmaMembrane Fusion GlucoseUptake Increased Glucose Uptake

Caption: Insulin signaling cascade leading to GLUT4 translocation.

Experimental Protocols

Protocol 1: Quantification of Cell Surface GLUT4 in Isolated Cardiomyocytes

This protocol details the steps to label, isolate, and quantify cell surface GLUT4 in response to insulin stimulation in isolated cardiac myocytes.

Materials:

  • Isolated cardiac myocytes

  • Krebs-Henseleit (KH) buffer

  • Biotinylated bis-glucose photolabeling reagent (e.g., bio-LC-ATB-BGPA)

  • Insulin solution (100 µU/mL)

  • D-glucose (for competition assay)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody (e.g., anti-GLUT4)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Experimental Workflow Diagram:

Experimental_Workflow A 1. Cell Treatment (e.g., +/- Insulin) B 2. Incubate with Biotinylated Photolabel Reagent A->B C 3. UV Irradiation (Crosslinking) B->C D 4. Cell Lysis C->D E 5. Incubate Lysate with Streptavidin-Agarose Beads D->E F 6. Wash Beads to Remove Unbound Proteins E->F G 7. Elute Labeled Proteins (e.g., by boiling in sample buffer) F->G H 8. SDS-PAGE and Western Blotting G->H I 9. Detection and Quantification (e.g., anti-GLUT4 antibody) H->I

Caption: Workflow for quantifying cell surface GLUTs.

Procedure:

  • Cell Preparation and Stimulation:

    • Isolate cardiac myocytes and resuspend in KH buffer.

    • Divide cells into experimental groups (e.g., basal, insulin-stimulated).

    • For the insulin-stimulated group, add insulin to a final concentration of 100 µU/mL and incubate at 37°C for the desired time (e.g., 30 minutes).

  • Photolabeling of Cell Surface GLUTs:

    • Add the biotinylated bis-glucose photolabeling reagent to the cell suspension. The optimal concentration should be determined empirically but is often in the low micromolar range.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature in the dark to allow binding to cell surface transporters.

    • For competition controls, pre-incubate cells with a high concentration of D-glucose (e.g., 200 mM) before adding the photolabel.

    • Expose the cell suspension to UV light (365 nm) on ice for a defined period (e.g., 1-2 minutes) to covalently crosslink the probe to the transporters.

  • Cell Lysis and Isolation of Labeled Proteins:

    • Pellet the cells by centrifugation and wash with ice-cold PBS to remove unbound probe.

    • Lyse the cells in lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture the biotin-labeled proteins.

  • Quantification by Immunoblotting:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in Laemmli sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the glucose transporter of interest (e.g., anti-GLUT4).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and image the blot.

    • Quantify the band intensities to determine the relative amount of cell surface GLUT4 in each experimental condition.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using the biotinylated photolabeling assay to assess GLUT4 translocation.

Cell/Tissue Type Stimulus Stimulus Concentration Result Reference
Isolated cardiac myocytesInsulin100 µU/mL~2-fold increase in cell surface GLUT4
Perfused mouse heartInsulin100 µU/mLParallel increase in glucose uptake and cell surface GLUT4
3T3-L1 adipocytesInsulin100 nMSignificant increase in cell surface GLUT4

Conclusion

The use of this compound derivatives in a photolabeling assay provides a robust and specific method for the quantification of cell surface glucose transporters. This technique is invaluable for researchers studying the mechanisms of GLUT translocation in response to various stimuli, such as insulin, and for screening compounds that may modulate this process. By directly measuring the number of transporters at the plasma membrane, this assay offers a more mechanistic insight compared to traditional glucose uptake assays. These detailed protocols and application notes serve as a comprehensive guide for the successful implementation of this powerful technique in metabolic research and drug development.

References

Application Notes and Protocols for Live-Cell Imaging with Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-D-Glucose for the visualization of glucose uptake in live cells. This method offers a two-step approach, involving the cellular uptake of a biotinylated glucose analog followed by detection with fluorescently-labeled streptavidin. This technique can be applied to study glucose metabolism in various cell types and to screen for compounds that modulate glucose transport.

Principle of the Technology

The live-cell imaging of glucose uptake using this compound is based on a two-step detection method. First, live cells are incubated with this compound, a glucose molecule covalently linked to biotin. This analog is recognized and transported into the cell by glucose transporters (GLUTs). Once inside the cell, or bound to the cell surface transporters, the biotin moiety can be detected by the addition of streptavidin conjugated to a fluorophore. The high affinity and specificity of the biotin-streptavidin interaction allow for a robust and sensitive visualization of glucose uptake.

This method can be particularly useful for studying the translocation of glucose transporters, such as GLUT4, to the plasma membrane in response to stimuli like insulin.[1][2][3] By visualizing the localization of the fluorescent signal, researchers can gain insights into the dynamics of glucose transport in living cells.

Applications in Research and Drug Development

  • Real-time Monitoring of Glucose Uptake: Visualize and quantify glucose uptake in single living cells to study metabolic processes in real-time.[4][5]

  • High-Throughput Screening: Adaptable for high-throughput screening assays to identify and characterize compounds that modulate glucose uptake in cancer cells or other disease models.

  • Studying Glucose Transporter Trafficking: Investigate the translocation of glucose transporters, such as the insulin-responsive GLUT4, from intracellular vesicles to the plasma membrane.

  • Metabolic Research in Disease Models: Analyze alterations in glucose metabolism in various pathological conditions, including cancer, diabetes, and neurodegenerative diseases.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in live-cell imaging, the following tables provide a comparative overview of data obtained with the widely used fluorescent glucose analog, 2-NBDG. This information can serve as a valuable reference for setting up and interpreting experiments with this compound.

Table 1: Comparison of Kinetic Parameters for Glucose Analogs

Parameter2-NBDGD-Glucose (Natural Substrate)
Cell Type MCF-7 Breast Cancer CellsGeneral Mammalian Cells
Vmax (Maximum Uptake Rate) Lower than D-GlucoseHigher
Km (Michaelis Constant) Higher than D-Glucose (lower affinity)Lower (higher affinity)
Uptake Inhibition by D-Glucose YesN/A

Note: The kinetics of this compound uptake are expected to be influenced by the bulky biotin tag, potentially resulting in a lower Vmax and higher Km compared to D-glucose.

Table 2: Typical Experimental Conditions for Fluorescent Glucose Analog Imaging

Parameter2-NBDGProposed for this compound
Concentration Range 50 - 300 µM100 - 500 µM
Incubation Time 15 - 60 minutes30 - 60 minutes
Incubation Temperature 37°C37°C
Detection Method Direct Fluorescence MicroscopyTwo-step: Streptavidin-Fluorophore

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake

This protocol provides a general workflow for visualizing the uptake of this compound in live mammalian cells.

Materials:

  • This compound

  • Live mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Alexa Fluor 488)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Optional: Hoechst 33342 or other nuclear stain

Procedure:

  • Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.

  • Starvation (Optional): To enhance glucose uptake, starve cells in glucose-free medium for 1-2 hours prior to the experiment.

  • Incubation with this compound:

    • Prepare a working solution of this compound in pre-warmed, serum-free culture medium at a final concentration of 100-500 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove unbound this compound.

  • Streptavidin Labeling:

    • Dilute the fluorescently-labeled streptavidin to a working concentration (typically 1-5 µg/mL) in live-cell imaging medium.

    • Add the streptavidin solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Wash the cells three times with warm live-cell imaging medium.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Investigating Insulin-Stimulated Glucose Uptake

This protocol is designed to visualize the effect of insulin on the translocation of glucose transporters and subsequent uptake of this compound.

Materials:

  • All materials from Protocol 1

  • Insulin solution (e.g., 100 nM in serum-free medium)

  • Control vehicle (e.g., serum-free medium without insulin)

Procedure:

  • Cell Preparation and Starvation: Follow steps 1 and 2 from Protocol 1. Insulin-responsive cell lines like 3T3-L1 adipocytes or L6 myotubes are recommended.

  • Insulin Stimulation:

    • Treat one set of cells with insulin solution for 15-30 minutes at 37°C.

    • Treat a parallel set of cells with the control vehicle for the same duration.

  • This compound Incubation:

    • Without washing off the insulin, add this compound solution (prepared as in Protocol 1, step 3) to both insulin-stimulated and control cells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Staining: Follow steps 4 and 5 from Protocol 1.

  • Imaging and Analysis:

    • Image both insulin-treated and control cells using identical acquisition settings.

    • Quantify the fluorescence intensity to determine the relative increase in this compound uptake upon insulin stimulation.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_imaging Imaging start Culture Cells to 60-80% Confluency starve Optional: Glucose Starvation (1-2h) start->starve incubate_biotin Incubate with this compound (30-60 min) starve->incubate_biotin wash1 Wash (3x with PBS) incubate_biotin->wash1 incubate_strep Incubate with Fluorescent Streptavidin (15-30 min) wash1->incubate_strep wash2 Wash (3x with Imaging Medium) incubate_strep->wash2 image Live-Cell Fluorescence Microscopy wash2->image insulin_signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibition released GLUT4_vesicles GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

References

Biotin-D-Glucose in Metabolic Research: A Tool for Quantifying Glucose Transporter Translocation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-D-Glucose and its derivatives have emerged as powerful tools in metabolic research, primarily for the study of glucose transport dynamics. By tagging a glucose molecule with biotin, researchers can leverage the high-affinity interaction between biotin and streptavidin to detect, isolate, and quantify glucose transporters, particularly the insulin-responsive glucose transporter 4 (GLUT4). This application note provides an overview of the use of biotinylated glucose probes, with a focus on photoaffinity labeling for the precise quantification of cell surface glucose transporters, a critical process in understanding insulin sensitivity and resistance.

The principle behind this technique lies in the ability of biotinylated glucose analogues to bind to glucose transporters on the cell surface. In more advanced applications, these probes are photo-reactive, allowing for covalent cross-linking to the transporters upon UV irradiation. This irreversible binding enables the subsequent isolation of the transporter-probe complexes using streptavidin-coated beads and quantification through methods like immunoblotting. This approach provides a robust and specific measurement of the number of functional glucose transporters on the plasma membrane, a key indicator of a cell's capacity for glucose uptake.

Key Applications in Metabolic Research

  • Quantification of Cell Surface Glucose Transporters: Biotinylated glucose photolabels are instrumental in measuring the translocation of glucose transporters, such as GLUT1 and GLUT4, from intracellular vesicles to the plasma membrane in response to stimuli like insulin.[1][2] This is a cornerstone of research into insulin action and the pathogenesis of insulin resistance in diseases like type 2 diabetes.

  • Screening for Modulators of Glucose Uptake: These probes can be used in cell-based assays to screen for compounds that enhance or inhibit glucose transporter translocation. This is highly relevant for the discovery and development of new drugs for metabolic disorders.

  • Studying Glucose Transporter Trafficking: The use of biotinylated probes allows for the detailed investigation of the molecular mechanisms underlying the trafficking of glucose transporters to and from the cell surface.

Data Presentation: Quantitative Analysis of GLUT4 Translocation

The following table summarizes representative quantitative data from studies utilizing biotinylated glucose photolabels to measure insulin-stimulated GLUT4 translocation to the cell surface in various cell types.

Cell TypeStimulusPhotolabel ConcentrationFold Increase in Cell Surface GLUT4 (Insulin vs. Basal)Reference
Perfused Mouse HeartInsulin (100 µU/ml)400 µM bio-LC-ATB-BGPA3-4 fold[3]
Rat AdipocytesInsulin273-359 µM (Ki)~10-20 fold[4]
Human Skeletal MuscleGlucose IngestionNot Specified~27% increase at 1 hour

Experimental Protocols

Protocol 1: Quantification of Cell Surface GLUT4 in Intact Perfused Heart using a Biotinylated Photolabel

This protocol is adapted from a method using a cell-impermeant biotinylated bis-glucose photolabeling reagent (bio-LC-ATB-BGPA) to quantify cell surface GLUT4 in an intact perfused mouse heart.[2]

Materials:

  • Isolated, perfused mouse heart preparation

  • Krebs-Henseleit buffer

  • Insulin

  • Biotinylated bis-glucose photolabeling reagent (e.g., bio-LC-ATB-BGPA)

  • UV irradiation source (e.g., medium-pressure mercury-vapor lamp)

  • Streptavidin-agarose beads

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Anti-GLUT4 antibody

Procedure:

  • Heart Perfusion and Stimulation:

    • Perfuse the isolated mouse heart in a retrograde manner with Krebs-Henseleit buffer.

    • To stimulate GLUT4 translocation, perfuse the heart with buffer containing a physiological concentration of insulin (e.g., 100 µU/ml) for 30 minutes. For basal conditions, perfuse with buffer lacking insulin.

  • Photolabeling of Cell Surface Transporters:

    • Infuse the heart with the biotinylated photolabeling reagent (e.g., 400 µM bio-LC-ATB-BGPA) through the aortic cannula.

    • Irradiate the heart with UV light to covalently cross-link the photolabel to the cell surface glucose transporters.

  • Membrane Preparation and Solubilization:

    • Following photolabeling, homogenize the heart tissue and prepare a crude membrane fraction by differential centrifugation.

    • Solubilize the membrane proteins using a suitable lysis buffer containing detergents.

  • Isolation of Biotinylated Proteins:

    • Incubate the solubilized membrane proteins with streptavidin-agarose beads to capture the biotinylated glucose transporters.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Quantification by Immunoblotting:

    • Elute the bound proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for GLUT4.

    • Detect the primary antibody with a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP) and visualize using a chemiluminescent substrate.

    • Quantify the band intensity to determine the relative amount of cell surface GLUT4.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway for GLUT4 Translocation

The translocation of GLUT4 to the plasma membrane is a complex process initiated by the binding of insulin to its receptor. This triggers a signaling cascade, primarily through the PI3K/Akt pathway, which ultimately leads to the exocytosis of GLUT4-containing vesicles.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Tyr P PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3  PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes Exocytosis AS160->GLUT4_Vesicles Inhibits Plasma_Membrane Plasma Membrane GLUT4_Vesicles->Plasma_Membrane Fuses with Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake Facilitates GLUT4_Translocation GLUT4 Translocation Experimental_Workflow Start Start: Cell Culture/ Tissue Preparation Stimulation Stimulation (e.g., Insulin) Start->Stimulation Labeling Incubation with Biotin-Glucose Photolabel Stimulation->Labeling UV_Irradiation UV Irradiation (Cross-linking) Labeling->UV_Irradiation Lysis Cell Lysis & Membrane Solubilization UV_Irradiation->Lysis Isolation Isolation of Biotinylated Proteins with Streptavidin Beads Lysis->Isolation Elution Elution of Bound Proteins Isolation->Elution Analysis SDS-PAGE & Western Blot (Anti-GLUT4) Elution->Analysis Quantification Quantification of Band Intensity Analysis->Quantification End End: Relative Cell Surface GLUT4 Level Quantification->End

References

Photoaffinity Labeling of Glucose Transporters Using Biotinylated Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of biotinylated glucose photoaffinity labeling for the study of glucose transporters (GLUTs). This powerful technique allows for the specific identification, quantification, and characterization of glucose transporters on the cell surface. The protocols detailed below are intended to provide a framework for researchers to adapt and optimize for their specific experimental needs.

Introduction

Glucose transporters are a family of membrane proteins that facilitate the transport of glucose across the plasma membrane. Their activity is crucial for cellular metabolism and is tightly regulated in response to various stimuli, most notably insulin. Dysregulation of glucose transport is a hallmark of several metabolic diseases, including type 2 diabetes.

Photoaffinity labeling is a technique used to identify and characterize binding sites of ligands with their target proteins. In the context of glucose transporters, a glucose analog is chemically modified to include two key features: a photoactivatable group and a reporter tag, such as biotin. The photoactivatable group, upon exposure to UV light, forms a highly reactive species that covalently crosslinks the probe to the transporter in close proximity. The biotin tag allows for the subsequent detection and isolation of the labeled transporter through its high-affinity interaction with streptavidin. This methodology is particularly useful for quantifying changes in the number of transporters on the cell surface, for instance, in response to insulin stimulation which triggers the translocation of GLUT4 to the plasma membrane.

Principle of the Method

The photoaffinity labeling of glucose transporters using a biotinylated glucose probe involves a multi-step process:

  • Binding: A biotinylated glucose photoaffinity probe is introduced to cells or membrane preparations. The glucose moiety of the probe specifically binds to the glucose binding pocket of the transporters.

  • Photoactivation: The sample is irradiated with UV light at a specific wavelength. This activates the photoreactive group on the probe (e.g., a diazirine or phenylazide), generating a highly reactive carbene or nitrene intermediate.

  • Covalent Crosslinking: The reactive intermediate rapidly forms a covalent bond with nearby amino acid residues of the glucose transporter, permanently "labeling" it.

  • Detection and Isolation: The biotin tag on the now covalently bound probe allows for the detection and isolation of the labeled glucose transporters using streptavidin-conjugated reagents. Common downstream applications include western blotting and mass spectrometry.

Biotinylated Glucose Photoaffinity Probes

A variety of biotinylated glucose photoaffinity probes have been developed, each with specific characteristics. The choice of probe depends on the experimental goals and the specific glucose transporter being studied. Key features of these probes include the photoactivatable group and the linker arm connecting the glucose molecule to the biotin tag.

Probe NamePhotoactivatable GroupLinkerTarget Transporter(s)Ki (µM)Reference
Bio-ATB-BMPA 4-(1-azi-2,2,2-trifluoroethyl)benzoylPolyethoxyGLUT4359 ± 10[1][2]
Bio-LC-ATB-BMPA 4-(1-azi-2,2,2-trifluoroethyl)benzoylPolyethoxy + Hexanoic acidGLUT4273 ± 28[1][2]
[³H]ATB-BMPA 4-(1-azi-2,2,2-trifluoroethyl)benzoylNone (radiolabeled)GLUT1, GLUT4-[3]

Experimental Protocols

The following are detailed protocols for the photoaffinity labeling of glucose transporters in cultured cells. These should be optimized for specific cell types and experimental conditions.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., 3T3-L1 adipocytes, L6 myoblasts) in appropriate culture dishes and grow to the desired confluency. For quantitative studies of GLUT4 translocation, differentiate the cells into their respective mature phenotypes (adipocytes or myotubes).

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 3-4 hours in serum-free medium to establish a basal state with low levels of cell surface GLUT4.

  • Insulin Stimulation (or other treatment): To stimulate GLUT4 translocation, treat the cells with insulin (e.g., 100 nM for 20-30 minutes at 37°C). Control cells should be treated with vehicle (e.g., PBS).

Photoaffinity Labeling
  • Probe Incubation: After stimulation, wash the cells twice with ice-cold Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells with the biotinylated glucose photoaffinity probe (e.g., 50-500 µM Bio-LC-ATB-BMPA) in KRH buffer in the dark on ice for 5-10 minutes.

  • UV Crosslinking: Irradiate the cells with UV light. The optimal wavelength and duration will depend on the photoactivatable group of the probe. For diazirine-based probes, irradiation at 350-365 nm for 1-5 minutes on ice is common.

  • Quenching: After irradiation, wash the cells twice with ice-cold KRH buffer to remove unbound probe.

Cell Lysis and Protein Quantification
  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Assay: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). This is crucial for equal loading in subsequent steps.

Isolation of Biotinylated Proteins (Streptavidin Pulldown)
  • Bead Preparation: Resuspend streptavidin-conjugated magnetic beads or agarose resin in lysis buffer. Wash the beads according to the manufacturer's instructions.

  • Incubation: Add an equal amount of protein lysate (e.g., 500 µg) to the prepared streptavidin beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

Elution and Western Blot Analysis
  • Elution: Elute the bound proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the glucose transporter of interest (e.g., anti-GLUT4 antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Quantify the band intensities using densitometry software. The increase in the amount of labeled GLUT4 in insulin-stimulated cells compared to basal cells reflects the extent of GLUT4 translocation.

Data Presentation

Quantitative Analysis of GLUT4 Translocation
Cell TypeTreatmentPhotoaffinity ProbeProbe Concentration (µM)UV ExposureFold Increase in Cell Surface GLUT4Reference
Rat AdipocytesInsulinBio-ATB-BMPANot specifiedNot specified~10-fold (ECL), ~20-fold (Western)
Rat AdipocytesInsulin[³H]ATB-BMPANot specifiedNot specified15-20-fold
3T3-L1 AdipocytesInsulin[³H]ATB-BMPANot specifiedNot specified2.6-fold (in plasma membrane fraction)
Rat Skeletal MuscleInsulin[³H]ATB-BMPANot specifiedNot specified6-7-fold

Visualizations

Signaling Pathway

insulin_signaling insulin Insulin ir Insulin Receptor insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt/PKB pip3->akt Recruits and partially activates pdk1->akt Phosphorylates as160 AS160 akt->as160 Phosphorylates and inactivates gsv GLUT4 Storage Vesicles (GSVs) as160->gsv Inhibition removed translocation Translocation gsv->translocation pm Plasma Membrane translocation->pm Fusion with glut4_pm GLUT4 glucose_uptake Glucose Uptake glut4_pm->glucose_uptake Facilitates

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Experimental Workflow

exp_workflow start Start: Cultured Cells (e.g., 3T3-L1 Adipocytes) treatment Serum Starvation & Insulin Stimulation start->treatment labeling Incubate with Biotinylated Glucose Photoaffinity Probe treatment->labeling uv UV Irradiation (Crosslinking) labeling->uv lysis Cell Lysis uv->lysis pulldown Streptavidin Pulldown of Biotinylated Proteins lysis->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elution Elute Bound Proteins wash->elution analysis SDS-PAGE & Western Blot with anti-GLUT4 Antibody elution->analysis quant Densitometry and Data Analysis analysis->quant end End: Quantification of Cell Surface GLUT4 quant->end

Caption: Experimental workflow for photoaffinity labeling of GLUT4.

Photoaffinity Labeling Principle

photoaffinity_principle cluster_before 1. Binding (Dark) cluster_uv 2. UV Activation cluster_after 3. Covalent Labeling probe_b Biotin-Glucose-Photoprobe glut_b Glucose Transporter probe_b->glut_b Non-covalent binding uv_light UV Light probe_uv Activated Probe glut_uv Glucose Transporter labeled_glut Covalently Labeled Glucose Transporter

Caption: Principle of photoaffinity labeling.

References

Visualizing Cellular Glucose Dynamics: A Confocal Microscopy Protocol for Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the visualization and semi-quantitative analysis of cellular glucose uptake using Biotin-D-Glucose and confocal microscopy. Glucose transport is a fundamental cellular process, and its dysregulation is implicated in numerous diseases, including cancer and diabetes. This compound serves as a valuable probe for tracing glucose uptake, as it is recognized by glucose transporters and can be subsequently detected with high sensitivity and specificity using fluorescently labeled streptavidin. This protocol details the necessary steps for cell culture, labeling with this compound, cell fixation and permeabilization, fluorescent staining, and image acquisition using a confocal microscope. Additionally, it outlines a framework for data analysis and presents a representative data structure. The included diagrams illustrate the experimental workflow and the key signaling pathways involved in glucose transport, providing a robust resource for researchers, scientists, and drug development professionals.

Introduction

Understanding the mechanisms of glucose uptake is paramount for elucidating cellular metabolism in both physiological and pathological states. Various methods have been developed to monitor glucose transport, with fluorescent glucose analogs being particularly powerful for imaging applications. This compound is a modified glucose molecule that contains a biotin moiety. This modification allows it to be transported into the cell via glucose transporters (GLUTs). Once inside the cell, the biotin tag can be specifically targeted by streptavidin conjugated to a fluorophore, enabling visualization by fluorescence microscopy. The high affinity of the biotin-streptavidin interaction ensures a strong and stable signal.[1] Confocal microscopy, with its ability to optically section thick specimens and reduce out-of-focus light, provides high-resolution images of the subcellular localization of the this compound probe.[2] This protocol offers a detailed, step-by-step guide for utilizing this compound to study glucose uptake in cultured cells.

Key Signaling Pathways in Glucose Uptake

Glucose transport into mammalian cells is primarily mediated by a family of glucose transporter proteins (GLUTs). GLUT1 is responsible for basal glucose uptake in most cell types, while GLUT4 is the predominant insulin-responsive glucose transporter in muscle and adipose tissue.[3][4] The insulin signaling pathway plays a critical role in regulating glucose homeostasis by promoting the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake.[5]

Experimental Protocols

Materials
  • Cells: Adherent cell line of interest (e.g., HeLa, 3T3-L1 adipocytes, MCF-7)

  • Culture Medium: Appropriate complete growth medium for the chosen cell line

  • This compound: (e.g., from MedchemExpress or similar supplier)

  • Streptavidin-Fluorophore Conjugate: (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-CF®488A)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Nuclear Counterstain: (e.g., DAPI, Hoechst 33342)

  • Mounting Medium: Antifade mounting medium

  • Confocal Microscope

Methods

1. Cell Culture and Seeding: a. Culture cells in a T-75 flask until they reach 80-90% confluency. b. The day before the experiment, seed the cells onto glass-bottom confocal dishes or coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. c. Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

2. This compound Labeling: a. Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized for the specific cell line and experimental conditions but can range from 100 µM to 1 mM. b. On the day of the experiment, gently wash the cells twice with warm PBS. c. To induce glucose starvation, incubate the cells in glucose-free medium for 1-2 hours prior to labeling. d. Prepare the this compound labeling solution by diluting the stock solution in glucose-free medium to the desired final concentration. e. Add the this compound labeling solution to the cells and incubate for 15-60 minutes at 37°C. The incubation time should be optimized. f. For experiments investigating insulin-stimulated glucose uptake, treat the cells with insulin (e.g., 100 nM) for 30 minutes prior to and during the this compound incubation.

3. Cell Fixation and Permeabilization: a. After incubation, remove the labeling solution and wash the cells three times with ice-cold PBS to stop glucose uptake. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.

4. Fluorescent Staining: a. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature. b. Prepare the streptavidin-fluorophore conjugate solution in 1% BSA in PBS at the manufacturer's recommended concentration. c. Incubate the cells with the streptavidin-fluorophore conjugate solution for 1 hour at room temperature, protected from light. d. Wash the cells three times with PBS for 5 minutes each, protected from light. e. If a nuclear counterstain is desired, incubate the cells with DAPI or Hoechst solution according to the manufacturer's instructions. f. Wash the cells twice with PBS.

5. Mounting and Imaging: a. Mount the coverslips onto glass slides using an antifade mounting medium. If using confocal dishes, add a small volume of PBS to prevent drying. b. Image the cells using a confocal microscope. Acquire images using appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain. c. For quantitative comparisons, ensure that all imaging parameters (laser power, gain, pinhole size, etc.) are kept constant across all samples and conditions.

Data Presentation

Quantitative analysis of this compound uptake can be performed by measuring the mean fluorescence intensity per cell or within a defined region of interest (ROI). The data can be summarized in a table for easy comparison between different experimental conditions.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard DeviationN (Number of Cells Analyzed)
Control (No Insulin)150.225.850
Insulin (100 nM)325.745.150
GLUT Inhibitor + Insulin165.430.250

Note: The data presented in this table is representative and should be replaced with experimental results.

Visualization of Workflow and Signaling Pathway

G Experimental Workflow for this compound Confocal Microscopy cluster_prep Cell Preparation cluster_labeling Labeling cluster_processing Processing cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture cell_seeding Seed Cells on Coverslips cell_culture->cell_seeding glucose_starvation Glucose Starvation cell_seeding->glucose_starvation biotin_glucose_incubation Incubate with this compound glucose_starvation->biotin_glucose_incubation fixation Fixation (4% PFA) biotin_glucose_incubation->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking streptavidin_stain Streptavidin-Fluorophore Staining blocking->streptavidin_stain nuclear_stain Nuclear Counterstain (DAPI) streptavidin_stain->nuclear_stain mounting Mount Coverslips nuclear_stain->mounting confocal_imaging Confocal Microscopy mounting->confocal_imaging data_analysis Image & Data Analysis confocal_imaging->data_analysis G Insulin-Mediated Glucose Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Biotin_Glucose This compound GLUT GLUT Transporter Biotin_Glucose->GLUT IRS IRS IR->IRS Phosphorylation Biotin_Glucose_in This compound GLUT->Biotin_Glucose_in Transport PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT Fusion

References

Quantifying Glucose Transporter Expression: An Application Note on the Use of Biotinylated Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose transporters (GLUTs) are a family of membrane proteins that facilitate the transport of glucose across the plasma membrane, a critical process for cellular metabolism. The expression and cell surface localization of GLUTs, particularly isoforms like GLUT4, are tightly regulated, often in response to stimuli such as insulin. Dysregulation of GLUT expression and trafficking is a hallmark of various metabolic diseases, including diabetes, and is also implicated in cancer progression. Therefore, the accurate quantification of cell surface GLUTs is paramount for both basic research and the development of therapeutic interventions.

This application note provides a detailed overview and protocols for quantifying cell surface glucose transporter expression using biotinylated probes. This powerful technique allows for the specific labeling and subsequent quantification of GLUTs present on the plasma membrane, offering a snapshot of their functional abundance at a given time.

Principle of the Method

The quantification of cell surface GLUTs using biotinylated probes relies on the principle of specifically labeling proteins exposed to the extracellular environment. A cell-impermeable biotinylating reagent is introduced to intact cells or tissues. This reagent forms a covalent bond with primary amines on the extracellular domains of membrane proteins, including GLUTs. Following biotinylation, the cells are lysed, and the biotinylated proteins are isolated using affinity purification with streptavidin-conjugated beads. The amount of a specific GLUT isoform in the biotinylated fraction, which represents the cell surface population, is then quantified by standard protein analysis techniques such as Western blotting. A variation of this technique, the biotinylated photolabeling assay, utilizes a photoactivatable biotinylated probe that specifically binds to the glucose transporter, offering higher specificity.[1][2]

Featured Application: Insulin-Stimulated GLUT4 Translocation

A primary application of this technique is to study the insulin-stimulated translocation of GLUT4 to the plasma membrane in insulin-sensitive tissues like adipose and muscle cells.[3][4] In the basal state, GLUT4 is predominantly sequestered in intracellular vesicles. Upon insulin stimulation, a signaling cascade is initiated, leading to the fusion of these vesicles with the plasma membrane, thereby increasing the number of GLUT4 transporters at the cell surface and enhancing glucose uptake.[3] Biotinylation assays allow for the precise measurement of this increase in cell surface GLUT4.

Signaling Pathway: Insulin-Induced GLUT4 Translocation

The insulin signaling pathway leading to GLUT4 translocation is a well-characterized cascade of events. The diagram below illustrates the key steps involved.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS Phosphorylation GLUT4_pm GLUT4 PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates & Inhibits GAP activity GSV GLUT4 Storage Vesicle (GSV) AS160->GSV Promotes Translocation GSV->GLUT4_pm Fusion & Exocytosis GLUT4_vesicle GLUT4

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Experimental Protocols

Protocol 1: Cell Surface Biotinylation using Sulfo-NHS-SS-Biotin

This protocol describes the general procedure for labeling and isolating cell surface proteins.

Materials:

  • Cells cultured in appropriate plates (e.g., 6-well or 10 cm dishes)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold

  • Sulfo-NHS-SS-Biotin

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • SDS-PAGE loading buffer

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. Apply experimental treatments (e.g., insulin stimulation).

  • Washing: Place the culture plates on ice and wash the cells twice with ice-cold PBS to remove media components.

  • Biotinylation: Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS) for 30 minutes on ice with gentle rocking.

  • Quenching: Aspirate the biotin solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.

  • Cell Lysis: Add ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Affinity Purification: Transfer the supernatant to a new tube and incubate with streptavidin beads overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with Lysis Buffer to remove non-biotinylated proteins.

  • Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using a GLUT-specific antibody.

Protocol 2: Biotinylated Photolabeling Assay for GLUTs

This protocol is a more specific method using a photoactivatable biotinylated probe that binds to glucose transporters. A common probe is ATB-BMPA (4-(1-azi-2,2,2-trifluoroethyl)-benzoyl-1,3-bis(D-mannos-4-yloxy)-2-propylamine) or its biotinylated derivatives.

Materials:

  • Isolated cells (e.g., adipocytes, myocytes) or tissue preparations

  • Krebs-Ringer-HEPES (KRH) buffer

  • Biotinylated photoaffinity label (e.g., Bio-ATB-BMPA)

  • UV lamp (365 nm)

  • Streptavidin-agarose or magnetic beads

  • Lysis Buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell/Tissue Preparation: Prepare isolated cells or tissue and incubate in KRH buffer.

  • Incubation with Probe: Add the biotinylated photoaffinity label to the cell/tissue suspension and incubate in the dark to allow binding to GLUTs.

  • Photolabeling: Expose the samples to UV light to covalently crosslink the probe to the transporters.

  • Quenching and Lysis: Quench the reaction and lyse the cells/tissue as described in Protocol 1.

  • Affinity Purification and Analysis: Proceed with streptavidin bead purification and Western blot analysis as outlined in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for quantifying cell surface GLUTs using biotinylation.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., Insulin) B 2. Cell Surface Biotinylation A->B C 3. Cell Lysis B->C D 4. Affinity Purification of Biotinylated Proteins (Streptavidin Beads) C->D E 5. Elution D->E F 6. SDS-PAGE & Western Blot E->F G 7. Densitometric Analysis & Quantification F->G

Caption: General workflow for cell surface biotinylation assay.

Data Presentation

Quantitative data from these experiments are typically presented as fold changes in cell surface GLUT expression relative to a control condition. The results can be summarized in a table for clear comparison.

Table 1: Quantification of Insulin-Stimulated GLUT4 Translocation in Adipocytes

TreatmentCell Surface GLUT4 (Arbitrary Units)Fold Change (vs. Basal)
Basal100 ± 151.0
Insulin (100 nM)1250 ± 12012.5
Insulin + Inhibitor X350 ± 453.5

Data are presented as mean ± SEM from three independent experiments. This is representative data and will vary based on cell type and experimental conditions. Studies have shown that insulin treatment can increase the levels of surface biotinylated GLUT4 by approximately 10- to 20-fold.

Troubleshooting and Considerations

  • Cell Impermeability of Biotin Reagent: Ensure the biotinylating reagent is truly cell-impermeable to avoid labeling intracellular proteins. Use reagents like Sulfo-NHS-SS-Biotin which are designed for this purpose.

  • Temperature Control: All steps before cell lysis should be performed on ice to inhibit membrane trafficking and endocytosis, which could alter the cell surface proteome.

  • Quenching Efficiency: Thoroughly quench the biotinylation reaction to prevent non-specific labeling during cell lysis.

  • Lysis Buffer Composition: The choice of lysis buffer can affect the efficiency of protein solubilization. Ensure it is compatible with both the affinity purification and downstream analysis.

  • Loading Controls: For Western blotting, it is crucial to include appropriate loading controls. For the total lysate, a housekeeping protein like actin or tubulin can be used. For the biotinylated fraction, it is more complex. Some studies use an abundant, non-trafficking membrane protein as a control for the efficiency of the biotinylation and pulldown steps.

Conclusion

The use of biotinylated probes is a robust and widely adopted method for the quantification of cell surface glucose transporters. It provides valuable insights into the regulation of GLUT trafficking and is an indispensable tool for researchers in metabolism, diabetes, and cancer research. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can obtain reliable and reproducible data on the dynamic changes in GLUT expression at the plasma membrane.

References

Biotin-D-Glucose: A Versatile Tool for Elucidating Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin signaling is a cornerstone of metabolic regulation, and its dysregulation is a hallmark of prevalent diseases such as type 2 diabetes. A critical downstream event in the insulin signaling cascade is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of adipocytes and muscle cells, facilitating glucose uptake from the bloodstream. Understanding the intricacies of this process is paramount for the development of novel therapeutics. Biotin-D-Glucose and its derivatives have emerged as powerful tools for the direct quantification of cell surface GLUT4, offering a specific and sensitive method to study insulin-stimulated glucose uptake. This document provides detailed application notes and experimental protocols for the use of biotinylated glucose probes in the investigation of insulin signaling.

Data Presentation

The following tables summarize quantitative data from studies utilizing biotinylated glucose analogs to measure insulin-stimulated GLUT4 translocation and glucose uptake.

Table 1: Insulin-Stimulated Cell Surface GLUT4 Quantified by Biotinylated Bis-Glucose Photolabeling in Perfused Mouse Hearts

ConditionRelative Cell Surface GLUT4 (Arbitrary Units)Fold Increase vs. Control
Control1.0 ± 0.2-
Insulin (100 µU/mL)3.5 ± 0.53.5

Data adapted from a study on intact perfused mouse hearts, where cell surface GLUT4 was quantified using a biotinylated bis-glucose photolabeling reagent.[1]

Table 2: Insulin-Stimulated Glucose Uptake in Perfused Mouse Hearts

ConditionGlucose Uptake (µmol·g dry wt⁻¹·min⁻¹)Fold Increase vs. Control
Control0.8 ± 0.1-
Insulin (100 µU/mL)2.8 ± 0.33.5

Glucose uptake was measured concurrently with cell surface GLUT4 quantification.[1]

Signaling Pathways and Experimental Workflows

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Phosphorylation (Inhibition) Rab Rab-GTP AS160->Rab GAP activity GLUT4_translocation Translocation Rab->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation Plasma_Membrane Plasma Membrane GLUT4_translocation->Plasma_Membrane Fusion Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental_Workflow_Photolabeling A Isolate and Perfuse Heart B Insulin Stimulation (e.g., 100 µU/mL for 30 min) A->B C Infuse Biotinylated Photolabel (e.g., 400 µM bio-LC-ATB-BGPA) B->C D UV Photolysis to Cross-link Label to Cell Surface GLUT4 C->D E Homogenize Tissue and Isolate Membranes D->E F Solubilize Membrane Proteins E->F G Capture Biotinylated Proteins with Streptavidin-Agarose F->G H Elute and Analyze by SDS-PAGE and Western Blot G->H I Detect with anti-GLUT4 Antibody and Quantify by Densitometry H->I

Caption: Ex vivo workflow for quantifying cell surface GLUT4 using a biotinylated photolabel.

Experimental_Workflow_In_Vitro A Culture and Differentiate Adipocytes (e.g., 3T3-L1) B Serum Starve Cells A->B C Stimulate with Insulin (e.g., 100 nM for 30 min) B->C D Incubate with this compound C->D E Wash to Remove Unbound Probe D->E F Lyse Cells E->F G Incubate Lysate in Streptavidin-Coated Plate F->G H Wash and Add Streptavidin-HRP G->H I Add Substrate and Measure Absorbance H->I

Caption: In vitro workflow for a colorimetric glucose uptake assay using this compound.

Experimental Protocols

Protocol 1: Quantification of Cell Surface GLUT4 in Perfused Mouse Hearts using a Biotinylated Photolabeling Reagent

This protocol details a method to directly quantify cell surface GLUT4 in an intact, perfused mouse heart model.[1]

Materials:

  • Isolated heart perfusion system (Langendorff or working heart)

  • Krebs-Henseleit buffer

  • Insulin solution

  • Biotinylated bis-glucose photolabeling reagent (e.g., bio-LC-ATB-BGPA)

  • UV lamp (365 nm)

  • Tissue homogenizer

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blotting equipment

  • Anti-GLUT4 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Heart Perfusion:

    • Isolate the mouse heart and mount it on the perfusion apparatus.

    • Perfuse with Krebs-Henseleit buffer for a baseline period (e.g., 30 minutes).

    • For insulin stimulation, switch to a perfusion buffer containing a physiological concentration of insulin (e.g., 100 µU/mL) for 30 minutes. Control hearts continue with the baseline buffer.

  • Photolabeling:

    • Infuse the heart with the biotinylated photolabeling reagent (e.g., 400 µM bio-LC-ATB-BGPA) for a short period (e.g., 5 minutes).

    • Expose the heart to UV light (365 nm) for a defined time (e.g., 1.5 minutes) to covalently cross-link the photolabel to cell surface glucose transporters.

  • Membrane Preparation:

    • Following photolabeling, freeze the heart in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable buffer.

    • Isolate the total membrane fraction by differential centrifugation.

  • Isolation of Biotinylated Proteins:

    • Solubilize the membrane proteins in lysis buffer.

    • Incubate the solubilized proteins with streptavidin-agarose beads to capture the biotinylated proteins (i.e., cell surface proteins).

    • Wash the beads extensively to remove non-biotinylated proteins.

  • Detection and Quantification:

    • Elute the biotinylated proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GLUT4.

    • Detect the primary antibody with an HRP-conjugated secondary antibody and a chemiluminescence substrate.

    • Quantify the band intensity using densitometry. Normalize the cell surface GLUT4 signal to the total GLUT4 in the initial membrane fraction.

Protocol 2: In Vitro Colorimetric Glucose Uptake Assay in 3T3-L1 Adipocytes using this compound

This protocol provides a method for quantifying insulin-stimulated glucose uptake in cultured adipocytes using this compound and a colorimetric plate reader-based assay.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin solution

  • This compound

  • Cell lysis buffer

  • Streptavidin-coated 96-well plates

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence in a 96-well plate.

    • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, IBMX, and insulin).

  • Insulin Stimulation:

    • Serum starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

    • Wash the cells twice with KRH buffer.

    • Incubate the cells with KRH buffer for 1 hour.

    • Treat the cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add this compound to each well to a final concentration of 1 mM and incubate for 20 minutes at 37°C.

    • To stop the uptake, wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for 10 minutes on ice.

  • Quantification:

    • Transfer the cell lysates to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated glucose to bind to the plate.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Add stop solution to each well to stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of glucose taken up by the cells.

Conclusion

This compound and its derivatives are invaluable probes for the detailed investigation of insulin signaling and glucose transport. The protocols provided herein offer robust methods for quantifying cell surface GLUT4 and glucose uptake in both ex vivo and in vitro models. These tools are instrumental for basic research into the mechanisms of insulin action and for the screening and characterization of novel therapeutic agents for metabolic diseases. The ability to directly measure the translocation of GLUT4 provides a more precise and mechanistically informative readout compared to indirect measures of glucose uptake, making biotinylated glucose analogs a superior choice for many applications in diabetes and metabolic research.

References

In Vivo Applications of Biotinylated Glucose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo applications of biotinylated glucose derivatives. This document includes summaries of key quantitative data, detailed experimental protocols for cited experiments, and visualizations of signaling pathways and experimental workflows.

Introduction

Biotinylated glucose derivatives are valuable tools in biomedical research, enabling the specific targeting and visualization of cells and tissues with high glucose uptake, such as tumors and metabolically active organs. The high affinity of biotin for avidin and streptavidin provides a versatile platform for attaching various labels, imaging agents, or therapeutic payloads. This document outlines two primary in vivo applications: the photoaffinity labeling of glucose transporters (GLUTs) and the targeted delivery of therapeutics to cancer cells.

Application 1: Photoaffinity Labeling and Quantification of Cell Surface Glucose Transporters

Biotinylated bis-glucose derivatives serve as powerful photoaffinity labels to quantify the abundance of glucose transporters on the cell surface in intact tissues. This technique is crucial for studying glucose metabolism and the effects of physiological stimuli, such as insulin, on glucose uptake.

Quantitative Data Summary
ParameterBiotinylated ProbeTissueFold Increase with InsulinReference
Cell Surface GLUT4 Contentbio-LC-ATB-BGPAMouse Heart~3-fold[1]
Cell Surface GLUT1 Contentbio-LC-ATB-BGPAMouse Heart1.5-fold[1]

Experimental Workflow: GLUT Photoaffinity Labeling

G cluster_0 In Vivo / Ex Vivo Procedure cluster_1 Sample Processing cluster_2 Detection & Quantification A Infusion of Biotinylated Bis-Glucose Photolabel (bio-LC-ATB-BGPA) into intact heart C UV Photolysis to covalently link probe to GLUTs A->C B Insulin Stimulation (optional, for comparison) B->C D Heart Tissue Homogenization C->D E Membrane Fraction Isolation D->E F Solubilization of Membrane Proteins E->F G Incubation with Streptavidin-Agarose Beads F->G H Washing to remove non-biotinylated proteins G->H I Elution of Biotinylated GLUTs H->I J SDS-PAGE and Western Blotting I->J K Detection with GLUT-specific antibodies J->K L Densitometry for Quantification K->L G cluster_0 Liposome Design cluster_1 In Vivo Administration & Targeting cluster_2 Cellular Uptake Mechanism A Drug-loaded Liposome B Surface Modification with Biotin and Glucose Ligands A->B C Bio-Glu-Liposome B->C D Intravenous Injection into Tumor-Bearing Mouse C->D E Circulation and Accumulation at Tumor Site (EPR Effect) D->E G Binding to Biotin and Glucose Transporters on Cancer Cell Surface E->G F Receptor-Mediated Endocytosis H Internalization of Liposome G->H I Intracellular Drug Release H->I J Therapeutic Effect I->J G cluster_0 Cell Engineering cluster_1 In Vivo Biotinylation & Targeting cluster_2 Imaging A Transduce Target Cells (e.g., Tumor Cells) with a vector expressing a membrane-bound reporter fused to a Biotin Acceptor Peptide (BAP) B Expression of the BAP-fusion protein on the cell surface A->B C Endogenous Biotin Ligase attaches biotin to the BAP B->C D Systemic Administration of Streptavidin conjugated to an imaging agent (e.g., fluorophore, radionuclide) C->D E High-affinity binding of Streptavidin-conjugate to biotinylated cells D->E F In Vivo Imaging (e.g., Fluorescence, SPECT, MRI) to visualize the location of the target cells E->F

References

Troubleshooting & Optimization

Technical Support Center: Biotin-D-Glucose Staining Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-D-Glucose staining protocols. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during your this compound staining experiments, from high background to weak or absent signals.

High Background Staining

Question 1: I am observing high background staining across my entire sample. What are the potential causes and how can I fix this?

High background staining can obscure your specific signal and is a common issue in biotin-based assays. The primary causes are often related to endogenous biotin, non-specific binding of reagents, or issues with the detection system.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Explanation
Endogenous Biotin Perform a biotin block before incubation with the streptavidin conjugate.[1][2][3]Tissues like the liver and kidney have high levels of endogenous biotin, which will be bound by the streptavidin-enzyme conjugate, leading to non-specific signal.[2][3] An avidin/biotin blocking kit can be used to saturate these endogenous biotin molecules.
Non-Specific Binding of Streptavidin Conjugate Increase the concentration of blocking agents like BSA or normal serum in your blocking buffer. Optimize the concentration of the streptavidin conjugate by titration.Non-specific binding can be caused by electrostatic or hydrophobic interactions between the streptavidin conjugate and components of the tissue or cell sample. Increasing the blocking agent concentration can help to minimize these interactions.
Concentration of Streptavidin Conjugate is Too High Perform a titration experiment to determine the optimal concentration of the streptavidin conjugate.An excessively high concentration of the streptavidin conjugate can lead to increased non-specific binding and high background.
Inadequate Washing Increase the number and/or duration of washing steps, particularly after incubation with the streptavidin conjugate.Insufficient washing may leave unbound streptavidin conjugate on the sample, contributing to high background.
Endogenous Peroxidase Activity (for HRP-based detection) If using a horseradish peroxidase (HRP)-streptavidin conjugate, quench endogenous peroxidase activity with a 3% H₂O₂ solution before the blocking step.Many tissues contain endogenous peroxidases that can react with the HRP substrate, causing a false positive signal.
Weak or No Signal

Question 2: My staining is very weak, or I am not seeing any signal at all. What could be the problem?

A weak or absent signal can be frustrating. This issue can stem from problems with the this compound probe, suboptimal experimental conditions, or issues with the cells or tissue themselves.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Explanation
Low Glucose Transporter (GLUT) Expression Use a positive control cell line or tissue known to have high GLUT expression.The target cells may not be expressing sufficient levels of glucose transporters to internalize a detectable amount of this compound.
Suboptimal Incubation Time or Temperature Optimize the incubation time and temperature for this compound uptake.Glucose uptake is a dynamic process. The incubation time may be too short for sufficient uptake, or the temperature may not be optimal for transporter activity.
Incorrect Concentration of this compound Perform a concentration titration to find the optimal working concentration of the this compound probe.The concentration of the probe may be too low to generate a detectable signal.
Cell Permeability Issues Ensure cells are viable and metabolically active. For fixed cells, ensure the fixation and permeabilization protocol is appropriate.The uptake of this compound is dependent on active transport across the cell membrane. Cell health is therefore critical. For intracellular targets, proper permeabilization is necessary.
Fixation Artifacts Optimize the fixation protocol. Over-fixation can mask epitopes or alter cell membrane integrity.Harsh or prolonged fixation can damage the glucose transporters or prevent the entry of the probe.
Inactive Streptavidin Conjugate Check the expiration date and storage conditions of your streptavidin conjugate. Test the activity of the conjugate with a biotinylated control.The enzymatic or fluorescent activity of the streptavidin conjugate may be compromised due to improper storage or handling.
Non-Specific or Patchy Staining

Question 3: The staining I see is patchy and does not seem to be localized to a specific cellular compartment. What could be causing this?

Patchy or non-specific staining can be due to a variety of factors including uneven reagent application, cell health issues, or artifacts from sample preparation.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Explanation
Uneven Reagent Application Ensure the entire sample is evenly covered with all reagents during incubation steps.Uneven application of the this compound probe, streptavidin conjugate, or substrate can lead to patchy staining.
Cell Clumping or Uneven Seeding Ensure cells are seeded in a monolayer and are not overly confluent.Clumped or overly dense cells may have differential access to the this compound probe.
Tissue Drying During Staining Keep the sample hydrated throughout the staining procedure. Use a humidity chamber for long incubations.If the tissue or cells dry out at any point, it can lead to high background and non-specific staining in the affected areas.
Fixation Artifacts Use an appropriate fixative and ensure the fixation time is optimized.Different fixatives can cause artifacts such as cell shrinkage or swelling, which can affect staining patterns.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound staining.

Protocol 1: General this compound Staining for Cultured Cells

This protocol provides a general workflow for staining adherent cultured cells with this compound.

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Glucose Starvation (Optional): To enhance uptake, you may starve the cells of glucose by incubating them in a glucose-free medium for 1-2 hours prior to the experiment.

  • Incubation with this compound:

    • Prepare a working solution of this compound in a suitable buffer (e.g., Krebs-Ringer buffer).

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C. This step should be optimized for your specific cell type and experimental conditions.

  • Washing: Aspirate the this compound solution and wash the cells three times with cold PBS to stop the uptake and remove the unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular detection): If detecting intracellular uptake, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

  • Streptavidin Conjugate Incubation:

    • Dilute the fluorescently labeled or enzyme-conjugated streptavidin to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light if using a fluorescent conjugate.

  • Washing: Wash the cells three times with PBS.

  • Detection:

    • For fluorescent detection, mount the coverslips on microscope slides with an anti-fade mounting medium.

    • For enzymatic detection (e.g., HRP), add the appropriate substrate and incubate until the desired color develops. Stop the reaction and mount the coverslips.

  • Imaging: Visualize the staining using a suitable microscope.

Protocol 2: Biotin Blocking for Tissues with High Endogenous Biotin

This protocol is an essential step when working with tissues known to have high levels of endogenous biotin, such as the liver or kidney.

  • Deparaffinization and Rehydration: If using paraffin-embedded tissue sections, deparaffinize and rehydrate them through a series of xylene and ethanol washes.

  • Antigen Retrieval (if necessary): Perform antigen retrieval if required for your specific protocol.

  • Blocking Endogenous Biotin:

    • Incubate the tissue sections with an avidin solution for 15 minutes at room temperature.

    • Rinse briefly with PBS.

    • Incubate the tissue sections with a biotin solution for 15 minutes at room temperature.

    • Wash the sections three times with PBS.

  • Proceed with Staining: Continue with your standard this compound staining protocol from the blocking step (step 7 in Protocol 1).

Visualizations

The following diagrams illustrate key workflows and concepts in this compound staining.

G cluster_prep Sample Preparation cluster_staining Staining cluster_detection Detection & Imaging start Start: Culture or Tissue Section glucose_starve Optional: Glucose Starvation start->glucose_starve wash1 Wash with PBS glucose_starve->wash1 add_bdg Incubate with this compound wash1->add_bdg wash2 Wash with Cold PBS add_bdg->wash2 fix Fixation (e.g., 4% PFA) wash2->fix permeabilize Permeabilization (Optional) fix->permeabilize block Blocking (e.g., 1% BSA) permeabilize->block add_strep Incubate with Streptavidin Conjugate block->add_strep wash3 Final Washes add_strep->wash3 detect Substrate Addition or Mounting wash3->detect image Microscopy detect->image G cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed endogenous_biotin Endogenous Biotin? start->endogenous_biotin nonspecific_binding Non-specific Binding? start->nonspecific_binding inadequate_wash Inadequate Washing? start->inadequate_wash biotin_block Perform Biotin Block endogenous_biotin->biotin_block optimize_blocking Optimize Blocking Buffer & Conjugate Concentration nonspecific_binding->optimize_blocking increase_wash Increase Wash Steps/Duration inadequate_wash->increase_wash G cluster_causes Potential Causes cluster_solutions Solutions start Weak or No Signal low_uptake Low Probe Uptake? start->low_uptake bad_reagents Inactive Reagents? start->bad_reagents protocol_issue Protocol Optimization? start->protocol_issue check_cells Use Positive Control Cells Optimize Incubation Time/Temp low_uptake->check_cells check_reagents Check Reagent Storage & Expiry Test Conjugate Activity bad_reagents->check_reagents optimize_protocol Titrate Probe Concentration Optimize Fixation/Permeabilization protocol_issue->optimize_protocol

References

Reducing background fluorescence in Biotin-D-Glucose imaging

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Biotin-D-Glucose Imaging

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in this compound imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my biotin-streptavidin imaging experiment?

High background fluorescence can originate from several sources, which can be broadly categorized as sample-specific issues and reagent-specific issues.

  • Autofluorescence: Many biological materials, such as collagen, elastin, flavins, and red blood cells, fluoresce naturally.[1][2] This inherent fluorescence, known as autofluorescence, is a common cause of high background, especially in the green and yellow portions of the spectrum.[3] Aldehyde-based fixatives like formalin can also introduce significant autofluorescence across a wide spectral range.[2][3]

  • Endogenous Biotin: Biotin is a vitamin present in all living cells and can be particularly abundant in tissues like the kidney, liver, and spleen. The streptavidin conjugate used for detection will bind to this endogenous biotin, leading to strong, non-specific background staining.

  • Non-specific Binding: The streptavidin-fluorophore conjugate or antibodies can bind non-specifically to the sample through hydrophobic or electrostatic interactions. This can be exacerbated by overly high concentrations of the detection reagents or inadequate blocking.

  • Reagent and Buffer Issues: Components in your blocking buffers or wash solutions, such as fetal bovine serum (FBS) or nonfat dry milk, can contain endogenous biotin, contributing to background. Insufficient washing can also leave unbound reagents behind, increasing noise.

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating sources of background fluorescence.

Problem 1: Diffuse, uniform background across the entire sample or well.

This often points to issues with autofluorescence, fixation, or problems with the imaging media or vessel.

  • Identify Autofluorescence: Before staining, examine an unstained sample under the microscope using the same filter sets. If you observe significant fluorescence, autofluorescence is a likely contributor.

  • Quench Autofluorescence: Several methods can reduce autofluorescence. Chemical quenchers are often effective. For aldehyde-induced fluorescence, treatment with sodium borohydride can be effective. For lipofuscin, a pigment that accumulates with age, Sudan Black B is a common quenching agent. Commercial quenching kits are also available and offer broad-spectrum reduction.

  • Optimize Fixation: Aldehyde fixatives can increase background. Consider reducing the concentration or incubation time of formaldehyde or paraformaldehyde. Alternatively, switching to an organic solvent fixative like ice-cold methanol may reduce this type of autofluorescence.

  • Check Imaging Media and Vessel: Standard plastic-bottom culture dishes can be highly fluorescent. Switch to glass-bottom dishes for imaging. Similarly, phenol red-containing culture medium can contribute to background; image in an optically clear buffered saline solution or specialized low-background media.

Quenching AgentPrimary TargetEffective TissuesNotes
TrueVIEW Collagen, elastin, red blood cells, aldehyde fixativesKidney, SpleenBinds electrostatically; applied at the end of the assay.
TrueBlack LipofuscinHuman Brain, RetinaCan also reduce background from other sources like collagen.
Sudan Black B LipofuscinPancreas, Kidney, BrainApplied after immunolabeling; avoid detergents in subsequent washes.
Sodium Borohydride Aldehyde-based fixativesGeneral useCan increase red blood cell autofluorescence in some cases.
Problem 2: High background specifically in tissues known to be metabolically active (e.g., kidney, liver).

This pattern strongly suggests interference from endogenous biotin.

  • Perform Endogenous Biotin Blocking: This is a critical step for biotin-rich tissues. The procedure involves two key stages: first, saturate the endogenous biotin with an excess of unlabeled streptavidin, then block the remaining biotin-binding sites on the streptavidin with free biotin. This prevents the detection conjugate from binding to endogenous biotin. This blocking step should be performed after general protein blocking but before applying the primary antibody or biotinylated probe.

G

Caption: Sequential steps for blocking endogenous biotin.

Problem 3: Speckled or punctate background staining.

This can be caused by non-specific binding of the streptavidin conjugate, aggregates in the reagents, or issues with the blocking buffer.

  • Optimize Blocking Buffer: The choice of blocking agent is crucial. While BSA and non-fat dry milk are common, they can contain biotin. Using normal serum from the same species as the secondary antibody is often a good choice. If background persists, consider using highly purified casein or specialized commercial blocking buffers designed to reduce both protein-protein and charge-based interactions. Avoid fetal bovine serum (FBS) if possible, or reduce its concentration.

  • Titrate Reagents: Using too high a concentration of the streptavidin-fluorophore conjugate is a common cause of non-specific binding. Perform a titration experiment to find the optimal concentration that maximizes signal-to-noise.

  • Increase Wash Stringency: Inadequate washing will fail to remove unbound conjugates. Increase the number and/or duration of wash steps. Adding a mild detergent like Tween-20 (e.g., 0.05%) to the wash buffer can help reduce non-specific hydrophobic interactions.

  • Centrifuge Reagents: Before use, spin down the streptavidin-fluorophore conjugate at high speed (e.g., >10,000 x g) for 10 minutes to pellet any aggregates that may have formed during storage. Use only the supernatant for staining.

G Start High Background Observed CheckUnstained Is background present in unstained control? Start->CheckUnstained CheckTissue Is tissue known for high endogenous biotin (kidney, liver)? CheckUnstained->CheckTissue No Autofluorescence Source: Autofluorescence CheckUnstained->Autofluorescence Yes CheckReagents Are reagent concentrations optimized? CheckTissue->CheckReagents No EndoBiotin Source: Endogenous Biotin CheckTissue->EndoBiotin Yes NonSpecific Source: Non-Specific Binding CheckReagents->NonSpecific No (Concentration too high) CheckReagents->NonSpecific Yes (Still high background) SolveAutofluorescence Action: Use Quenching Agent or change fixative Autofluorescence->SolveAutofluorescence SolveEndoBiotin Action: Perform Avidin/Biotin Blocking Protocol EndoBiotin->SolveEndoBiotin SolveNonSpecific Action: Titrate reagents, optimize blocking buffer, & increase wash stringency NonSpecific->SolveNonSpecific

Caption: Decision tree for troubleshooting background fluorescence.

Detailed Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is essential for tissues with high levels of endogenous biotin, such as the kidney, liver, and adipose tissue.

  • Initial Blocking: Perform your standard protein-based blocking step (e.g., with normal serum or BSA) to reduce general non-specific protein binding.

  • Avidin Incubation: Cover the sample with an avidin or streptavidin solution (e.g., 0.1 mg/mL in wash buffer) and incubate for 15 minutes at room temperature. This step saturates the endogenous biotin in the tissue.

  • Washing: Thoroughly wash the sample three times for 5-10 minutes each with your wash buffer (e.g., PBS).

  • Biotin Incubation: Cover the sample with a free biotin solution (e.g., 0.01% - 0.5 mg/mL in wash buffer) and incubate for 15-60 minutes at room temperature. This step blocks any remaining open binding sites on the streptavidin molecules added in step 2.

  • Final Washing: Wash the sample again three times for 5-10 minutes each with wash buffer.

  • Proceed with Staining: The sample is now ready for incubation with your biotinylated primary antibody or probe.

Protocol 2: General Immunofluorescence Staining with Background Reduction

This protocol incorporates several best practices for achieving a high signal-to-noise ratio.

  • Sample Preparation & Fixation: Fix samples as required for your target. If using aldehyde fixatives, consider a post-fixation treatment with 0.1% sodium borohydride in PBS for 10 minutes to reduce autofluorescence. Wash thoroughly afterward.

  • Permeabilization (if required): For intracellular targets, permeabilize with a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate samples in a high-quality blocking buffer for at least 1 hour at room temperature. A recommended buffer is PBS containing 5-10% normal serum (from the host species of the secondary antibody) and 1% BSA.

  • Endogenous Biotin Blocking: If necessary, perform the endogenous biotin blocking protocol as described above.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration (pre-determined by titration). Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash samples three times for 5-10 minutes each in a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Reagent (Streptavidin-Fluorophore) Incubation: Dilute the streptavidin-fluorophore conjugate in blocking buffer to its optimal concentration. Centrifuge the diluted conjugate to remove aggregates before applying to the sample. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash samples at least three times for 10 minutes each in wash buffer, protected from light.

  • Autofluorescence Quenching (Optional): If autofluorescence is still a concern, apply a commercial quencher like TrueVIEW according to the manufacturer's instructions (typically a 2-5 minute incubation).

  • Mounting: Mount the coverslip with an anti-fade mounting medium. Seal the edges and store slides in the dark at 4°C.

References

Technical Support Center: Optimizing Biotin-D-Glucose Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experiments involving Biotin-D-Glucose labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemically modified form of glucose where a biotin molecule is attached. This allows for the detection and isolation of glucose-binding proteins and the study of glucose transport into cells. Its primary application is in the study of glucose transporters (GLUTs), where it can be used as a probe to label and quantify these proteins on the cell surface.[1][2] Some derivatives of this compound are also synthesized as photoaffinity labels, which upon photoactivation, form a covalent bond with the transporter, enabling more robust detection and identification.[1][2]

Q2: What is the optimal incubation time for labeling cells with this compound?

The ideal incubation time for this compound labeling can vary depending on the cell type, the specific glucose transporter being studied, and the experimental goals. For general cell surface labeling of glucose transporters, incubation times can range from 30 minutes to 2 hours.[3] It is crucial to perform the incubation at 4°C (on ice) to minimize the internalization of the this compound probe through active transport. For specific applications like photoaffinity labeling, the incubation time with the biotinylated glucose derivative is followed by a brief exposure to UV light to induce covalent cross-linking.

Q3: What is the recommended incubation temperature for this compound labeling?

For labeling cell surface glucose transporters, the recommended incubation temperature is 4°C (on ice). This low temperature is critical to inhibit endocytosis and other metabolic processes that could lead to the internalization of the probe, ensuring that the labeling is restricted to the cell surface transporters.

Q4: Can I use buffers containing primary amines, such as Tris, for my this compound labeling reaction?

No, it is highly recommended to avoid buffers containing primary amines like Tris or glycine. These primary amines will compete with the target glucose transporters for reaction with certain types of biotinylation reagents if a reactive linker is used, leading to significantly reduced labeling efficiency. Amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES at a pH of 7.2-8.0 are recommended.

Q5: How can I remove excess, unreacted this compound after the labeling reaction?

After the incubation period, it is essential to remove any unbound this compound to reduce background signal. This is typically achieved by washing the cells multiple times with a cold, amine-free buffer like PBS. Performing three to five washes with ice-cold PBS is a standard procedure.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak signal Insufficient labeling: Incubation time may be too short, or the concentration of this compound may be too low.Optimize the incubation time by testing a range (e.g., 30, 60, 90, 120 minutes). Increase the concentration of the this compound probe.
Low expression of glucose transporters: The cell line used may not express a high level of the target glucose transporters on the cell surface.Use a positive control cell line known to have high GLUT expression. Consider stimulating cells with insulin or other factors known to increase GLUT translocation to the plasma membrane.
Inefficient detection: The secondary detection reagent (e.g., streptavidin-fluorophore) may not be optimal or may have lost activity.Use a fresh, high-quality streptavidin conjugate. Titrate the streptavidin conjugate to determine the optimal concentration.
High background signal Internalization of the probe: Incubation temperature may have been too high, leading to endocytosis of the this compound.Ensure the entire labeling procedure is performed at 4°C (on ice). Use pre-chilled buffers and reagents.
Insufficient washing: Excess, unbound this compound was not adequately removed.Increase the number of washing steps (e.g., from 3 to 5 washes) with ice-cold PBS. Increase the volume of the wash buffer.
Non-specific binding: The this compound probe or the detection reagent is binding non-specifically to the cell surface or plate.Include a blocking step (e.g., with 1% BSA in PBS) before adding the this compound or the streptavidin conjugate.
High variability between replicates Inconsistent cell numbers: Uneven seeding of cells in the wells.Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly. Visually inspect wells for confluency before the experiment.
Temperature fluctuations: Inconsistent temperatures during the incubation steps.Use an ice bath and ensure all wells are equally submerged. Pre-chill all plates and solutions.
Pipetting errors: Inaccurate dispensing of reagents.Use calibrated pipettes and ensure proper pipetting technique.

Experimental Protocols

Protocol: Cell Surface Labeling of Glucose Transporters using this compound

This protocol provides a general workflow for labeling cell surface glucose transporters. Optimization of incubation times and reagent concentrations is recommended for specific cell types and experimental conditions.

  • Cell Preparation:

    • Seed cells in a suitable culture plate (e.g., 96-well plate for high-throughput analysis) and grow to the desired confluency.

    • Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4).

  • Incubation with this compound:

    • Prepare a working solution of this compound in ice-cold, amine-free buffer at the desired concentration.

    • Add the this compound solution to the cells.

    • Incubate the plate on ice (4°C) for 30-120 minutes. The optimal time should be determined empirically.

  • Quenching and Washing:

    • To stop the labeling reaction, add an excess of a quenching solution (e.g., PBS containing 100 mM glycine) and incubate for 5-10 minutes on ice.

    • Aspirate the solution and wash the cells three to five times with ice-cold PBS to remove unbound this compound.

  • Detection:

    • Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) in a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes on ice, protected from light.

    • Wash the cells three times with ice-cold PBS.

  • Analysis:

    • The labeled cells can now be analyzed by various methods, such as fluorescence microscopy, flow cytometry, or a plate reader.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Quenching & Washing cluster_detection Detection & Analysis cell_seeding Seed and Culture Cells wash1 Wash with Cold PBS (x2) cell_seeding->wash1 add_biotin_glucose Add this compound Solution wash1->add_biotin_glucose incubate_ice Incubate on Ice (4°C) 30-120 min add_biotin_glucose->incubate_ice quench Quench Reaction incubate_ice->quench wash2 Wash with Cold PBS (x3-5) quench->wash2 add_streptavidin Add Fluorescent Streptavidin wash2->add_streptavidin incubate_detect Incubate on Ice 30-60 min add_streptavidin->incubate_detect wash3 Wash with Cold PBS (x3) incubate_detect->wash3 analysis Analyze Signal (Microscopy, Flow Cytometry, etc.) wash3->analysis

Caption: Experimental workflow for cell surface labeling with this compound.

troubleshooting_logic cluster_no_signal_solutions Solutions for No/Weak Signal cluster_high_bg_solutions Solutions for High Background start Start Troubleshooting no_signal No/Weak Signal? start->no_signal high_background High Background? no_signal->high_background No optimize_incubation Optimize Incubation Time & Concentration no_signal->optimize_incubation Yes ensure_low_temp Maintain 4°C Throughout high_background->ensure_low_temp Yes end Problem Resolved high_background->end No check_glut_expression Verify GLUT Expression optimize_incubation->check_glut_expression validate_detection Validate Detection Reagent check_glut_expression->validate_detection validate_detection->high_background increase_washes Increase Washing Steps ensure_low_temp->increase_washes add_blocking Add Blocking Step increase_washes->add_blocking add_blocking->end

Caption: Troubleshooting logic for this compound labeling experiments.

References

Signal-to-noise ratio improvement for Biotin-D-Glucose experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-D-Glucose experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the signal-to-noise ratio and overall success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Question 1: Why is my background signal so high, masking the specific signal from this compound uptake?

Answer: High background is a frequent challenge in assays relying on biotin-streptavidin interactions. Several factors can contribute to this issue.

  • Insufficient Blocking: The blocking step is critical to prevent non-specific binding of streptavidin conjugates to the plate or cell surface.

  • Excessive Streptavidin-HRP Concentration: Using too much of the streptavidin-horseradish peroxidase (HRP) conjugate can lead to increased non-specific binding.

  • Inadequate Washing: Insufficient washing between steps can leave unbound reagents behind, contributing to a high background.

  • Endogenous Biotin: Cells and culture media can contain endogenous biotin, which can compete with this compound for binding to streptavidin.

  • Cellular Autofluorescence: If using a fluorescent detection method, the natural fluorescence of the cells can contribute to the background.

Solutions to Reduce High Background:

ParameterRecommendation
Blocking Buffer Use a high-quality blocking buffer such as 1-3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS). Ensure the BSA is "biotin-free."
Streptavidin-HRP Concentration Titrate the streptavidin-HRP conjugate to determine the optimal concentration that provides a good signal with minimal background.
Washing Steps Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent like 0.05% Tween-20 in PBS.
Endogenous Biotin Culture cells in biotin-free medium for a period before the experiment.
Cellular Autofluorescence Include an unstained cell control to measure and subtract the autofluorescence.

Question 2: My signal is very weak or non-existent, even with insulin stimulation. What could be the cause?

Answer: A weak or absent signal can be frustrating. The issue can stem from several experimental steps.

  • Inefficient this compound Uptake: The cells may not be taking up the this compound effectively.

  • Suboptimal Reagent Concentrations: The concentrations of this compound or the detection reagents may be too low.

  • Insufficient Incubation Times: Incubation times for this compound uptake or for the detection steps may be too short.

  • Inactive Insulin or Other Stimulants: The stimulant used to trigger glucose uptake may not be active.

  • Low GLUT4 Expression: The cells may have low expression levels of the GLUT4 transporter.

Solutions to Improve Weak Signal:

ParameterRecommendation
This compound Concentration Optimize the concentration of this compound. A typical starting range is 10-100 µM.
Incubation Time Increase the incubation time for this compound uptake (e.g., 30-60 minutes) and for the streptavidin-HRP step (e.g., 1 hour).[1]
Insulin Stimulation Ensure the insulin is fresh and active. Pre-treat cells with insulin for an adequate time (e.g., 20-30 minutes) before adding this compound.[2]
Detection Reagents Use fresh, high-quality detection reagents. Ensure the substrate for HRP is prepared correctly and has not expired.
Cell Line Use a cell line known to have good insulin-stimulated glucose uptake, such as 3T3-L1 adipocytes or L6 myotubes.

Question 3: I'm observing high variability between my replicate wells. What are the likely sources of this inconsistency?

Answer: High variability can compromise the reliability of your results. The root cause is often related to technical execution.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable glucose uptake.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can introduce significant variability.

  • Edge Effects: Wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability.

  • Incomplete Washing: Residual reagents left after incomplete washing can vary between wells.

Solutions to Reduce Variability:

TechniqueRecommendation
Cell Seeding Ensure a homogenous cell suspension and use appropriate techniques to achieve even cell distribution in the plate.
Pipetting Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a multi-channel pipette for consistency.
Plate Layout Avoid using the outer wells of the plate if edge effects are a concern. Fill the outer wells with PBS to maintain humidity.
Washing Automate the washing steps if possible, or be meticulous with manual washing to ensure consistency across all wells.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound to measure glucose uptake?

A1: this compound is a glucose analog that is taken up by cells through glucose transporters, such as GLUT4. Once inside the cell, the biotin tag allows for detection and quantification using the high-affinity interaction between biotin and streptavidin. Typically, a streptavidin-HRP conjugate is used, followed by a colorimetric or chemiluminescent substrate to generate a measurable signal that is proportional to the amount of this compound taken up by the cells.

Q2: How does insulin stimulation increase this compound uptake?

A2: Insulin binds to its receptor on the cell surface, triggering a signaling cascade. This pathway leads to the translocation of GLUT4-containing vesicles from the cell's interior to the plasma membrane. The increased number of GLUT4 transporters on the cell surface enhances the uptake of glucose and its analogs, like this compound, into the cell.

Q3: Can I use fluorescently labeled streptavidin instead of streptavidin-HRP?

A3: Yes, a fluorescently labeled streptavidin can be used for detection. This allows for quantification using a fluorescence plate reader or for visualization of glucose uptake using fluorescence microscopy. However, be mindful of potential cellular autofluorescence, which can contribute to background noise.[3]

Q4: What are appropriate controls for a this compound uptake experiment?

A4: Several controls are essential for a robust experiment:

  • No-Cell Control: Wells without cells to measure the background signal from the reagents.

  • Unstimulated Control: Cells not treated with insulin or another stimulant to measure basal glucose uptake.

  • Competitive Inhibition Control: Cells incubated with an excess of unlabeled D-glucose along with this compound to demonstrate the specificity of transporter-mediated uptake.

  • Inhibitor Control: Cells pre-treated with a known glucose transporter inhibitor (e.g., cytochalasin B) to confirm that the uptake is transporter-dependent.

Q5: How can I optimize the signal-to-noise ratio in my this compound assay?

A5: Optimizing the signal-to-noise ratio involves maximizing the specific signal while minimizing the background. Key parameters to optimize include:

  • Concentrations of this compound and streptavidin-HRP.

  • Incubation times for cell stimulation, glucose uptake, and detection steps.

  • Washing procedures to effectively remove unbound reagents.

  • The choice of blocking buffer and detection substrate.

Experimental Protocols

Protocol 1: Insulin-Stimulated this compound Uptake Assay

This protocol describes a standard method for measuring insulin-stimulated glucose uptake in a 96-well plate format using a colorimetric readout.

Materials:

  • Cells cultured in a 96-well plate (e.g., 3T3-L1 adipocytes)

  • This compound

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or similar glucose-free buffer)

  • Insulin

  • Bovine Serum Albumin (BSA), biotin-free

  • Lysis Buffer (e.g., 0.1% SDS in PBS)

  • Streptavidin-HRP

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a 96-well plate.

  • Serum Starvation: Wash cells once with KRPH buffer and then incubate in KRPH buffer containing 0.5% BSA for at least 2 hours to serum starve the cells.[4]

  • Insulin Stimulation: Wash the cells with KRPH buffer. Add KRPH buffer with 0.5% BSA containing the desired concentration of insulin (e.g., 100 nM) to the stimulation wells. For basal uptake wells, add buffer without insulin. Incubate for 20-30 minutes at 37°C.[2]

  • This compound Uptake: Add this compound to all wells to a final concentration of 10-100 µM. Incubate for 30-60 minutes at 37°C.

  • Stop Uptake and Wash: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add 50 µL of Lysis Buffer to each well and incubate for 30 minutes with gentle rocking to lyse the cells.

  • Blocking: Transfer the lysate to a streptavidin-coated 96-well plate. If not using a pre-coated plate, coat a plate with streptavidin and then block with 3% BSA in PBS.

  • Binding of this compound: Incubate the lysate in the streptavidin-coated plate for 1-2 hours at room temperature to allow the biotinylated glucose to bind.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer (e.g., 1:1000 to 1:5000 dilution) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Recommended Concentration and Incubation Times for Key Reagents

ReagentTypical ConcentrationTypical Incubation Time
Insulin100 nM20-30 minutes
This compound10 - 100 µM30-60 minutes
Streptavidin-HRP1:1000 - 1:5000 dilution1 hour
TMB SubstratePer manufacturer's instructions15-30 minutes

Table 2: Example Signal-to-Noise Ratio Under Different Conditions

ConditionExample Signal (Absorbance)Example Background (Absorbance)Example Signal-to-Noise Ratio
Basal Glucose Uptake0.450.153.0
Insulin-Stimulated Uptake1.200.158.0
With GLUT Inhibitor0.200.151.3

Visualizations

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds IRS IRS Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates AS160 AS160 Akt->AS160 phosphorylates GLUT4_Vesicles GLUT4 Vesicles AS160->GLUT4_Vesicles promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicles->GLUT4_Translocation leads to Plasma_Membrane Plasma Membrane GLUT4_Translocation->Plasma_Membrane fusion with Glucose_Uptake This compound Uptake Plasma_Membrane->Glucose_Uptake enables

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental_Workflow Start Start: Seed cells in 96-well plate Serum_Starve Serum Starve Cells (2 hours) Start->Serum_Starve Stimulate Stimulate with Insulin (20-30 min) Serum_Starve->Stimulate Add_Biotin_Glucose Add this compound (30-60 min) Stimulate->Add_Biotin_Glucose Stop_and_Wash Stop Uptake & Wash (3x with cold PBS) Add_Biotin_Glucose->Stop_and_Wash Lyse Lyse Cells (30 min) Stop_and_Wash->Lyse Bind Bind Lysate to Streptavidin Plate (1-2 hours) Lyse->Bind Wash1 Wash Plate (3x) Bind->Wash1 Add_Strep_HRP Add Streptavidin-HRP (1 hour) Wash1->Add_Strep_HRP Wash2 Wash Plate (5x) Add_Strep_HRP->Wash2 Add_Substrate Add TMB Substrate (15-30 min) Wash2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read Read Absorbance at 450 nm Stop_Reaction->Read

Caption: Experimental workflow for a this compound uptake assay.

Troubleshooting_Logic Start Problem Identified High_Background High Background? Start->High_Background Weak_Signal Weak Signal? Start->Weak_Signal High_Variability High Variability? Start->High_Variability High_Background->Weak_Signal No Optimize_Blocking Optimize Blocking Increase Washes High_Background->Optimize_Blocking Yes Weak_Signal->High_Variability No Optimize_Concentrations Optimize Reagent Concentrations Weak_Signal->Optimize_Concentrations Yes Check_Pipetting Check Pipetting Technique High_Variability->Check_Pipetting Yes Titrate_Strep_HRP Titrate Strep-HRP Optimize_Blocking->Titrate_Strep_HRP End Problem Resolved Titrate_Strep_HRP->End Increase_Incubation Increase Incubation Times Optimize_Concentrations->Increase_Incubation Increase_Incubation->End Improve_Seeding Improve Cell Seeding Consistency Check_Pipetting->Improve_Seeding Improve_Seeding->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Photostability of Fluorescent Glucose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with fluorescent glucose analogs during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my fluorescent glucose analog experiments?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This process leads to a progressive loss of the fluorescent signal, which can severely limit the duration of time-lapse experiments and compromise the quantitative accuracy of your data.[1] Furthermore, the chemical reactions involved in photobleaching can generate reactive oxygen species (ROS), which can cause phototoxicity and alter the normal physiology of the cells under observation.[1]

Q2: My fluorescent signal is fading very quickly. What are the likely causes?

A2: Rapid signal decay is a hallmark of photobleaching. The primary causes are typically excessive excitation light intensity and prolonged exposure times. The specific fluorescent glucose analog you are using also plays a significant role, as some are inherently less photostable than others. For instance, 2-NBDG is known to have lower photostability compared to rhodamine-based fluorescent probes.[2][3]

Q3: How does photobleaching occur at a molecular level?

A3: The process of photobleaching can be understood through the Jablonski diagram. When a fluorophore absorbs a photon, it is elevated to an excited singlet state. From here, it can return to the ground state by emitting a photon (fluorescence). However, it can also transition to a long-lived triplet state via intersystem crossing. In this triplet state, the fluorophore is more susceptible to chemical reactions, often involving molecular oxygen, which lead to its irreversible destruction and the generation of reactive oxygen species (ROS).

Jablonski_Diagram cluster_S0 Ground State (S0) cluster_S1 Excited Singlet State (S1) cluster_T1 Excited Triplet State (T1) S0 Vibrational Levels S0_0 S1_2 S0_0->S1_2 Absorption (Excitation) S0_1 S0_2 S1 Vibrational Levels S1_0 S1_0->S0_1 Fluorescence T1_1 S1_0->T1_1 Intersystem Crossing S1_1 S1_2->S1_0 Vibrational Relaxation T1 Vibrational Levels T1_0 T1_0->S0_0 Phosphorescence Bleaching Non-Fluorescent Products + ROS T1_0->Bleaching Reaction with O2 (Photobleaching) T1_1->T1_0 Vibrational Relaxation

Jablonski diagram illustrating photobleaching.

Q4: Are there fluorescent glucose analogs with better photostability than 2-NBDG?

A4: Yes, while quantitative data across a wide range of analogs is not always consistently reported in the literature, some general comparisons can be made. Rhodamine-based probes are often cited as having higher photostability than NBD-based probes like 2-NBDG. Newer generations of fluorescent probes, including some far-red and near-infrared (NIR) dyes, are being developed with improved photostability. For example, Cy5.5-2DG has been reported to have greater stability in a mouse model compared to 2-NBDG.

Q5: How can I minimize phototoxicity in my live-cell imaging experiments?

A5: Phototoxicity is often linked to the production of reactive oxygen species (ROS) during photobleaching. Therefore, strategies to reduce photobleaching will also help mitigate phototoxicity. These include:

  • Minimizing Light Exposure: Use the lowest possible excitation intensity and the shortest exposure time that still provides a usable signal-to-noise ratio.

  • Using Sensitive Detectors: Employing highly sensitive cameras (e.g., EMCCD or sCMOS) allows for the use of lower excitation light levels.

  • Imaging in Phenol Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence and potentially increase phototoxicity.

  • Using Antifade Reagents: For fixed-cell imaging, antifade mounting media are very effective. For live-cell imaging, specific live-cell antifade reagents or oxygen scavenging systems can be used, but their compatibility with your specific cell type and experimental goals should be carefully evaluated.

Troubleshooting Guide: Signal Loss and Photobleaching

If you are experiencing rapid signal loss or weak fluorescence in your experiments with fluorescent glucose analogs, consult the following troubleshooting table.

Problem Potential Cause Recommended Solution
Rapid Fading of Signal During Imaging Photobleaching - Reduce Excitation Intensity: Use neutral density filters or lower the laser/lamp power. - Decrease Exposure Time: Use the shortest exposure that provides an adequate signal. - Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between acquisitions. - Use an Antifade Reagent: For fixed samples, use a commercial antifade mounting medium. For live cells, consider specialized live-cell antifade reagents, but test for effects on cell physiology.
Weak Initial Signal Low Probe Concentration - Titrate the fluorescent glucose analog to find the optimal concentration for your cell type. Be aware that very high concentrations can lead to self-quenching.
Inefficient Uptake - Ensure you are using glucose-free medium during the incubation period to avoid competition. - Optimize the incubation time for your specific cell type and experimental conditions.
Suboptimal Imaging Settings - Check that your filter sets are appropriate for the excitation and emission spectra of your fluorescent glucose analog. - Use a high numerical aperture (NA) objective to collect more light.
High Background Fluorescence Excessive Probe Concentration - Reduce the concentration of the fluorescent glucose analog.
Incomplete Washing - Increase the number and duration of wash steps after incubation with the probe to remove unbound analog.
Autofluorescence - Image cells in phenol red-free medium. - Acquire an image of unstained cells under the same imaging conditions to determine the level of autofluorescence.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues related to signal loss when using fluorescent glucose analogs.

Troubleshooting_Workflow start Start: Weak or Fading Signal check_initial_signal Is the initial signal strong? start->check_initial_signal troubleshoot_weak_signal Troubleshoot Weak Signal: - Increase probe concentration - Optimize incubation time - Check filter sets - Use high NA objective check_initial_signal->troubleshoot_weak_signal No check_fading Does the signal fade rapidly during time-lapse imaging? check_initial_signal->check_fading Yes re_evaluate Re-evaluate Signal troubleshoot_weak_signal->re_evaluate photobleaching_issue Primary Issue: Photobleaching check_fading->photobleaching_issue Yes stable_signal Signal is Stable check_fading->stable_signal No implement_photobleaching_solutions Implement Solutions: - Reduce excitation intensity - Decrease exposure time - Reduce acquisition frequency - Use antifade reagents photobleaching_issue->implement_photobleaching_solutions implement_photobleaching_solutions->re_evaluate re_evaluate->check_initial_signal end End: Successful Imaging stable_signal->end

A decision tree for troubleshooting signal loss.

Quantitative Data on Photostability

Direct quantitative comparisons of photostability for fluorescent glucose analogs are not always readily available in a standardized format. Photobleaching rates are highly dependent on experimental conditions such as illumination intensity, exposure duration, and the cellular microenvironment. However, the following tables provide a summary of available quantitative and qualitative data.

Table 1: Qualitative Photostability Comparison of Fluorescent Glucose Analogs

Fluorescent Glucose AnalogFluorophore ClassRelative PhotostabilityNotes
2-NBDG Nitrobenzoxadiazole (NBD)Low to ModerateGenerally considered to have lower photostability than many other common fluorophores.
6-NBDG Nitrobenzoxadiazole (NBD)Low to ModerateSimilar photostability to 2-NBDG, as they share the same fluorophore.
Rhodamine-labeled Glucose Analogs RhodamineHighRhodamine dyes are known for their superior photostability compared to NBD.
Cy5.5-2DG CyanineHighReported to have greater stability than 2-NBDG in in-vivo models.
Far-red/NIR Analogs VariousGenerally Moderate to HighNewer probes in this spectral range are often designed for improved photostability and deep-tissue imaging.

Table 2: Intracellular Stability of NBD-Glucose Analogs

AnalogIntracellular Half-life (t½)ConditionsReference
1-NBDG ~61 minutesIn SCC131 cells, post-incubation
2-NBDG Fluorescence diminishes substantially within one hourIn SCC131 cells, post-incubation

Note: Intracellular stability is distinct from photostability and refers to the chemical stability of the probe inside the cell over time, even in the absence of excitation light.

Experimental Protocols

Protocol: Assessing the Photostability of a Fluorescent Glucose Analog in Live Cells

This protocol provides a step-by-step method for quantifying the photobleaching rate of a fluorescent glucose analog in a live-cell context.

I. Materials

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Glucose-free imaging medium (e.g., phenol red-free DMEM without glucose)

  • Fluorescence microscope equipped with a sensitive camera and time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

II. Experimental Procedure

  • Cell Preparation:

    • Plate cells on glass-bottom dishes at a suitable density to allow for imaging of individual cells.

    • Allow cells to adhere and grow overnight.

  • Probe Incubation:

    • Wash the cells twice with warm, glucose-free imaging medium.

    • Incubate the cells with the fluorescent glucose analog at the desired concentration in glucose-free medium for the optimized duration (e.g., 30-60 minutes at 37°C).

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells three times with the imaging medium to remove extracellular fluorescent analog.

  • Time-Lapse Imaging:

    • Mount the dish on the microscope stage, ensuring the cells are in focus.

    • Select a field of view with several healthy, fluorescently labeled cells.

    • Set the imaging parameters (excitation intensity, exposure time) to mimic those used in your actual experiments. It is crucial to keep these parameters constant throughout the time-lapse acquisition.

    • Acquire a time-lapse series of images (e.g., one image every 30 seconds for 10-20 minutes). The total duration and interval should be sufficient to observe a significant decay in fluorescence.

III. Data Analysis

  • Open Image Series:

    • Open the time-lapse image sequence in ImageJ/Fiji.

  • Define Regions of Interest (ROIs):

    • Draw ROIs around several individual cells.

    • Draw a background ROI in an area with no cells.

  • Measure Fluorescence Intensity:

    • Use the "Multi Measure" function in the ROI Manager to measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.

  • Background Subtraction:

    • For each time point, subtract the mean intensity of the background ROI from the mean intensity of each cellular ROI.

  • Normalization and Plotting:

    • For each cell, normalize the background-subtracted fluorescence intensity to the intensity of the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each cell.

  • Determine Photobleaching Half-Life:

    • From the plot, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life (t½).

    • Alternatively, fit the decay curve to an exponential function to calculate the decay constant.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Cells on Glass-Bottom Dish wash1 Wash with Glucose-Free Medium start->wash1 incubate Incubate with Fluorescent Glucose Analog wash1->incubate wash2 Wash to Remove Unbound Probe incubate->wash2 image Acquire Time-Lapse Fluorescence Images wash2->image analyze Analyze Data in ImageJ/Fiji image->analyze measure Measure Mean Intensity in ROIs Over Time analyze->measure background_subtract Background Subtraction measure->background_subtract normalize Normalize Fluorescence Intensity to t=0 background_subtract->normalize plot Plot Normalized Intensity vs. Time normalize->plot calculate Calculate Photobleaching Half-Life (t½) plot->calculate end End: Quantified Photostability calculate->end

References

Preventing non-specific binding of Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Biotin-D-Glucose during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Background Signal

Question: I am observing a high background signal in my experiment, obscuring the specific signal from this compound uptake. What are the potential causes and how can I resolve this?

Answer: High background signal is a common issue and can originate from several sources. Here is a breakdown of potential causes and their solutions:

  • Endogenous Biotin: Many cell types, particularly those from the liver, kidney, and spleen, have high levels of endogenous biotin, which can be recognized by streptavidin-based detection systems, leading to high background.[1]

    • Solution: Implement an avidin/biotin blocking step before incubating with your biotinylated probe. This typically involves a two-step process: first, incubate with an excess of avidin or streptavidin to bind to all endogenous biotin, followed by an incubation with free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin.[1][2]

  • Non-Specific Binding of the Glucose Moiety: The glucose portion of this compound can bind to cell surfaces or be taken up through mechanisms other than the specific glucose transporters you are studying. Some fluorescent glucose analogs have been shown to enter cells via transporter-independent mechanisms.

    • Solution 1: Competitive Inhibition: Perform a competition assay by co-incubating the cells with a high concentration of unlabeled D-glucose. A significant decrease in signal in the presence of unlabeled glucose would indicate that the uptake is specific to glucose transporters.

    • Solution 2: Pharmacological Inhibition: Use glucose transporter inhibitors, such as Cytochalasin B or Phloretin, to block specific glucose uptake pathways.[3][4] A reduction in signal in the presence of these inhibitors can help confirm specific uptake.

  • Probe Concentration Too High: Using an excessive concentration of this compound can lead to increased non-specific binding to the cell surface or extracellular matrix.

    • Solution: Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing after incubation with this compound can leave residual unbound probe, contributing to high background.

    • Solution: Increase the number and duration of wash steps after probe incubation. Using a wash buffer with a mild detergent (e.g., 0.05% Tween-20) can also help reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the two-step avidin/biotin blocking procedure?

A1: The two-step procedure is designed to effectively neutralize endogenous biotin.

  • Step 1 (Avidin/Streptavidin Incubation): Avidin or streptavidin is added in excess to bind to all naturally present biotin in the sample.

  • Step 2 (Biotin Incubation): Since avidin and streptavidin are tetrameric proteins with four biotin-binding sites, the first step leaves some of these sites unoccupied. The second step involves adding an excess of free biotin to saturate these remaining open sites on the avidin/streptavidin molecules. This prevents the blocking avidin/streptavidin from binding to your this compound probe.

Q2: Which tissues are known to have high levels of endogenous biotin?

A2: Tissues with high metabolic activity, such as the liver, kidney, spleen, and brain, typically have high concentrations of endogenous biotin. When working with these tissues, a biotin blocking step is highly recommended.

Q3: How can I confirm that the uptake of this compound is specific to glucose transporters?

A3: You can perform control experiments to validate the specificity of this compound uptake:

  • Competition Assay: Co-incubate your cells with this compound and a 100 to 200-fold excess of unlabeled D-glucose. A significant reduction in the signal indicates that the uptake is competitive and likely mediated by glucose transporters.

  • Inhibitor Assay: Pre-treat your cells with known glucose transporter inhibitors like Cytochalasin B (inhibits GLUTs) or Phloretin (inhibits GLUTs and SGLTs) before adding this compound. A decrease in signal compared to untreated cells suggests transporter-mediated uptake.

Q4: What are the differences between avidin, streptavidin, and NeutrAvidin?

A4: While all three are biotin-binding proteins, they have some key differences that can affect non-specific binding:

  • Avidin: Is a glycoprotein with a high isoelectric point (pI ≈ 10), which can lead to non-specific binding through electrostatic interactions and interactions with lectins.

  • Streptavidin: Is not glycosylated and has a near-neutral pI (pI ≈ 5-6), resulting in lower non-specific binding compared to avidin.

  • NeutrAvidin: Is a deglycosylated form of avidin with a neutral pI (pI ≈ 6.3), which further reduces non-specific binding.

For applications where low background is critical, streptavidin or NeutrAvidin are generally preferred over avidin.

Data Presentation

Table 1: Comparison of Common Blocking Agents for Non-Specific Binding

Blocking AgentTarget of Non-Specific BindingMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Avidin/Biotin Block Endogenous BiotinSaturation of endogenous biotin and biotin-binding sites.Varies by manufacturerHighly effective for blocking endogenous biotin.Requires a two-step procedure.
Unlabeled D-Glucose Glucose TransportersCompetitive inhibition of glucose transporter-mediated uptake.100-200 fold excess over this compoundConfirms specificity of uptake.Does not block non-transporter mediated uptake.
Cytochalasin B Glucose Transporters (GLUTs)Non-competitive inhibition of glucose transport.10-50 µMPotent inhibitor of GLUTs.Can affect actin polymerization at higher concentrations.
Phloretin Glucose Transporters (GLUTs and SGLTs)Inhibition of glucose transport.50-200 µMBroad-spectrum glucose transporter inhibitor.Can have off-target effects.
Bovine Serum Albumin (BSA) General Protein Binding SitesBlocks non-specific hydrophobic and electrostatic interactions.1-5% in bufferReduces general surface adhesion of the probe.May not be sufficient to block all sources of non-specific binding.

Experimental Protocols

Protocol 1: Standard Avidin/Biotin Blocking

This protocol is for blocking endogenous biotin in cell or tissue samples.

  • Initial Blocking: Incubate your sample with a general protein-based blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Avidin Incubation: Without washing, incubate the sample with an avidin solution (e.g., 0.1 mg/mL in PBS) for 15-20 minutes at room temperature.

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Biotin Incubation: Incubate the sample with a free biotin solution (e.g., 0.01 mg/mL in PBS) for 15-20 minutes at room temperature.

  • Final Washing: Wash the sample three times with PBS for 5 minutes each.

  • Proceed with your standard protocol for incubation with this compound.

Protocol 2: Competitive Inhibition Assay with Unlabeled D-Glucose

This protocol helps to determine the specificity of this compound uptake.

  • Prepare Solutions:

    • This compound working solution at the desired concentration.

    • A solution containing both this compound at the working concentration and a 100 to 200-fold molar excess of unlabeled D-glucose.

    • A control solution with only the vehicle.

  • Cell Treatment:

    • To your experimental wells/samples, add the this compound working solution.

    • To your competition wells/samples, add the solution containing both this compound and unlabeled D-glucose.

    • To your negative control wells/samples, add the vehicle solution.

  • Incubation: Incubate the cells for the desired time and temperature according to your standard protocol.

  • Washing: Wash the cells thoroughly with ice-cold PBS to remove unbound probe.

  • Detection: Proceed with your detection method (e.g., incubation with fluorescently labeled streptavidin).

  • Analysis: Compare the signal from the experimental wells with the competition wells. A significant decrease in signal in the competition wells indicates specific, transporter-mediated uptake.

Protocol 3: Pharmacological Inhibition of Glucose Uptake

This protocol uses inhibitors to block glucose transport and assess the impact on this compound uptake.

  • Prepare Inhibitor Solutions: Prepare stock solutions of Cytochalasin B (e.g., 10 mM in DMSO) or Phloretin (e.g., 100 mM in DMSO). On the day of the experiment, dilute the stock solutions to the desired working concentrations (e.g., 10-50 µM for Cytochalasin B, 50-200 µM for Phloretin) in your assay buffer.

  • Pre-incubation with Inhibitor:

    • To your inhibitor-treated wells/samples, add the inhibitor solution.

    • To your control wells/samples, add the vehicle (e.g., DMSO at the same final concentration as the inhibitor-treated samples).

    • Incubate for 30-60 minutes at 37°C.

  • Incubation with this compound: Add this compound to all wells at the final working concentration and incubate for the desired time.

  • Washing: Wash the cells thoroughly with ice-cold PBS.

  • Detection: Proceed with your detection method.

  • Analysis: Compare the signal from the inhibitor-treated wells with the vehicle control wells. A significant reduction in signal in the inhibitor-treated wells suggests that the uptake is mediated by the targeted glucose transporters.

Visualizations

cluster_0 Troubleshooting High Background Start High Background Signal Cause1 Endogenous Biotin? Start->Cause1 Cause2 Non-specific Glucose Binding? Start->Cause2 Cause3 Probe Concentration Too High? Start->Cause3 Cause4 Insufficient Washing? Start->Cause4 Solution1 Perform Avidin/Biotin Block Cause1->Solution1 Solution2 Competition Assay with Unlabeled Glucose or Use GLUT Inhibitors Cause2->Solution2 Solution3 Titrate Probe Concentration Cause3->Solution3 Solution4 Increase Wash Steps/Duration Cause4->Solution4 End Reduced Background Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A flowchart for troubleshooting high background signals.

cluster_1 Avidin/Biotin Blocking Workflow Start Start: Sample with Endogenous Biotin Step1 Incubate with excess Avidin/ Streptavidin Start->Step1 Saturates endogenous biotin Wash1 Wash Step1->Wash1 Step2 Incubate with excess free Biotin Wash1->Step2 Blocks remaining avidin binding sites Wash2 Wash Step2->Wash2 End End: Endogenous Biotin Blocked Wash2->End

Caption: Workflow for the avidin/biotin blocking procedure.

References

Technical Support Center: Enhancing Biotin-D-Glucose Signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-D-Glucose assays. This guide is designed for researchers, scientists, and drug development professionals who are working to measure glucose uptake in low-expressing cells. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and enhance your signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used to measure glucose uptake?

A1: this compound is a modified glucose molecule where a biotin tag is attached. It is used as a probe to measure glucose transport into cells. The process involves incubating cells with this compound, which is taken up by glucose transporters (GLUTs). After uptake, the cells are washed, and the internalized probe is detected using fluorescently labeled streptavidin, which binds with high affinity to biotin. The fluorescence intensity is proportional to the amount of glucose uptake and can be quantified using methods like flow cytometry or fluorescence microscopy.

Q2: Why is the signal often weak when studying cells with low GLUT expression?

A2: A weak signal is a common challenge when working with cells that have a low density of glucose transporters (GLUTs) on their surface. The low number of transporters results in a smaller amount of this compound being internalized. This leads to a low concentration of biotin within the cell, which, when bound by a fluorescent streptavidin conjugate, may produce a signal that is difficult to distinguish from background noise. Signal amplification strategies are often necessary to overcome this issue.[1]

Q3: What are the most critical parameters to optimize in a this compound uptake assay?

A3: The most critical parameters to optimize include:

  • Probe Concentration: Titrate the this compound to find the optimal concentration that provides a detectable signal without causing cellular stress.

  • Incubation Time: Optimize the incubation period to allow for sufficient uptake without reaching saturation or causing probe degradation. Assays for glucose uptake typically occur on a rapid time scale of 10 minutes or less.[2]

  • Streptavidin-Fluorophore Conjugate Concentration: Titrate the detection reagent to ensure all internalized biotin is labeled without adding excess unbound conjugate, which can increase background.[3]

  • Washing Steps: Implement thorough but gentle washing steps to remove all extracellular probes and unbound detection reagents, which is crucial for reducing background noise.[3][4]

  • Temperature: Perform incubation steps at the appropriate temperature (e.g., 37°C for uptake, 4°C to stop internalization) to ensure accurate measurement of transporter activity.

Q4: Are there alternatives to this compound for measuring glucose uptake?

A4: Yes, several alternatives are available, each with its own advantages and disadvantages. The most common are:

  • Radiolabeled Glucose Analogs: 2-deoxy-D-glucose (2-DG) and 3-O-methyl-D-glucose (OMG) are traditional probes. They offer high sensitivity but require handling and disposal of radioactive material.

  • Fluorescent Glucose Analogs: 2-NBDG is a widely used fluorescent analog that can be detected directly. However, it is significantly larger than glucose, raising concerns that its transport may not accurately reflect natural glucose uptake.

  • Luminescent Assays: Newer commercial kits, such as the Glucose Uptake-Glo™ Assay, offer a non-radioactive, high-sensitivity alternative with a large signal window, making them suitable for detecting small changes in glucose uptake.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Weak or No Signal

Q: My fluorescence signal is barely detectable. What are the primary causes and how can I fix this?

A: A weak or absent signal is the most common issue with low-expressing cells. The solution involves systematically optimizing your protocol and considering signal amplification techniques.

  • Cause 1: Insufficient Probe Uptake

    • Solution: Optimize the this compound concentration and incubation time. Create a matrix of different concentrations and time points to find the ideal conditions for your specific cell type. Ensure cells are healthy and metabolically active.

  • Cause 2: Low Target Expression

    • Solution: If possible, use a positive control cell line known to have high GLUT expression to validate your assay setup. For your target cells, you must employ a signal amplification strategy. Consider a two-step staining approach where a biotinylated primary antibody is followed by a fluorescently labeled secondary antibody or streptavidin.

  • Cause 3: Inefficient Detection

    • Solution: Titrate your fluorescent streptavidin conjugate to determine the optimal concentration. Using too little will result in an incomplete signal, while too much can increase background. For antigens with low expression, select the brightest available fluorophore that is compatible with your instrument's lasers and filters.

  • Cause 4: Suboptimal Instrument Settings

    • Solution (for Flow Cytometry): Ensure the correct laser is exciting your fluorophore and the appropriate filter is used for emission. Adjust the photomultiplier tube (PMT) voltages or gain to increase the signal, using a positive control to set these parameters correctly.

Problem: High Background Signal

Q: I'm observing high background fluorescence, making it difficult to resolve the true signal. How can I reduce it?

A: High background can obscure a weak positive signal. It often stems from non-specific binding of reagents or endogenous biotin within the cells.

  • Cause 1: Non-Specific Binding of Detection Reagent

    • Solution: Decrease the concentration of the streptavidin-fluorophore conjugate. Increase the number and duration of wash steps after incubation with the detection reagent. Including a low concentration of a detergent like Tween-20 in the wash buffer can also help.

  • Cause 2: Endogenous Biotin

    • Solution: Mammalian cells contain biotin-dependent enzymes that can be recognized by streptavidin, causing significant background. Before adding your detection reagent, incorporate a blocking step using an avidin/biotin blocking kit. This involves saturating the endogenous biotin with unlabeled avidin, then blocking any remaining binding sites on the avidin with unlabeled biotin.

  • Cause 3: Cell Autofluorescence

    • Solution: Dead cells are often a major source of autofluorescence. Include a viability dye in your panel to gate on live cells only during analysis. If your cells are naturally autofluorescent, choose a fluorophore in a channel where autofluorescence is minimal (e.g., in the far-red spectrum).

Data Presentation

Table 1: Comparison of Common Glucose Uptake Assay Methods

MethodProbeDetection PrincipleAdvantagesDisadvantagesSensitivity
Biotin-Based This compoundBiotin-streptavidin binding with fluorescent tagNon-radioactive; signal can be amplified.Indirect detection; potential for background from endogenous biotin.Moderate to High
Fluorescent 2-NBDGDirect fluorescence measurementSimple, direct detection; good for imaging.Probe is much larger than glucose, may not reflect true uptake kinetics.Moderate
Radioactive 3H- or 14C-labeled 2-DGScintillation countingGold standard; high sensitivity and accuracy.Requires handling of radioactive materials; endpoint assay.Very High
Luminescent 2-DGEnzymatic reaction producing lightHigh sensitivity; large signal window; non-radioactive; HTS-compatible.Requires specific kit reagents; indirect detection of 2-DG6P.High

Experimental Protocols

Protocol 1: General this compound Uptake Assay for Adherent Cells

This protocol provides a starting point. Optimization of concentrations and incubation times is highly recommended.

  • Cell Preparation:

    • Seed cells in a 96-well plate and culture until they reach approximately 80-90% confluency.

    • Wash cells twice with warm Krebs-Ringer Bicarbonate (KRB) buffer.

    • Starve cells by incubating in glucose-free KRB buffer for 40-60 minutes at 37°C to increase GLUT transporter expression on the cell surface.

  • Uptake Inhibition (Control Wells):

    • For negative controls, add a GLUT inhibitor (e.g., 50 µM Cytochalasin B) to designated wells and incubate for 10 minutes at 37°C.

  • Glucose Uptake:

    • Add this compound to all wells at a pre-optimized concentration (e.g., 100-200 µM).

    • Incubate for 10-20 minutes at 37°C.

  • Stopping the Reaction:

    • To stop the uptake, immediately wash the cells three times with ice-cold KRB buffer.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Detection:

    • Wash twice with PBS.

    • Optional but Recommended: Perform an avidin/biotin blocking step to mask endogenous biotin.

    • Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-AF488) diluted in PBS with 1% BSA for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Analysis:

    • Add PBS or a mounting medium to the wells.

    • Analyze the signal using a fluorescence plate reader or a high-content imaging system.

Protocol 2: Signal Amplification using a Labeled Streptavidin-Biotin (LSAB) Method

This method enhances sensitivity by creating a complex that contains multiple enzyme or fluorophore molecules per biotin target.

  • Complete Steps 1-5 from the general protocol above.

  • Blocking:

    • Block non-specific binding by incubating with 5% BSA in PBS for 30 minutes.

  • Primary Detection:

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30-60 minutes.

  • Signal Amplification:

    • Wash cells three times with PBS.

    • Incubate with a biotinylated tyramide solution. The HRP enzyme will catalyze the deposition of multiple biotin molecules in the immediate vicinity of the target. This is also known as Catalyzed Reporter Deposition (CARD).

  • Secondary Detection:

    • Wash cells three times with PBS.

    • Incubate with a fluorescently labeled streptavidin conjugate, which will now bind to the numerous deposited biotin molecules, leading to a greatly amplified signal.

  • Analysis:

    • Wash thoroughly and analyze as described in the general protocol.

Visualizations

experimental_workflow prep 1. Cell Preparation (Seed, Culture, Starve) uptake 2. This compound Uptake (37°C) prep->uptake stop 3. Stop Reaction (Ice-Cold Wash) uptake->stop fix_perm 4. Fix & Permeabilize stop->fix_perm block 5. Blocking Step (Endogenous Biotin) fix_perm->block detect 6. Detection (Fluorescent Streptavidin) block->detect analyze 7. Data Acquisition & Analysis detect->analyze

Caption: Workflow for a this compound uptake assay.

troubleshooting_tree start Problem: Weak or No Signal check_controls Are Positive Controls Working? start->check_controls issue_protocol Issue with Core Protocol or Reagents check_controls->issue_protocol No optimize_assay Optimize Assay Parameters (Time, Temp, Concentration) check_controls->optimize_assay Yes signal_still_low Signal Still Low? optimize_assay->signal_still_low amplify Implement Signal Amplification (e.g., LSAB, CARD) signal_still_low->amplify Yes re_evaluate Re-evaluate Instrument Settings & Analysis signal_still_low->re_evaluate No amplify->re_evaluate

Caption: Decision tree for troubleshooting a weak signal.

amplification_pathway glut Glucose Transporter (GLUT) bdg This compound strep_hrp Streptavidin-HRP Conjugate bdg->strep_hrp Binds deposition Catalyzed Deposition of Multiple Biotin Tags strep_hrp->deposition Catalyzes tyramide Biotinylated Tyramide tyramide->deposition strep_fluor Streptavidin- Fluorophore Conjugate deposition->strep_fluor Binds signal Amplified Fluorescent Signal strep_fluor->signal Generates

Caption: Conceptual diagram of Tyramide Signal Amplification.

References

Buffer selection for optimal Biotin-D-Glucose reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the selection of optimal buffer conditions for experiments involving biotin conjugation, with a focus on principles applicable to Biotin-D-Glucose and other biotinylating reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a biotinylation reaction? The optimal pH for biotinylation depends on the reactive group of the biotinylating reagent and the target molecule. For amine-reactive biotinylation using N-hydroxysuccinimide (NHS) esters, the reaction is strongly pH-dependent.[1] The ideal pH range is typically between 7.0 and 9.0.[2] A pH of 8.3 is often recommended as it provides a good balance between the reactivity of the primary amines on the target protein and the stability of the NHS ester, which can hydrolyze at higher pH values.[3]

Q2: Which buffers are recommended for biotinylation? It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the biotinylating reagent.[1][3] Recommended amine-free buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • MES

  • Sodium Bicarbonate/Carbonate Buffer

Q3: Are there specific buffers or reagents I should avoid in my reaction buffer? Yes. Avoid buffers that contain primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine. Additionally, other nucleophiles like sodium azide or thiol compounds should be avoided as they can interfere with the reaction. Ammonium salts used for protein precipitation must also be removed before the reaction.

Q4: How does ionic strength affect the biotinylation reaction? High salt concentrations can negatively impact the reaction. For instance, as little as 100 mM NaCl has been shown to have a marked effect on the molar incorporation of some biotin labels, possibly by decreasing the solubility of the labeling reagent. If high ionic strength is a concern, consider removing the salt via dialysis or gel filtration before starting the reaction.

Q5: Can detergents be included in the reaction buffer? The effect of detergents varies. Non-ionic detergents like Triton X-100 and Tween-20 may have no effect or can even slightly increase label incorporation. However, ionic detergents such as Zwittergent and CHAPS have been shown to reduce the efficiency of biotinylation. The choice of detergent should be evaluated based on your specific protein and experimental needs.

Q6: How do I stop or "quench" the biotinylation reaction? The reaction can be effectively stopped by adding a buffer that contains an excess of primary amines. Common quenching agents include Tris, glycine, or ammonium salts. This will consume any unreacted biotinylating reagent.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Inefficient Labeling: Incorrect pH; low concentration of protein; insufficient molar excess of biotin reagent.Optimize the reaction pH to 7.5-8.5. Increase the molar ratio of biotin to the target protein; start with ratios of 10:1 to 40:1. Ensure protein concentration is adequate (e.g., at least 2 mg/mL).
Over-labeling/Steric Hindrance: Too much biotin incorporated can block binding sites or alter protein function.Reduce the molar excess of the biotin reagent in the reaction. Perform a titration experiment to find the optimal labeling ratio.
Inactive Reagents: Degradation of biotin reagent or detection reagents (e.g., Streptavidin-HRP).Use fresh streptavidin-HRP or increase its concentration. Ensure the biotin reagent is stored correctly and prepared fresh.
High Background Non-specific Binding: The biotinylated probe or detection reagents are binding to unintended targets.Increase the stringency of your wash steps by adding detergent (e.g., 0.1% Tween-20), adjusting the salt concentration, or modifying the pH. Use a different blocking agent; avoid milk as it contains endogenous biotin.
Excess Biotin Reagent: Unreacted biotin reagent was not fully removed after labeling.Ensure thorough removal of free biotin after the quenching step using dialysis or a desalting column.
Inconsistent Results Incomplete Reaction or Purification: Variation in reaction time or incomplete removal of excess biotin between batches.Standardize reaction times. Try a longer reaction time to ensure completion. Use a robust method like a desalting column for consistent removal of free biotin.
Batch-to-Batch Variability: Inherent variations in chemical modification reactions.If possible, prepare a single large, qualified batch of biotinylated protein for all related experiments to avoid introducing this variable.
Protein Precipitation Change in Isoelectric Point: The labeling reaction alters the charge of the protein, potentially causing it to precipitate if the buffer pH is near its new isoelectric point.Adjust the pH of the buffer to be at least 2 units away from the isoelectric point of the biotinylated antibody to improve solubility.
Over-biotinylation: Excessive labeling can lead to protein aggregation and precipitation.Reduce the molar ratio of biotin to protein in the labeling reaction.

Data Summary: Buffer Selection for Amine-Reactive Biotinylation

ParameterRecommendationRationale & Key Considerations
pH Range 7.0 - 9.0The reactivity of primary amines increases with pH. However, the hydrolysis rate of NHS esters also increases with pH. A common optimum is pH 8.3.
Recommended Buffers PBS, HEPES, MES, Bicarbonate/CarbonateThese buffers are free of primary amines that would compete with the target molecule for the biotin label.
Buffers/Additives to Avoid Tris, Glycine, Ammonium Salts, Sodium Azide, ThiolsThese compounds contain nucleophiles (primary amines, thiols) that react with and consume the biotinylating reagent.
Quenching Agent 50-100 mM Tris or GlycineAdds an excess of primary amines to consume any remaining active biotinylating reagent, effectively stopping the reaction.

General Experimental Protocol: Protein Biotinylation

This protocol provides a general workflow for biotinylating a protein in solution using an amine-reactive NHS-ester biotin reagent.

1. Reagent Preparation:

  • Protein Solution: Exchange the buffer of your purified protein to an amine-free buffer (e.g., PBS, pH 8.0) using dialysis or a desalting column. Adjust the protein concentration to 2-10 mg/mL.

  • Biotin Reagent Stock: Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like Dimethylformamide (DMF) or DMSO.

  • Quenching Buffer: Prepare a 1 M stock of Tris-HCl, pH 7.5 or 1 M Glycine.

2. Biotinylation Reaction:

  • Calculate the required volume of the biotin reagent stock solution. A 12- to 20-fold molar excess of biotin is a common starting point for proteins at 2 mg/mL or less.

  • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice. Protect from light if using a light-sensitive reagent.

3. Quenching the Reaction:

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris for every 1 mL of reaction volume).

  • Incubate for 15-30 minutes at room temperature.

4. Removal of Excess Biotin:

  • Purify the biotinylated protein from unreacted biotin and reaction byproducts. This is critical to prevent interference in downstream applications.

  • Use size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against an appropriate storage buffer (e.g., PBS).

5. Storage:

  • Store the purified biotinylated protein under conditions appropriate for its stability, typically at 4°C for short-term or aliquoted at -20°C or -80°C for long-term storage.

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Use A Prepare Protein (Amine-free buffer, e.g., PBS pH 8.0) C Incubate (Protein + Biotin Reagent) RT for 30 min or 4°C for 2h A->C B Prepare Biotin Reagent (Freshly dissolved in DMSO/DMF) B->C D Quench Reaction (Add Tris or Glycine) C->D Stop reaction E Purify Labeled Protein (Dialysis / Desalting Column) D->E Remove excess biotin F Downstream Application (ELISA, Western Blot, etc.) E->F

Caption: General workflow for protein biotinylation.

References

Validation & Comparative

A Head-to-Head Comparison: 2-NBDG vs. Radiolabeled 2-Deoxyglucose for Glucose Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose uptake is paramount in fields ranging from metabolic disease to oncology. While the classic radiolabeled 2-deoxyglucose ([³H]-2-DG) assay has long been the gold standard, the fluorescent analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) has gained popularity as a non-radioactive alternative. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

A critical point of divergence between these two probes lies in their mechanism of cellular entry. Substantial evidence suggests that while [³H]-2-DG uptake is dependent on glucose transporters, 2-NBDG can enter cells through mechanisms independent of these transporters. This fundamental difference has significant implications for data interpretation and the validity of 2-NBDG as a direct proxy for glucose transport.

Quantitative Comparison of 2-NBDG and [³H]-2-Deoxyglucose

The following table summarizes key quantitative and qualitative differences between the two most common methods for assessing glucose uptake. The data highlights the discrepancies in their response to glucose transporter inhibitors, a crucial indicator of their uptake mechanism.

Feature2-NBDG[³H]-2-Deoxyglucose
Detection Method Fluorescence (Flow cytometry, Microscopy, Plate reader)Scintillation Counting
Transporter Dependency Controversial; evidence suggests uptake can be independent of known glucose transporters.[1][2][3][4][5]Dependent on glucose transporters (GLUTs).
Inhibition by Cytochalasin B (GLUT inhibitor) Minimal to no inhibition observed in several studies.Potent inhibition.
Competition with D-glucose Limited competition observed in some studies.Competitive inhibition.
Kinetic Parameters (Vmax) Lower Vmax compared to glucose.Vmax is a measure of transporter capacity.
Kinetic Parameters (Km) Lower Km compared to glucose in some systems.Reflects the affinity of the transporter for the substrate.
Safety Non-radioactive, posing minimal safety risks.Radioactive, requiring specialized handling and disposal.
Throughput High-throughput compatible with plate readers and flow cytometry.Lower throughput due to multi-step washing and scintillation counting.
Single-Cell Analysis Amenable to single-cell analysis via flow cytometry and microscopy.Not suitable for single-cell resolution.
Metabolism Metabolized to a non-fluorescent derivative.Phosphorylated and trapped intracellularly.

Signaling Pathways and Experimental Workflows

To understand the context of glucose uptake assays, it's essential to visualize the underlying biological pathways and the experimental procedures.

Insulin Signaling Pathway for Glucose Uptake

Insulin-stimulated glucose uptake is a key physiological process investigated using these assays. The binding of insulin to its receptor triggers a signaling cascade, primarily through the PI3K/Akt pathway, culminating in the translocation of GLUT4-containing vesicles to the plasma membrane. This increases the number of glucose transporters at the cell surface, enhancing glucose uptake into cells like adipocytes and muscle cells.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates GLUT4_Membrane GLUT4 Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake Mediates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes Translocation AS160->GLUT4_Vesicle Inhibits Translocation GLUT4_Vesicle->GLUT4_Membrane Translocates to

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Workflow: Glucose Uptake Assay

The following diagram outlines the typical experimental workflow for both 2-NBDG and [³H]-2-DG assays, highlighting the key differences in the detection and analysis steps.

cluster_setup Cell Preparation & Treatment cluster_incubation Probe Incubation cluster_2NBDG 2-NBDG Assay cluster_3H2DG [³H]-2-DG Assay Seed_Cells Seed Cells Starve_Cells Starve Cells (Glucose-free medium) Seed_Cells->Starve_Cells Treat_Cells Treat with Stimulants/ Inhibitors (e.g., Insulin) Starve_Cells->Treat_Cells Add_Probe Add Probe Treat_Cells->Add_Probe Wash_2NBDG Wash with Cold PBS Add_Probe->Wash_2NBDG 2-NBDG Wash_3H2DG Wash with Cold PBS Add_Probe->Wash_3H2DG [³H]-2-DG Detect_2NBDG Detect Fluorescence (Flow Cytometer, Microscope, Plate Reader) Wash_2NBDG->Detect_2NBDG Lyse_Cells Lyse Cells Wash_3H2DG->Lyse_Cells Scintillation Add Scintillation Cocktail Lyse_Cells->Scintillation Count_3H2DG Scintillation Counting Scintillation->Count_3H2DG

Caption: Comparative experimental workflow for 2-NBDG and [³H]-2-DG glucose uptake assays.

Experimental Protocols

2-NBDG Glucose Uptake Assay (General Protocol for Cultured Cells)
  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate for plate reader/microscopy, or larger plates for flow cytometry) and allow them to adhere overnight.

  • Starvation: Wash cells with phosphate-buffered saline (PBS) and incubate in glucose-free medium for 1-2 hours to lower basal glucose levels.

  • Treatment: Treat cells with the desired compounds (e.g., insulin, inhibitors) for the appropriate duration.

  • 2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 50-200 µM and incubate for 15-60 minutes at 37°C. The optimal concentration and time should be determined empirically for each cell type.

  • Wash: Terminate the uptake by washing the cells 2-3 times with ice-cold PBS to remove extracellular 2-NBDG.

  • Analysis:

    • Flow Cytometry: Detach cells (if adherent) and resuspend in PBS or FACS buffer for analysis.

    • Fluorescence Microscopy: Analyze live or fixed cells directly in the culture plate or on coverslips.

    • Plate Reader: Measure the fluorescence intensity directly in the 96-well plate.

[³H]-2-Deoxyglucose Uptake Assay (General Protocol for Cultured Cells)
  • Cell Preparation: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Starvation: Wash cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate in the same buffer for 1-2 hours.

  • Treatment: Treat cells with the desired compounds (e.g., insulin, inhibitors).

  • [³H]-2-DG Incubation: Add [³H]-2-deoxyglucose (typically 0.5-1.0 µCi/mL) along with unlabeled 2-deoxyglucose to the buffer and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Wash: Stop the uptake by rapidly washing the cells 3-4 times with ice-cold PBS containing a high concentration of glucose or a glucose transport inhibitor to displace any non-specifically bound tracer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration of the cell lysate to normalize the radioactivity counts (e.g., counts per minute per milligram of protein).

Conclusion and Recommendations

The choice between 2-NBDG and [³H]-2-deoxyglucose for glucose uptake studies depends on the specific research question and available resources.

2-NBDG offers a convenient, non-radioactive, and high-throughput method that is particularly well-suited for single-cell analysis and qualitative imaging. However, the growing body of evidence questioning its reliance on glucose transporters is a significant concern. Researchers using 2-NBDG should perform rigorous validation experiments, including competition assays with D-glucose and inhibition with known GLUT inhibitors, to ascertain the uptake mechanism in their specific experimental system.

[³H]-2-Deoxyglucose , while more laborious and requiring handling of radioactive materials, remains the gold standard for quantitatively and accurately measuring glucose transporter-mediated uptake. Its mechanism is well-characterized, and it is the preferred method when precise quantification of glucose transport is critical.

For drug development professionals screening for compounds that modulate glucose transport, the potential for 2-NBDG to yield false positives or negatives due to its transporter-independent uptake mechanisms warrants caution. In such cases, validating hits from a 2-NBDG screen with the [³H]-2-deoxyglucose assay is highly recommended. Ultimately, a thorough understanding of the advantages and limitations of each method is crucial for designing robust experiments and generating reliable data in the study of cellular glucose metabolism.

References

Comparison of Biotin-D-Glucose with radiolabeled glucose assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Biotin-D-Glucose and Radiolabeled Glucose Assays for Measuring Cellular Glucose Uptake

Introduction

The measurement of cellular glucose uptake is fundamental to research in metabolism, diabetes, and oncology. For decades, the gold standard for quantifying glucose transport into cells has been the use of radiolabeled glucose analogs, such as ³H-2-deoxy-D-glucose (³H-2DG). This method is revered for its sensitivity and direct measurement of glucose transport. However, the safety concerns and regulatory hurdles associated with radioactive materials have driven the development of non-radioactive alternatives. Among these, assays utilizing this compound have emerged as a potential substitute. This guide provides an objective comparison of this compound assays with traditional radiolabeled glucose assays, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their studies.

Principle of the Assays

Radiolabeled Glucose Assays: This technique typically employs a glucose analog, 2-deoxy-D-glucose, labeled with a radioisotope like tritium (³H) or carbon-14 (¹⁴C).[1] 2-deoxy-glucose is transported into the cell by glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase to 2-deoxy-glucose-6-phosphate (2DG6P).[2] Unlike glucose-6-phosphate, 2DG6P cannot be further metabolized and is trapped within the cell.[1] The accumulation of the radiolabeled 2DG6P is then quantified using a scintillation counter, providing a direct measure of glucose uptake.[1]

This compound Assays: This non-radioactive method utilizes a glucose molecule covalently linked to biotin. Similar to the radiolabeled analogs, this compound is taken up by cells via glucose transporters. The quantification of the internalized biotinylated glucose is typically achieved through the high-affinity interaction between biotin and streptavidin.[3] The streptavidin is usually conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase) or a fluorescent dye, which generates a detectable signal (colorimetric, chemiluminescent, or fluorescent) proportional to the amount of this compound taken up by the cells.

Performance Comparison

The choice between a radiolabeled and a this compound assay often depends on a trade-off between sensitivity, safety, and throughput. While radiolabeled assays are highly sensitive, this compound assays offer a safer and more convenient alternative.

FeatureRadiolabeled Glucose Assay (e.g., ³H-2DG)This compound Assay
Principle Uptake and intracellular trapping of a radiolabeled glucose analog (e.g., ³H-2DG).Uptake of biotinylated glucose followed by detection with a streptavidin-conjugate.
Detection Scintillation counting.Colorimetric, fluorometric, or chemiluminescent plate reader.
Sensitivity High; considered the gold standard.Generally lower than radiolabeled assays, but can be enhanced with signal amplification.
Signal-to-Background Generally high, but can be affected by non-specific binding.Can be variable; dependent on washing steps and streptavidin conjugate quality.
Throughput Can be adapted for multi-well plates, but requires specialized equipment and handling.Well-suited for high-throughput screening in multi-well plate formats.
Safety Requires handling and disposal of radioactive materials, with associated safety regulations.Non-radioactive, posing minimal safety risks.
Cost Can be expensive due to the cost of radioisotopes and disposal.Generally more cost-effective, especially for high-throughput applications.
Workflow Involves multiple washing steps to remove extracellular radioactivity.Also requires washing steps to remove unbound biotinylated glucose and streptavidin conjugate.

Experimental Protocols

Radiolabeled Glucose Uptake Assay (using ³H-2-deoxy-D-glucose)

This protocol is adapted from established methods for measuring glucose uptake in cultured cells.

Materials:

  • Cells cultured in appropriate multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)

  • ³H-2-deoxy-D-glucose (radiolabeled glucose analog)

  • Unlabeled 2-deoxy-D-glucose (cold 2-DG)

  • Insulin (or other stimuli)

  • Phloretin or Cytochalasin B (inhibitors for determining non-specific uptake)

  • Cell lysis buffer (e.g., 0.1% SDS or NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 3-4 hours in a serum-free medium to lower basal glucose uptake.

  • Washing: Gently wash the cells twice with warm, glucose-free KRH buffer.

  • Stimulation: Incubate the cells with or without a stimulant (e.g., insulin) in KRH buffer for a specified time (e.g., 20-30 minutes) at 37°C. Include a set of wells with an inhibitor (e.g., phloretin) to measure non-specific uptake.

  • Glucose Uptake: Add ³H-2-deoxy-D-glucose (typically 0.5-1.0 µCi/mL) along with a low concentration of unlabeled 2-deoxy-D-glucose (to achieve a desired final concentration) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by aspirating the radioactive solution and quickly washing the cells three times with ice-cold KRH buffer containing the inhibitor.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Subtract the CPM from the inhibitor-treated wells (non-specific uptake) from the CPM of the other wells (total uptake) to determine the specific glucose uptake. Normalize the data to the protein concentration of each sample.

This compound Uptake Assay (Hypothetical Protocol)

This protocol is based on the general principles of biotin-streptavidin detection systems.

Materials:

  • Cells cultured in appropriate multi-well plates

  • Glucose-free buffer (e.g., KRH buffer)

  • This compound

  • Insulin (or other stimuli)

  • Phloretin or Cytochalasin B (inhibitors)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Preparation, Serum Starvation, Washing, and Stimulation: Follow steps 1-4 as described in the radiolabeled assay protocol.

  • Glucose Uptake: Add this compound to each well at a predetermined concentration and incubate for 15-30 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by aspirating the this compound solution and washing the cells three times with ice-cold PBS.

  • Fixation and Permeabilization: Fix the cells with the fixation solution for 15 minutes, followed by washing with PBS. Then, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the cells with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the cells three to five times with PBS to remove unbound conjugate.

  • Signal Development: Add the HRP substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Subtract the absorbance from the inhibitor-treated wells from the absorbance of the other wells and normalize to cell number or protein concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved, the following diagrams illustrate the key signaling pathway for glucose uptake and the experimental workflows for both assay types.

Glucose_Uptake_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS IRS Proteins IR->IRS Phosphorylation GLUT4_pm GLUT4 G6P Glucose-6-P GLUT4_pm->G6P Hexokinase PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PDK1->Akt Phosphorylation & Activation AS160 AS160 Akt->AS160 Phosphorylation & Inactivation GLUT4_vesicle GLUT4 Storage Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Translocation & Fusion Glucose Glucose Glucose->GLUT4_pm Transport

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Assay_Workflows cluster_radiolabeled Radiolabeled Glucose Assay cluster_biotin This compound Assay R_Start Start R_Cells Seed & Culture Cells R_Start->R_Cells R_Starve Serum Starve R_Cells->R_Starve R_Stim Stimulate (e.g., Insulin) R_Starve->R_Stim R_Uptake Add ³H-2DG R_Stim->R_Uptake R_Wash Wash (Ice-cold Buffer) R_Uptake->R_Wash R_Lyse Lyse Cells R_Wash->R_Lyse R_Count Scintillation Counting R_Lyse->R_Count R_End End R_Count->R_End B_Start Start B_Cells Seed & Culture Cells B_Start->B_Cells B_Starve Serum Starve B_Cells->B_Starve B_Stim Stimulate (e.g., Insulin) B_Starve->B_Stim B_Uptake Add this compound B_Stim->B_Uptake B_Wash1 Wash (PBS) B_Uptake->B_Wash1 B_Fix Fix & Permeabilize B_Wash1->B_Fix B_Block Block B_Fix->B_Block B_Strep Add Streptavidin-HRP B_Block->B_Strep B_Wash2 Wash (PBS) B_Strep->B_Wash2 B_Substrate Add Substrate B_Wash2->B_Substrate B_Read Measure Absorbance B_Substrate->B_Read B_End End B_Read->B_End

References

Validating Glucose Uptake: A Comparative Guide to Biotin-D-Glucose and 3H-2-Deoxyglucose

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research and drug development, accurately quantifying cellular glucose uptake is paramount. For decades, the gold standard for this measurement has been the use of radioactively labeled glucose analogs, with 3H-2-deoxyglucose (3H-2DG) being a prominent example. However, the advent of non-radioactive techniques prompts a thorough comparison to understand the merits and limitations of emerging alternatives. This guide provides a detailed comparison between the established 3H-2DG method and a potential non-radioactive alternative, Biotin-D-Glucose, for validating glucose uptake results.

Methodology Comparison: At a Glance

The choice of methodology for glucose uptake assays hinges on a balance of sensitivity, safety, and throughput. Below is a summary of the key characteristics of 3H-2-deoxyglucose and a proposed this compound based assay.

Feature3H-2-DeoxyglucoseThis compound
Principle of Detection Scintillation counting of internalized radioactivityEnzymatic or fluorescent detection of biotin
Label Tritium (³H), a radioactive isotopeBiotin, a non-radioactive vitamin
Sensitivity HighModerate to High (assay dependent)
Safety Requires handling and disposal of radioactive materialsNon-radioactive, posing minimal safety risks
Throughput Lower, due to handling and washing stepsPotentially higher, amenable to plate-based assays
Cost Includes costs for radioisotope, scintillation fluid, and waste disposalReagent costs may vary; no radioactive disposal costs
Established Method Yes, considered the "gold standard"[1]No, a less common and emerging method

The Gold Standard: 3H-2-Deoxyglucose

The 3H-2-deoxyglucose uptake assay is a robust and sensitive method that has been extensively used and validated in the scientific community.[1][2]

Principle: 2-deoxyglucose is a glucose analog that is transported into the cell by glucose transporters (GLUTs).[3] Once inside, it is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2DG6P). Unlike glucose-6-phosphate, 2DG6P cannot be further metabolized and is trapped within the cell.[3] By using tritium-labeled 2-deoxyglucose (3H-2DG), the amount of glucose uptake can be quantified by measuring the amount of radioactivity accumulated inside the cells.

Experimental Protocol: 3H-2-Deoxyglucose Uptake Assay

This protocol is a generalized procedure for measuring glucose uptake in adherent cells.

Materials:

  • Cells cultured in appropriate multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 3H-2-deoxyglucose

  • Unlabeled 2-deoxyglucose

  • Insulin (or other stimulating compound)

  • Cytochalasin B (as a negative control)

  • Lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate and culture cells to the desired confluency.

  • Serum Starvation: To reduce basal glucose uptake, serum-starve the cells for a defined period (e.g., 2-4 hours) in serum-free medium.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with or without the stimulating agent (e.g., insulin) for a specific time (e.g., 30 minutes).

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 3H-2-deoxyglucose and unlabeled 2-deoxyglucose. For negative controls, add cytochalasin B, an inhibitor of glucose transport.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Wash: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove extracellular 3H-2DG.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample.

experimental_workflow_3H_2DG cluster_prep Cell Preparation cluster_uptake Glucose Uptake cluster_detection Detection cell_culture 1. Cell Culture serum_starvation 2. Serum Starvation cell_culture->serum_starvation pre_incubation 3. Pre-incubation (e.g., with Insulin) serum_starvation->pre_incubation add_3H_2DG 4. Add 3H-2-Deoxyglucose pre_incubation->add_3H_2DG incubation 5. Incubate (5-10 min) add_3H_2DG->incubation wash 6. Wash with Ice-Cold Buffer incubation->wash cell_lysis 7. Cell Lysis wash->cell_lysis scintillation_counting 8. Scintillation Counting cell_lysis->scintillation_counting data_analysis 9. Data Analysis scintillation_counting->data_analysis

Figure 1: Experimental workflow for the 3H-2-deoxyglucose uptake assay.

An Emerging Alternative: this compound

This compound is a non-radioactive alternative that leverages the high-affinity interaction between biotin and streptavidin for detection. While not as extensively documented for quantitative glucose uptake as 3H-2DG, it presents a safer and potentially higher-throughput approach.

Principle: Similar to 2-deoxyglucose, this compound is a glucose analog that is taken up by cells through glucose transporters. Once inside the cell, the biotin tag can be detected using a streptavidin conjugate, which can be an enzyme (like horseradish peroxidase, HRP) for colorimetric or chemiluminescent detection, or a fluorophore for fluorescent detection.

Proposed Experimental Protocol: this compound Uptake Assay

This proposed protocol outlines a potential workflow for a this compound based assay with colorimetric detection.

Materials:

  • Cells cultured in appropriate multi-well plates

  • KRH buffer

  • This compound

  • Insulin (or other stimulating compound)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Cell Culture & Starvation: Follow the same initial steps as the 3H-2DG assay (cell culture, serum starvation, pre-incubation).

  • Glucose Uptake: Initiate uptake by adding KRH buffer containing this compound.

  • Incubation: Incubate for a defined period at 37°C.

  • Wash: Terminate uptake by washing with ice-cold KRH buffer.

  • Fixation and Permeabilization: Fix the cells with a fixation solution and then permeabilize the cell membranes to allow entry of the detection reagents.

  • Streptavidin-HRP Incubation: Block non-specific binding and then incubate with a Streptavidin-HRP conjugate.

  • Wash: Wash away unbound Streptavidin-HRP.

  • Detection: Add the HRP substrate and incubate until color develops. Add a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance readings to cell number or protein concentration.

experimental_workflow_biotin_glucose cluster_prep Cell Preparation cluster_uptake Glucose Uptake cluster_detection Detection cell_culture 1. Cell Culture & Starvation pre_incubation 2. Pre-incubation (e.g., with Insulin) cell_culture->pre_incubation add_biotin_glucose 3. Add this compound pre_incubation->add_biotin_glucose incubation 4. Incubate add_biotin_glucose->incubation wash 5. Wash incubation->wash fix_perm 6. Fix & Permeabilize wash->fix_perm streptavidin_hrp 7. Add Streptavidin-HRP fix_perm->streptavidin_hrp add_substrate 8. Add Substrate streptavidin_hrp->add_substrate read_plate 9. Read Absorbance add_substrate->read_plate insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm insulin Insulin insulin_receptor Insulin Receptor insulin->insulin_receptor binds irs IRS insulin_receptor->irs phosphorylates glut4_transporter GLUT4 pi3k PI3K irs->pi3k activates pdpk1 PDK1 pi3k->pdpk1 activates akt Akt pdpk1->akt activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle promotes translocation glut4_vesicle->glut4_transporter fuses with membrane glucose Glucose glucose->glut4_transporter transported into cell

References

A Comparative Guide to Quantifying Cell-Surface GLUT Transporters: Biotinylated Photolabeling vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the number of glucose transporters (GLUTs) on the cell surface is critical for understanding metabolic regulation and developing novel therapeutics for diseases like diabetes and cancer. This guide provides an objective comparison of the biotinylated photolabeling assay with other common techniques for measuring GLUT transporter translocation, supported by experimental data and detailed protocols.

The translocation of GLUTs, particularly the insulin-sensitive GLUT4, from intracellular vesicles to the plasma membrane is a key mechanism for regulating glucose uptake in response to stimuli like insulin and exercise.[1][2][3][4][5] Various methods have been developed to study this process, each with its own advantages and limitations. This guide focuses on the use of biotinylated glucose derivatives for photoaffinity labeling, a powerful technique for specifically quantifying cell-surface transporters, and compares it with other widely used methods, including the uptake of fluorescent and radiolabeled glucose analogs.

Comparison of Methods for Quantifying GLUT Transporter Translocation

The choice of method for studying GLUT transporter translocation depends on the specific research question, the cell or tissue type being investigated, and the available equipment. The following table summarizes the key characteristics of three common approaches.

Method Principle Advantages Disadvantages Typical Application
Biotinylated Photolabeling Assay Covalent labeling of exofacial domains of cell-surface GLUTs with a biotinylated, photoactivatable glucose analog (e.g., ATB-BMPA), followed by detection and quantification of the biotin tag.- High specificity for cell-surface transporters.- Allows for direct quantification of transporter protein levels.- Avoids the use of radioactivity.- Applicable to intact tissues and isolated cells.- Requires specialized photoactivatable probes.- Involves multiple steps, including UV irradiation and subsequent detection.- May not be suitable for real-time uptake measurements.Quantifying the number of GLUT4 transporters on the surface of muscle cells or adipocytes in response to insulin or other stimuli.
Fluorescent Glucose Analog Uptake (e.g., 2-NBDG) Measurement of the intracellular accumulation of a fluorescently labeled glucose analog.- Allows for single-cell analysis using flow cytometry or microscopy.- High-throughput screening potential.- Real-time imaging is possible.- Specificity for GLUT transporters is controversial; uptake can be GLUT-independent.- The bulky fluorescent tag may alter transport kinetics.- Indirect measure of transporter translocation (infers translocation from uptake).Screening for compounds that modulate glucose uptake; visualizing glucose uptake in living cells.
Radiolabeled Glucose Analog Uptake (e.g., [3H]-2-deoxyglucose) Measurement of the intracellular accumulation of a radiolabeled glucose analog.- Well-established and widely used method.- High sensitivity.- Involves handling of radioactive materials.- Does not provide single-cell resolution.- Indirect measure of transporter translocation.Measuring overall glucose uptake rates in cell populations.

Quantitative Data Summary

Direct quantitative comparisons of these methods in a single study are scarce. However, data from various publications can be compiled to illustrate their application in quantifying insulin-stimulated GLUT4 translocation.

Table 1: Insulin-Stimulated GLUT4 Translocation Measured by Different Methods

Method Cell/Tissue Type Fold Increase in GLUT4 Translocation (Insulin-Stimulated vs. Basal) Reference
Biotinylated Photolabeling (ATB-BMPA)Rat Adipocytes~10-20 fold
Biotinylated Photolabeling (ATB-BMPA)Rat Soleus Muscle~6-7 fold
Subcellular FractionationRat Soleus Muscle~2 fold

Note: The fold increase can vary depending on the specific experimental conditions, such as insulin concentration and incubation time.

Experimental Protocols

Biotinylated Photolabeling Assay for Cell-Surface GLUT4 Quantification

This protocol is a generalized procedure based on methodologies described for adipocytes and muscle cells.

Materials:

  • Isolated cells (e.g., adipocytes, myocytes)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Biotinylated photoaffinity label (e.g., Bio-LC-ATB-BMPA)

  • Insulin

  • UV lamp (365 nm)

  • Lysis buffer (containing protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • SDS-PAGE reagents and equipment

  • Anti-GLUT4 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagents

Procedure:

  • Cell Preparation and Stimulation:

    • Wash isolated cells with KRH buffer.

    • Incubate cells in the presence or absence of insulin (e.g., 100 nM) for the desired time (e.g., 30 minutes) at 37°C to stimulate GLUT4 translocation.

  • Photolabeling:

    • Incubate the cells with the biotinylated photoaffinity label (e.g., 1 mM Bio-LC-ATB-BMPA) in the dark.

    • Expose the cell suspension to UV light for a specified duration (e.g., 1 minute) to covalently cross-link the photolabel to cell-surface proteins.

  • Cell Lysis and Membrane Preparation:

    • Quench the reaction and wash the cells to remove unbound photolabel.

    • Lyse the cells in a suitable lysis buffer and prepare a total membrane fraction by ultracentrifugation.

  • Affinity Precipitation of Biotinylated Proteins:

    • Incubate the solubilized membrane proteins with streptavidin-coated beads to capture the biotinylated proteins (including GLUT4).

    • Wash the beads to remove non-specifically bound proteins.

  • Quantification by Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GLUT4.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and quantify the band intensity.

G cluster_cell_prep Cell Preparation & Stimulation cluster_labeling Photolabeling cluster_isolation Isolation of Labeled Proteins cluster_quantification Quantification start Isolated Cells stim Insulin Stimulation start->stim add_probe Add Biotinylated Photolabel stim->add_probe uv UV Irradiation add_probe->uv lysis Cell Lysis & Membrane Prep uv->lysis precipitation Streptavidin Precipitation lysis->precipitation sds_page SDS-PAGE & Western Blot precipitation->sds_page detection Chemiluminescence Detection sds_page->detection quant Quantification of GLUT4 detection->quant

Signaling Pathways Regulating GLUT4 Translocation

The translocation of GLUT4 to the cell surface is a complex process regulated by multiple signaling pathways. The two major pathways are the insulin-dependent and the AMPK-dependent pathways.

Insulin Signaling Pathway

Upon binding of insulin to its receptor on the cell surface, a signaling cascade is initiated, leading to the translocation of GLUT4-containing storage vesicles (GSVs) to the plasma membrane.

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS [label="IRS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3-Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt/PKB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AS160 [label="AS160", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSV [label="GLUT4 Storage Vesicles (GSVs)", fillcolor="#FBBC05", fontcolor="#202124"]; Translocation [label="GSV Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fusion [label="Membrane Fusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uptake [label="Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Insulin -> IR [color="#5F6368"]; IR -> IRS [label="Phosphorylation", color="#5F6368"]; IRS -> PI3K [label="Activation", color="#5F6368"]; PI3K -> PIP3 [label="Phosphorylation", color="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [label="Activation", color="#5F6368"]; PDK1 -> Akt [label="Activation", color="#5F6368"]; Akt -> AS160 [label="Inhibition", color="#5F6368"]; AS160 -> Translocation [label="Inhibition", style=dashed, arrowhead=tee, color="#5F6368"]; GSV -> Translocation [style=dashed, arrowhead=none, color="#5F6368"]; Translocation -> Fusion [color="#5F6368"]; Fusion -> Uptake [color="#5F6368"]; } .enddot Caption: Insulin signaling cascade leading to GLUT4 translocation.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that can also trigger GLUT4 translocation, particularly in response to exercise and metabolic stress. This pathway is independent of insulin signaling.

// Nodes Exercise [label="Exercise/Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMP_ATP [label="Increased AMP/ATP Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBC1D1_4 [label="TBC1D1/4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSV [label="GLUT4 Storage Vesicles (GSVs)", fillcolor="#FBBC05", fontcolor="#202124"]; Translocation [label="GSV Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fusion [label="Membrane Fusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uptake [label="Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Exercise -> AMP_ATP [color="#5F6368"]; AMP_ATP -> AMPK [label="Activation", color="#5F6368"]; AMPK -> TBC1D1_4 [label="Phosphorylation", color="#5F6368"]; TBC1D1_4 -> Translocation [label="Inhibition", style=dashed, arrowhead=tee, color="#5F6368"]; GSV -> Translocation [style=dashed, arrowhead=none, color="#5F6368"]; Translocation -> Fusion [color="#5F6368"]; Fusion -> Uptake [color="#5F6368"]; } .enddot Caption: AMPK-mediated pathway for GLUT4 translocation.

Conclusion

The biotinylated photolabeling assay offers a highly specific and quantitative method for studying cell-surface GLUT transporters, providing a direct measure of protein translocation. While other methods like fluorescent and radiolabeled glucose analog uptake are useful for measuring overall glucose transport activity and for high-throughput screening, their specificity for GLUT-mediated transport can be a concern. The choice of methodology should be carefully considered based on the specific research objectives. Understanding the intricate signaling pathways that regulate GLUT translocation is crucial for developing effective strategies to combat metabolic diseases.

References

Navigating the Cellular Maze: A Comparative Guide to the Cross-Reactivity of Biotinylated Glucose with Sugar Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of biotinylated glucose with various families of sugar transporters, supported by experimental data and detailed protocols. A key finding is that while biotinylated glucose is a valuable tool for studying GLUT family transporters, its interaction with other transporter families, particularly the SGLT/SMVT and SWEET transporters, is either unlikely or not yet established, a critical consideration for experimental design and data interpretation.

Introduction to Biotinylated Glucose and Sugar Transporters

Biotinylated glucose analogs are valuable tools for identifying and characterizing glucose transporters. The biotin moiety allows for detection and purification, making it possible to study transporter expression, localization, and kinetics. However, the addition of the bulky biotin group can alter the affinity and specificity of the glucose molecule for its transporters. This guide explores the known interactions and potential for cross-reactivity of biotinylated glucose with three major families of sugar transporters:

  • GLUT (SLC2A) Family: Facilitative glucose transporters that mediate glucose transport down its concentration gradient.

  • SGLT (SLC5A) Family: Sodium-glucose cotransporters that actively transport glucose against its concentration gradient, using the sodium gradient as a driving force. This family also includes the Sodium-Dependent Multivitamin Transporter (SMVT or SLC5A6), which transports biotin.

  • SWEET (SLC50) Family: A more recently discovered family of sugar uniporters that facilitate the transport of sugars across cell membranes.

Comparative Analysis of Transporter Interaction

The interaction of biotinylated glucose with these transporter families varies significantly, with confirmed binding and inhibition for GLUTs, and important structural considerations suggesting a lack of interaction with SMVT. The potential for interaction with other SGLTs and SWEETs remains an open area of investigation.

GLUT Transporters: A Confirmed Interaction

Biotinylated glucose analogs, particularly photoaffinity labels such as bio-LC-ATB-BGPA, have been extensively used to study and quantify cell-surface GLUT transporters, including GLUT1, GLUT4, GLUT8, and GLUT12.[1][2][3] Experimental evidence consistently demonstrates that these biotinylated probes bind to the glucose binding site of GLUT transporters. This interaction is competitively inhibited by D-glucose in a dose-dependent manner, confirming the specificity of the binding to the glucose transport machinery.[4]

SGLT Family: The Critical Role of Biotin's Carboxyl Group

A key consideration for the SGLT family is the Sodium-Dependent Multivitamin Transporter (SMVT, SLC5A6), which is responsible for the transport of biotin. A crucial structural requirement for a substrate to be recognized and transported by SMVT is the presence of a free carboxyl group on the biotin molecule.[5]

Most commercially available biotinylated glucose probes are synthesized by forming an amide or ester bond between the carboxyl group of biotin and an amino or hydroxyl group on the glucose molecule or a linker. This chemical modification blocks the very functional group required for SMVT recognition. Therefore, it is widely suggested that such biotinylated glucose conjugates are not substrates for SMVT. In fact, some studies propose that the cellular uptake of these conjugates occurs through an as-yet-unidentified mechanism, independent of SMVT.

However, there is some conflicting evidence. One study demonstrated that a biotinylated peptide was transported by SMVT, and this transport was inhibited by free biotin. This suggests that the nature and size of the molecule conjugated to biotin may influence the interaction with SMVT. For a small molecule like glucose, the modification of the carboxyl group is likely to prevent binding.

The interaction of biotinylated glucose with other members of the SGLT family, such as SGLT1 and SGLT2, has not been extensively studied. These transporters are primarily responsible for sodium-dependent glucose transport and their substrate specificity is generally thought to be high for glucose and galactose. The large biotin moiety would likely hinder binding to the glucose-specific sites of SGLT1 and SGLT2.

SWEET Transporters: An Unexplored Frontier

The SWEET family of sugar transporters is a relatively recent discovery, and their substrate specificity is still under active investigation. While they are known to transport a variety of mono- and disaccharides, and even some modified sugars, there is currently no direct experimental evidence to suggest that they transport or are inhibited by biotinylated glucose. Given their broad substrate recognition, the possibility of interaction cannot be entirely ruled out, but it remains an area requiring further research.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of biotinylated glucose analogs with different transporters. It is important to note the significant lack of data for the SGLT and SWEET families.

Transporter FamilyTransporter IsoformBiotinylated ProbeInteraction TypeQuantitative Value (Ki)Reference
GLUT GLUT4bio-LC-ATB-BGPAInhibition of Glucose Transport~190 µM
SGLT/SMVT SMVT (SLC5A6)Biotinylated Conjugates (carboxyl-modified)TransportNot transported (in most cases)
SWEET Not specifiedNot specifiedUnknownNo data available

Experimental Protocols

Protocol 1: Competitive Inhibition of Glucose Uptake Using Biotinylated Glucose

This protocol is designed to assess whether a biotinylated glucose analog competes with glucose for uptake via a specific transporter expressed in a cell line.

1. Cell Culture and Transporter Expression:

  • Culture a suitable cell line (e.g., HEK293, oocytes) expressing the transporter of interest (e.g., a specific GLUT isoform).
  • Ensure high levels of transporter expression at the plasma membrane.

2. Glucose Uptake Assay:

  • Seed cells in a multi-well plate and grow to confluence.
  • Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES).
  • Pre-incubate cells for 10-15 minutes in the glucose-free buffer containing varying concentrations of the biotinylated glucose analog.
  • Initiate glucose uptake by adding a solution containing a fixed concentration of radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DOG) or a fluorescent glucose analog (e.g., 2-NBDG) and the corresponding concentration of the biotinylated glucose analog.
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.
  • Stop the uptake by rapidly washing the cells with ice-cold buffer.
  • Lyse the cells and measure the intracellular accumulation of the labeled glucose analog using a scintillation counter or a fluorescence plate reader.

3. Data Analysis:

  • Plot the rate of glucose uptake as a function of the concentration of the biotinylated glucose analog.
  • Determine the IC₅₀ value, which is the concentration of the biotinylated glucose that inhibits 50% of the glucose uptake.
  • If the inhibition is competitive, a Cheng-Prusoff equation can be used to calculate the inhibition constant (Kᵢ).

Protocol 2: Direct Uptake Assay for Biotinylated Glucose

This protocol aims to determine if a biotinylated glucose analog is itself transported into the cells.

1. Cell Preparation:

  • Culture cells expressing the transporter of interest as described in Protocol 1.

2. Uptake Experiment:

  • Wash cells with an appropriate buffer (sodium-containing for SGLTs, sodium-free for GLUTs/SWEETs).
  • Incubate cells with a known concentration of the biotinylated glucose analog for varying time points at 37°C.
  • To test for transporter specificity, include control wells with known inhibitors of the transporter (e.g., cytochalasin B for GLUTs, phlorizin for SGLTs).
  • Stop the uptake by washing with ice-cold buffer.

3. Detection of Intracellular Biotinylated Glucose:

  • Lyse the cells.
  • Detect the intracellular biotinylated glucose using a streptavidin-based assay, such as a streptavidin-HRP conjugate in an ELISA-like format or by Western blotting of the cell lysate followed by probing with streptavidin-HRP.
  • Quantify the signal and compare it to a standard curve of the biotinylated glucose analog.

4. Data Analysis:

  • Plot the intracellular concentration of biotinylated glucose over time to determine the initial rate of uptake.
  • Compare the uptake in the presence and absence of inhibitors to assess the contribution of the specific transporter.

Visualizing the Experimental Workflow and Transporter Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for assessing cross-reactivity and the potential interactions of biotinylated glucose with different transporter families.

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Cell Culture with Transporter Expression pre_incubation Pre-incubation with Biotinylated Glucose cell_culture->pre_incubation uptake Addition of Labeled Glucose Analog pre_incubation->uptake wash Stop and Wash uptake->wash lysis Cell Lysis wash->lysis detection Detection of Labeled Analog lysis->detection quantification Quantification and IC50/Ki Determination detection->quantification

Caption: Workflow for competitive inhibition assay.

transporter_interaction cluster_glut GLUT Family cluster_sglt SGLT Family cluster_sweet SWEET Family GLUT GLUT SGLT SGLT SMVT SMVT SWEET SWEET Biotinylated_Glucose Biotinylated Glucose Biotinylated_Glucose->GLUT Binding & Inhibition Biotinylated_Glucose->SGLT Interaction Unlikely Biotinylated_Glucose->SMVT No Interaction (carboxyl modified) Biotinylated_Glucose->SWEET Interaction Unknown

Caption: Biotinylated glucose transporter interactions.

Conclusion and Future Directions

This guide highlights that while biotinylated glucose is a well-validated tool for studying GLUT family transporters, its utility for investigating SGLT and SWEET transporters is limited by a lack of evidence and, in the case of SMVT, by fundamental principles of substrate recognition.

Key Takeaways:

  • GLUT Transporters: Biotinylated glucose analogs effectively bind to and can be used to probe the function of GLUT transporters.

  • SMVT (SLC5A6): The common modification of biotin's carboxyl group for conjugation to glucose likely abolishes its interaction with SMVT. Researchers using biotinylated probes for targeted delivery to cells overexpressing SMVT should be aware that the uptake mechanism may be independent of this transporter.

  • SGLT1/2: Cross-reactivity is unlikely due to the high specificity of these transporters for unmodified glucose and the steric hindrance from the biotin moiety.

  • SWEET Transporters: The interaction of biotinylated glucose with SWEETs is currently unknown and represents an area for future investigation.

References

Biotin-D-Glucose: A Superior Alternative for Fluorescent Glucose Uptake Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cellular metabolism research and drug development, the precise measurement of glucose uptake is paramount. For researchers, scientists, and drug development professionals, the choice of a fluorescent glucose probe can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-D-Glucose with other fluorescent glucose analogs, highlighting its advantages supported by established biochemical principles and addressing the limitations of commonly used probes.

Unveiling the Advantages of this compound

Fluorescent glucose analogs are indispensable tools for visualizing and quantifying glucose transport into living cells. However, the ideal probe must accurately mimic the behavior of native glucose without interfering with cellular processes. This compound emerges as a compelling alternative to widely used probes like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) by addressing their inherent limitations.

The primary advantage of this compound lies in the strategic use of biotin as a labeling and detection moiety. This approach offers two key benefits:

  • Reduced Steric Hindrance: The relatively small size of the biotin molecule, compared to the bulky fluorophores attached to probes like 2-NBDG, is less likely to interfere with the binding and transport of the glucose analog by glucose transporters (GLUTs). Several studies have raised concerns that the large fluorescent groups on conventional probes may not accurately reflect physiological glucose transport.[1] In fact, some research suggests that the uptake of 2-NBDG can occur independently of known glucose transporters, calling into question its reliability as a specific marker for GLUT-mediated uptake.[1][2]

  • Signal Amplification: The high-affinity interaction between biotin and streptavidin (or avidin) provides a powerful and versatile method for signal amplification.[3][4] After cellular uptake of this compound, the subsequent detection with a fluorescently-labeled streptavidin conjugate allows for a significant enhancement of the signal. This is particularly advantageous for detecting low levels of glucose uptake or for use in cells with a low expression of glucose transporters.

Performance Comparison: this compound vs. Other Fluorescent Probes

While direct, head-to-head quantitative performance data for this compound against other probes is limited in publicly available literature, a qualitative and inferred quantitative comparison can be made based on the known properties of its components and the documented limitations of other probes.

FeatureThis compound2-NBDGRadiolabeled 2-Deoxyglucose (e.g., [³H]-2DG)
Detection Method Fluorescence (via fluorescent streptavidin)Direct FluorescenceRadioactivity
Specificity for GLUTs Potentially higher due to smaller tagQuestionable; evidence of transporter-independent uptakeHigh
Signal Amplification Yes (Biotin-Streptavidin)NoNo
Signal-to-Noise Ratio Potentially higher due to signal amplificationCan be low, especially with low uptakeHigh, but with safety and disposal concerns
Safety Non-radioactiveNon-radioactiveRadioactive, requires special handling and disposal
Temporal Resolution Seconds to minutesSeconds to minutesMinutes
Spatial Resolution High (microscopy)High (microscopy)Lower (autoradiography)

Experimental Protocols

A key application of this compound is in cellular glucose uptake assays. Below is a detailed methodology for a representative experiment.

Experimental Protocol: Cellular Glucose Uptake Assay using this compound

1. Cell Preparation:

  • Plate cells in a suitable format (e.g., 96-well plate for plate reader-based assays or glass-bottom dishes for microscopy).
  • Culture cells to the desired confluency.

2. Glucose Starvation:

  • Wash the cells twice with warm, glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or a similar physiological buffer.
  • Incubate the cells in glucose-free KRB buffer for 1-2 hours at 37°C to deplete intracellular glucose stores and upregulate glucose transporters to the cell surface.

3. Stimulation (Optional):

  • To study insulin-stimulated glucose uptake, incubate the cells with a known concentration of insulin (e.g., 100 nM) in glucose-free KRB buffer for 30 minutes at 37°C.

4. This compound Uptake:

  • Add this compound to the cells at a final concentration of 100-500 µM.
  • Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically for each cell type.

5. Termination of Uptake:

  • To stop the uptake, wash the cells three times with ice-cold KRB buffer.

6. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial to allow the entry of the streptavidin conjugate.

7. Signal Detection:

  • Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
  • Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
  • Wash the cells three times with PBS.

8. Visualization and Quantification:

  • For microscopy, mount the coverslips and visualize the cells using a fluorescence microscope with the appropriate filter sets.
  • For plate reader-based assays, add PBS to each well and measure the fluorescence intensity using a microplate reader.

Visualizing the Workflow and Underlying Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflow.

Glucose_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR binds Glucose This compound GLUT4_membrane GLUT4 Transporter Glucose->GLUT4_membrane transported via Signaling Signaling Cascade IR->Signaling activates GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_membrane fuses with membrane Glucose_in This compound GLUT4_membrane->Glucose_in Signaling->GLUT4_vesicle triggers translocation

Caption: Insulin-stimulated glucose uptake pathway.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Glucose Starvation A->B C 3. Insulin Stimulation (optional) B->C D 4. This compound Incubation C->D E 5. Wash to Stop Uptake D->E F 6. Fix & Permeabilize E->F G 7. Fluorescent Streptavidin Staining F->G H 8. Wash & Image/Quantify G->H

Caption: Experimental workflow for this compound uptake assay.

References

Navigating Glucose Uptake Assays: A Comparative Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of Biotin-D-Glucose and its alternatives for monitoring glucose metabolism in oncological studies.

Introduction

In the landscape of cancer research, understanding the metabolic reprogramming of tumor cells is paramount. The heightened glucose uptake and metabolism, known as the Warburg effect, is a hallmark of many malignancies, making the measurement of glucose transport a vital tool for researchers. A variety of methods exist to probe this phenomenon, each with its own set of advantages and drawbacks. This guide provides a comprehensive comparison of commonly used glucose uptake assays, with a special focus on the potential and limitations of this compound in cancer cell lines. While radiolabeled and fluorescent glucose analogs are well-established, the utility of this compound as a direct measure of glucose transport remains a subject of investigation. This document aims to provide researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their experimental needs.

Comparison of Glucose Uptake Assay Methods

The selection of a glucose uptake assay is a critical decision in experimental design. The ideal method should be sensitive, specific, and reproducible. Here, we compare the key characteristics of the three main types of glucose analogs used in cancer cell research: this compound, fluorescent glucose analogs (e.g., 2-NBDG), and radiolabeled glucose analogs (e.g., [³H]-2-deoxyglucose and ¹⁸F-FDG).

FeatureThis compoundFluorescent Glucose Analogs (e.g., 2-NBDG)Radiolabeled Glucose Analogs (e.g., [³H]-2-DG, ¹⁸F-FDG)
Principle of Detection Indirectly detected via avidin/streptavidin binding to the biotin moiety, which can be conjugated to a reporter (e.g., enzyme, fluorophore).Direct detection of fluorescence emitted by the analog upon excitation.Detection of radioactive decay (beta or positron emission).
Primary Application Primarily used for affinity labeling and purification of glucose transporters. Its use as a direct glucose uptake tracer is not well-established.High-throughput screening, fluorescence microscopy, and flow cytometry.[1][2]"Gold standard" for quantifying glucose uptake in vitro and in vivo (PET imaging for ¹⁸F-FDG).[3]
Transport Mechanism Presumed to be transported via glucose transporters (GLUTs) and potentially the sodium-dependent multivitamin transporter (SMVT) due to the biotin moiety.[2] This dual uptake mechanism can complicate data interpretation.Enters cells through glucose transporters, but the bulky fluorescent tag may alter transport kinetics. Some studies suggest transporter-independent uptake mechanisms.Transported by glucose transporters and phosphorylated by hexokinase, trapping the analog intracellularly. This closely mimics the initial steps of glucose metabolism.
Data Interpretation Signal amplification is possible, but quantification can be complex. High background can be an issue due to endogenous biotin and biotin receptors.Straightforward qualitative and semi-quantitative analysis. However, photobleaching and environmental sensitivity of the fluorophore can affect results.Highly quantitative and sensitive. Provides a direct measure of glucose transport and phosphorylation.
Safety Non-radioactive.Non-radioactive.Requires handling of radioactive materials and adherence to safety protocols.

In-Depth Analysis of this compound

While commercially available, this compound is not a conventional probe for quantifying glucose uptake. Its primary utility has been in the synthesis of tools for photoaffinity labeling to identify and characterize glucose transporters. The central limitation in using this compound for uptake assays lies in the inherent biological role of biotin in cancer cells.

Many cancer cell lines overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), to meet their increased demand for this essential vitamin in metabolic processes. This presents a significant challenge, as the uptake of this compound may be mediated by both glucose transporters (GLUTs) and SMVT. This dual-transport mechanism makes it difficult to isolate and accurately quantify glucose-specific transport.

Workflow for a Hypothetical this compound Uptake Assay

G cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Detection A Seed cancer cells in a multi-well plate B Incubate until desired confluency A->B C Wash cells and incubate with glucose-free medium B->C D Add this compound and incubate C->D E Wash cells to remove unbound probe D->E F Lyse cells E->F G Incubate lysate with streptavidin-conjugated reporter (e.g., HRP) F->G H Add substrate and measure signal (e.g., absorbance) G->H

Caption: Hypothetical workflow for a this compound uptake assay.

Established Alternatives to this compound

Given the limitations of this compound, researchers have a choice between two well-validated classes of glucose analogs.

Fluorescent Glucose Analogs (e.g., 2-NBDG)

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG) is a widely used fluorescent glucose analog. Its fluorescence allows for real-time imaging and quantification of glucose uptake in living cells using various platforms.

Limitations:

  • The large fluorophore can sterically hinder transport, leading to different uptake kinetics compared to glucose.

  • Evidence suggests that 2-NBDG uptake may not be exclusively mediated by glucose transporters in all cell lines.

  • The fluorescence of 2-NBDG can be sensitive to the intracellular environment.

  • Photostability can be a concern in long-term imaging experiments.

Radiolabeled Glucose Analogs (e.g., [³H]-2-deoxyglucose, ¹⁸F-FDG)

Radiolabeled glucose analogs are considered the gold standard for quantifying glucose uptake. [³H]-2-deoxyglucose is extensively used in vitro, while ¹⁸F-FDG is the tracer of choice for clinical positron emission tomography (PET) imaging of tumors.

Advantages:

  • They are structurally very similar to glucose, ensuring transport and phosphorylation that closely mirrors that of native glucose.

  • Provide highly sensitive and quantitative data.

Limitations:

  • Involve the handling and disposal of radioactive materials, requiring specialized facilities and safety procedures.

  • PET imaging with ¹⁸F-FDG has limited spatial resolution and cannot provide single-cell level information.

Experimental Protocols

General Protocol for a 2-NBDG Glucose Uptake Assay
  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well, black, clear-bottom for fluorescence reading) and culture overnight.

  • Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer or phosphate-buffered saline (PBS) and incubate in glucose-free medium for 30-60 minutes.

  • Incubation with 2-NBDG: Add 2-NBDG (typically 50-200 µM) to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C.

  • Termination of Uptake: Remove the 2-NBDG solution and wash the cells with ice-cold PBS to stop the uptake.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

General Protocol for a [³H]-2-Deoxyglucose Uptake Assay
  • Cell Seeding: Plate cells in a multi-well plate and culture to the desired confluency.

  • Starvation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate for 30-60 minutes.

  • Initiation of Uptake: Add a solution containing [³H]-2-deoxyglucose (typically 0.5-1.0 µCi/mL) and unlabeled 2-deoxyglucose.

  • Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold PBS to stop the uptake.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. Normalize the counts to the protein concentration of the lysate.

Signaling Pathways Influencing Glucose Uptake in Cancer

Increased glucose uptake in cancer cells is driven by the upregulation and activation of signaling pathways that promote the expression and translocation of glucose transporters to the cell surface.

G cluster_0 Upstream Signaling cluster_1 Key Signaling Pathways cluster_2 Downstream Effects cluster_3 Cellular Response GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt MAPK MAPK Pathway GrowthFactors->MAPK Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a GLUT_expression Increased GLUT Expression (e.g., GLUT1, GLUT3) PI3K_Akt->GLUT_expression GLUT_translocation GLUT Translocation to Plasma Membrane PI3K_Akt->GLUT_translocation MAPK->GLUT_expression HIF1a->GLUT_expression Glucose_Uptake Increased Glucose Uptake GLUT_expression->Glucose_Uptake GLUT_translocation->Glucose_Uptake

Caption: Key signaling pathways regulating glucose uptake in cancer cells.

Conclusion and Recommendations

The accurate measurement of glucose uptake is crucial for advancing our understanding of cancer metabolism and for the development of novel therapeutics. While this compound has applications in biochemistry, its utility as a reliable probe for quantifying glucose uptake in cancer cells is questionable due to the confounding factor of biotin receptor-mediated uptake.

For most applications, radiolabeled glucose analogs remain the gold standard for their quantitative accuracy, despite the safety considerations. Fluorescent glucose analogs like 2-NBDG offer a valuable non-radioactive alternative, particularly for high-throughput screening and qualitative imaging, provided their limitations are acknowledged and controlled for.

Researchers should carefully consider the specific requirements of their study, including the need for quantitative versus qualitative data, the cell lines being used, and the available equipment, before selecting a glucose uptake assay. For studies aiming to precisely quantify glucose transport, the use of radiolabeled analogs is recommended. For high-content imaging and screening purposes, fluorescent analogs are a practical choice. The use of this compound for this application should be approached with caution and would require extensive validation to differentiate between GLUT- and SMVT-mediated transport.

References

A Researcher's Guide to Measuring Glucose Metabolism: A Comparative Analysis of Biotin-D-Glucose and Validated Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying glucose uptake and metabolism is paramount to unraveling cellular bioenergetics and identifying novel therapeutic targets. While various probes and assays are available, a thorough understanding of their principles, limitations, and correlation with downstream metabolic events is crucial for data integrity. This guide provides a comprehensive comparison of Biotin-D-Glucose with established methods for assessing glucose metabolism, supported by experimental data and detailed protocols.

The ideal tool for measuring glucose uptake should act as a biologically inert tracer, entering the cell via glucose transporters and providing a signal directly proportional to the rate of transport, without otherwise influencing cellular metabolism. While this compound has been utilized in specific applications such as the photoaffinity labeling of glucose transporters, its utility as a quantitative probe for glucose uptake that correlates with metabolic activity remains unvalidated. A significant body of evidence, detailed in this guide, highlights that biotin, the labeling moiety, is a bioactive molecule that can directly influence glucose metabolism, potentially confounding the interpretation of uptake data.

This guide will delve into the nuances of this compound and present a comparative analysis with well-established and validated methodologies, including fluorescent analogs like 2-NBDG, gold-standard radiolabeled glucose analogs, real-time metabolic analysis with Seahorse technology, and comprehensive profiling with mass spectrometry.

This compound: A Tool for Transporter Labeling, Not a Validated Metabolic Probe

This compound is a derivative of glucose that has been chemically modified to include a biotin molecule. This design allows for detection through the high-affinity interaction of biotin with streptavidin conjugates. Its primary documented application in research is for the photoaffinity labeling of glucose transporters (GLUTs)[1]. This technique helps in the identification and characterization of these transport proteins.

However, there is a critical lack of published studies validating a correlation between the rate of this compound uptake and the actual rate of intracellular glucose metabolism (e.g., glycolysis). This absence of validation, coupled with the known bioactivity of biotin, raises significant concerns about its use as a reliable reporter of metabolic glucose uptake.

The Confounding Influence of Biotin on Glucose Metabolism

Contrary to being a passive label, biotin is a B-vitamin that plays a significant role in regulating glucose homeostasis. This intrinsic activity can interfere with the very metabolic pathways a researcher may be intending to measure. Key effects of biotin include:

  • Stimulation of Glucokinase: Biotin has been shown to increase the activity and expression of glucokinase (GCK), the enzyme that phosphorylates glucose to glucose-6-phosphate in hepatocytes and pancreatic β-cells[2][3][4]. GCK is a critical regulator of glycolysis and insulin secretion.

  • Modulation of Insulin Signaling: Studies have indicated that biotin can influence insulin secretion and enhance insulin receptor signaling, which in turn affects glucose uptake and metabolism[2].

  • Gene Expression Regulation: Biotin can regulate the expression of various genes involved in glucose and lipid metabolism.

These effects demonstrate that using a biotin-conjugated glucose analog introduces a variable that can directly alter the metabolic state of the cell, making it difficult to ascertain whether observed changes in uptake are due to the experimental conditions or the influence of the biotin tag itself.

Validated Alternatives for Measuring Glucose Metabolism

Several well-established methods offer reliable and quantifiable insights into glucose uptake and metabolism. The choice of method depends on the specific research question, required throughput, and available instrumentation.

Fluorescent Glucose Analogs: 2-NBDG

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog. It is transported into cells by GLUTs and phosphorylated by hexokinase, trapping it intracellularly. The accumulated fluorescence is proportional to glucose uptake.

Table 1: Comparison of Glucose Uptake & Metabolism Assays

FeatureThis compound2-NBDG (Fluorescent Analog)[³H]-2-Deoxyglucose (Radiolabeled)Seahorse XF Glycolytic Rate AssayMass Spectrometry
Principle Uptake of biotinylated glucose.Uptake of a fluorescent glucose analog.Uptake of a radiolabeled glucose analog.Measures extracellular acidification rate (ECAR) as a proxy for glycolysis.Measures abundance of glucose and its metabolites.
Primary Application Photoaffinity labeling of GLUTs.High-throughput screening, imaging.Gold standard for quantitative uptake.Real-time kinetic analysis of glycolysis.Comprehensive metabolic pathway analysis.
Correlation with Metabolism Not validated. Potential for confounding effects from biotin.Correlates with uptake, but concerns exist about transport fidelity due to its size.High correlation with glucose transport.Direct, real-time measure of glycolytic flux.Direct measurement of metabolic intermediates.
Throughput ModerateHighLow to ModerateModerateLow
Sensitivity Dependent on detection method.Moderate to High.Very High.High.Very High.
Advantages Non-radioactive.Non-radioactive, suitable for imaging and flow cytometry.High sensitivity and specificity for transport.Real-time, kinetic data, non-invasive.Highly specific and quantitative for multiple metabolites.
Disadvantages Lacks validation for metabolic studies, biotin is bioactive. Bulky tag may alter transport kinetics, potential for transporter-independent uptake.Radioactive material handling and disposal.Requires specialized instrumentation, indirect measure of uptake.Requires specialized instrumentation and expertise, complex data analysis.
Radiolabeled Glucose Analogs: [³H]-2-Deoxyglucose

The use of radiolabeled glucose analogs, such as [³H]-2-deoxyglucose, is considered the gold standard for quantifying glucose uptake. Similar to 2-NBDG, it is transported into the cell and phosphorylated, trapping the radiolabel inside. The amount of accumulated radioactivity is a direct and highly sensitive measure of glucose transport.

Real-Time Metabolic Analysis: Seahorse Extracellular Flux Analyzer

The Seahorse XF Analyzer measures the two major energy-producing pathways of the cell – mitochondrial respiration and glycolysis – in real-time. It does so by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). The glycolytic rate assay specifically calculates the proton efflux rate from glycolysis, providing a dynamic view of metabolic activity.

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS) offers the most comprehensive and direct approach to studying glucose metabolism. By using stable isotope-labeled glucose (e.g., ¹³C-glucose), researchers can trace the fate of glucose through various metabolic pathways, including glycolysis, the pentose phosphate pathway, and the TCA cycle, and quantify the levels of numerous downstream metabolites.

Experimental Protocols

General Protocol for a Fluorescent Glucose Uptake Assay (e.g., 2-NBDG)
  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Pre-incubation/Starvation: Remove the culture medium and wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). Incubate the cells in this buffer for a defined period (e.g., 1-2 hours) to deplete intracellular glucose stores.

  • Initiation of Uptake: Add the fluorescent glucose analog (e.g., 100 µM 2-NBDG) to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by aspirating the probe-containing buffer and washing the cells multiple times with ice-cold buffer.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

General Protocol for a Radiolabeled Glucose Uptake Assay (e.g., [³H]-2-Deoxyglucose)
  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 from the fluorescent assay protocol.

  • Initiation of Uptake: Add the radiolabeled glucose analog (e.g., 0.1-1.0 µCi/mL [³H]-2-deoxyglucose) to the cells and incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold buffer to remove unincorporated radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. Normalize the counts to the protein concentration of the lysate.

Protocol for Seahorse XF Glycolytic Rate Assay
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate) and warm it to 37°C.

  • Cell Preparation: Replace the growth medium with the pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 45-60 minutes.

  • Assay Execution: Place the cell culture plate and the hydrated sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and ECAR. It then injects mitochondrial inhibitors (rotenone/antimycin A) to force the cells to rely on glycolysis, followed by an injection of 2-deoxyglucose (a glycolysis inhibitor) to establish the non-glycolytic acidification rate. The software calculates the glycolytic proton efflux rate.

General Protocol for Mass Spectrometry-Based Glucose Metabolism Analysis
  • Cell Culture with Labeled Glucose: Culture cells in a medium where unlabeled glucose is replaced with a stable isotope-labeled glucose (e.g., [U-¹³C₆]-glucose) for a defined period.

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant under nitrogen or by lyophilization.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and inject them into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The metabolites are separated by chromatography and detected by the mass spectrometer, which can distinguish between the labeled and unlabeled forms.

  • Data Analysis: Analyze the data to determine the fractional labeling of downstream metabolites, providing insights into the flux through various metabolic pathways.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

GlucoseMetabolism cluster_Extracellular Extracellular cluster_Cell Cell Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic TCA TCA Cycle Pyruvate->TCA Aerobic OxPhos Oxidative Phosphorylation TCA->OxPhos

Figure 1: Simplified Glucose Metabolism Pathway.

GlucoseUptakeWorkflow A Seed cells in multi-well plate B Starve cells in glucose-free buffer A->B C Add fluorescent glucose analog (e.g., 2-NBDG) B->C D Incubate for defined time C->D E Wash with ice-cold buffer D->E F Measure fluorescence (Plate reader, Microscope, or Flow Cytometer) E->F

Figure 2: General Experimental Workflow for a Fluorescent Glucose Uptake Assay.

AssayComparison Start Start: Choose a method to measure glucose metabolism Q1 Is real-time kinetic data of glycolytic flux required? Start->Q1 Q2 Is a direct measure of glucose transport the primary goal? Q1->Q2 No Seahorse Use Seahorse XF Analyzer Q1->Seahorse Yes Q3 Is high-throughput screening or imaging needed? Q2->Q3 No Radiolabeled Use Radiolabeled Glucose Analog (e.g., [3H]-2-DG) Q2->Radiolabeled Yes (Gold Standard) Q4 Is a comprehensive analysis of metabolic pathways required? Q3->Q4 No Fluorescent Use Fluorescent Glucose Analog (e.g., 2-NBDG) Q3->Fluorescent Yes MassSpec Use Mass Spectrometry with Isotope Tracing Q4->MassSpec Yes Invalid This compound: Not validated for this purpose. Use with caution. Q4->Invalid No

Figure 3: Decision tree for selecting a glucose metabolism assay.

Conclusion

For robust and reliable data on glucose metabolism, researchers should turn to established and validated methods. The gold-standard radiolabeled glucose uptake assays provide unparalleled accuracy for quantifying transport. Fluorescent analogs like 2-NBDG offer a non-radioactive alternative suitable for high-throughput screening and imaging, though with some caveats regarding transport fidelity. For dynamic, real-time measurements of glycolytic flux, the Seahorse XF Analyzer is a powerful tool. Finally, for the most comprehensive and detailed analysis of glucose fate within the cell, mass spectrometry-based metabolomics with stable isotope tracing is the method of choice. By selecting the appropriate, validated methodology, researchers can ensure the accuracy and integrity of their findings in the complex and critical field of metabolic research.

References

A Head-to-Head Comparison of Biotinylated Glucose Analogs for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of different biotinylated glucose analogs. This guide provides a comparative analysis of key analogs, supporting experimental data, and detailed protocols to aid in the selection of the most suitable compound for specific research needs.

Biotinylated glucose analogs are invaluable tools in biomedical research, enabling the study of glucose transport, metabolism, and the function of glucose transporter (GLUT) proteins. By attaching a biotin molecule to a glucose analog, researchers can leverage the high-affinity interaction between biotin and streptavidin/avidin for detection, quantification, and purification of glucose transporters and interacting proteins. This guide offers a head-to-head comparison of various biotinylated glucose analogs, focusing on their performance in key applications such as photoaffinity labeling and cellular uptake assays.

Performance Comparison of Biotinylated Glucose Analogs

The selection of a biotinylated glucose analog is critical and depends on the specific application. Factors such as the position of the biotin label, the nature of the linker, and the presence of a photoactivatable group significantly influence the analog's interaction with glucose transporters and its utility in different experimental setups. Below is a summary of the performance of several key biotinylated glucose analogs.

AnalogStructure/TypeApplicationTarget GLUTsAffinity (Kᵢ/Kₘ)Key Findings
Bio-ATB-BMPA Photoactivatable bis-mannose with a polyethoxy spacerPhotoaffinity LabelingGLUT4Kᵢ = 359 ± 10 µM[1]Effective for labeling and quantifying cell-surface GLUT4.[1]
Bio-LC-ATB-BGPA Photoactivatable bis-glucose with a long-chain spacerPhotoaffinity LabelingGLUT1, GLUT4Not specified in provided abstractsEnables quantification of cell-surface GLUT1 and GLUT4 in intact hearts.[2][]
Biotinylated bis(D-glucose) derivatives Diazirine-based bis-glucose with aminocaproate or dithiol linkersPhotoaffinity LabelingGLUT1, GLUT4Not specified in provided abstractsEffective labeling reagents for GLUT1 and GLUT4.[]
Biotin-PEG-Glucose Glucose with a Polyethylene Glycol (PEG) linkerGeneral purpose probeBroadNot specified in provided abstractsPEG linker enhances solubility and reduces steric hindrance.
6-Biotinylamidohexyl-D-glucose Glucose with a C6 linkerGeneral purpose probeBroadNot specified in provided abstractsCommonly used for affinity purification of glucose-binding proteins.

Signaling Pathways in Glucose Transport

Understanding the cellular pathways that regulate glucose uptake is crucial for contextualizing the data obtained using biotinylated glucose analogs. Two key pathways are the insulin-stimulated translocation of GLUT4 and the general pathway of glycolysis.

Insulin-Stimulated GLUT4 Translocation

Insulin plays a central role in regulating glucose homeostasis, primarily by stimulating the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane in muscle and adipose tissues. This process is mediated by a complex signaling cascade initiated by the binding of insulin to its receptor.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS Autophosphorylation GLUT4_pm GLUT4 Glucose_in Glucose Uptake GLUT4_pm->Glucose_in Facilitates PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation AS160 AS160 Akt->AS160 Phosphorylation GLUT4_vesicle GLUT4 Storage Vesicle (GSV) AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Translocation

Insulin-stimulated GLUT4 translocation pathway.
Glycolysis Pathway

Once inside the cell, glucose is metabolized through glycolysis to produce ATP, providing the cell with energy. This fundamental pathway is a key area of investigation where biotinylated glucose analogs can be employed to study glucose uptake and subsequent metabolic fate.

G Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 GAP Glyceraldehyde-3-phosphate F16BP->GAP DHAP Dihydroxyacetone phosphate F16BP->DHAP BPG 1,3-Bisphosphoglycerate GAP->BPG DHAP->GAP PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Overview of the Glycolysis Pathway.

Experimental Protocols

To facilitate the reproducible comparison of different biotinylated glucose analogs, detailed experimental protocols are provided for key assays.

Experimental Workflow: Competitive Binding Assay

This workflow outlines the steps for determining the binding affinity of a biotinylated glucose analog to a specific glucose transporter.

G start Start prep_membranes Prepare cell membranes expressing GLUT of interest start->prep_membranes incubate Incubate membranes with biotinylated glucose analog and varying concentrations of a known competitor (e.g., D-glucose) prep_membranes->incubate separate Separate bound from free analog (e.g., filtration) incubate->separate quantify Quantify bound biotinylated analog (e.g., streptavidin-HRP) separate->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze end End analyze->end

Workflow for a competitive binding assay.

Protocol: Competitive Binding Assay to Determine Kᵢ

  • Membrane Preparation:

    • Culture cells overexpressing the glucose transporter of interest (e.g., GLUT1 or GLUT4).

    • Harvest cells and prepare plasma membrane vesicles by homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the biotinylated glucose analog to each well.

    • Add increasing concentrations of a known competitive inhibitor (e.g., D-glucose or cytochalasin B).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at 4°C for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in ice-cold buffer to separate membrane-bound analog from the free analog.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound analog.

  • Quantification:

    • Transfer the filters to a new 96-well plate.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate to allow binding to the biotinylated analog.

    • Wash the filters to remove unbound streptavidin-HRP.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Plot the signal as a function of the competitor concentration.

    • Fit the data to a one-site competition binding model to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the biotinylated analog and Kₐ is its affinity.

Experimental Workflow: Cellular Uptake Assay

This workflow describes the process of measuring the rate of uptake of a biotinylated glucose analog into live cells.

G start Start seed_cells Seed cells in a multi-well plate start->seed_cells starve_cells Starve cells of glucose seed_cells->starve_cells add_analog Add biotinylated glucose analog for defined time points starve_cells->add_analog stop_uptake Stop uptake by washing with ice-cold buffer add_analog->stop_uptake lyse_cells Lyse cells to release internalized analog stop_uptake->lyse_cells quantify Quantify internalized analog (e.g., ELISA-based detection) lyse_cells->quantify analyze Analyze data to determine uptake rate quantify->analyze end End analyze->end

Workflow for a cellular uptake assay.

Protocol: Cellular Uptake of Biotinylated Glucose Analogs

  • Cell Culture:

    • Seed cells (e.g., adipocytes or muscle cells) in a 24- or 48-well plate and culture until they reach the desired confluency.

  • Glucose Starvation and Stimulation:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells in KRH buffer without glucose for 2 hours to induce a basal state.

    • For insulin-stimulated uptake, treat the cells with insulin (e.g., 100 nM) for 30 minutes.

  • Uptake Measurement:

    • Initiate glucose uptake by adding a known concentration of the biotinylated glucose analog to each well.

    • Incubate for various time points (e.g., 1, 5, 10, 20 minutes) at 37°C.

    • To determine non-specific uptake, include control wells with a high concentration of a GLUT inhibitor (e.g., cytochalasin B).

  • Stopping the Uptake:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

    • Transfer the cell lysates to a streptavidin-coated 96-well plate.

    • Incubate to allow the biotinylated analog to bind to the streptavidin.

    • Wash the plate to remove unbound components.

    • Add an anti-biotin antibody conjugated to HRP, followed by a substrate, and measure the signal.

  • Data Analysis:

    • Create a standard curve using known concentrations of the biotinylated glucose analog.

    • Calculate the amount of internalized analog in each sample based on the standard curve.

    • Normalize the uptake to the total protein concentration in each well.

    • Plot the specific uptake (total uptake minus non-specific uptake) over time to determine the initial rate of uptake.

Conclusion

The choice of a biotinylated glucose analog is a critical determinant of the success of studies investigating glucose transport and metabolism. Photoactivatable analogs such as Bio-ATB-BMPA and Bio-LC-ATB-BGPA are powerful tools for specifically labeling and quantifying cell-surface glucose transporters. For more general applications, analogs with flexible linkers like PEG can offer improved solubility and reduced steric hindrance. By utilizing the standardized protocols provided in this guide, researchers can perform robust head-to-head comparisons of different analogs, ensuring the selection of the optimal tool for their specific research questions. The provided diagrams of key signaling pathways offer a framework for interpreting the experimental results in a broader biological context.

References

A Comparative Guide to Glucose Uptake and Metabolic Activity Analysis: Featuring Biotin-D-Glucose and Alternative Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of cellular glucose uptake is a critical aspect of metabolic research, particularly in fields such as oncology, diabetes, and neurobiology. Understanding the relationship between glucose transport and overall metabolic activity provides crucial insights into cellular physiology and disease progression. This guide offers a comprehensive comparison of various methods for analyzing glucose uptake, with a special focus on the emerging use of Biotin-D-Glucose, alongside established probes like radiolabeled glucose analogs and fluorescent glucose derivatives. We provide a detailed examination of experimental protocols and present quantitative data to aid in the selection of the most appropriate methodology for your research needs.

Comparison of Glucose Uptake Probes

The choice of probe is fundamental to the accuracy and methodology of a glucose uptake assay. Below is a comparative analysis of commonly used glucose analogs.

ProbePrinciple of DetectionAdvantagesDisadvantages
Radiolabeled Glucose Analogs (e.g., [³H]-2-Deoxy-D-glucose) Scintillation counting of incorporated radioactivity.[1]High sensitivity and considered the "gold standard" for quantitative accuracy.[2]Requires handling and disposal of radioactive materials; multi-step process.[2]
2-Deoxy-D-glucose (2-DG) with Enzymatic Detection Colorimetric or fluorometric measurement of accumulated 2-deoxy-D-glucose-6-phosphate (2-DG6P).[2]Non-radioactive; amenable to high-throughput screening.[2]Can have a narrow detection window and require multiple sample preparation steps.
Fluorescent Glucose Analogs (e.g., 2-NBDG) Fluorescence microscopy or flow cytometry detection of the fluorescent probe.Enables single-cell analysis and visualization of glucose uptake.The bulky fluorescent tag may alter transport kinetics compared to native glucose.
Biotinylated Glucose Probes (e.g., this compound) Detection via biotin-avidin/streptavidin interaction, often coupled with an enzymatic or fluorescent reporter.Potential for high specificity and signal amplification.Limited commercial availability and published data for quantitative uptake assays. Primarily used in applications like photoaffinity labeling.

Quantitative Analysis: A Head-to-Head Look

Direct quantitative comparisons of this compound with other probes for simple glucose uptake assays are not widely available in peer-reviewed literature. Most commercially available "this compound" is marketed as a multifunctional dye without specific protocols for uptake quantification. However, we can present representative data from studies comparing the established methods.

Table 1: Comparison of Glucose Uptake Assays in HCT116 Cells

Assay MethodSignal-to-Background RatioThroughputKey FindingsReference
Luminescent 2-DG Assay HighHighOffers a large assay window, making it easier to detect small changes in glucose uptake. Amenable to high-throughput screening.--INVALID-LINK--
Radioactive [³H]-2-DG Assay HighLowConsidered the gold standard for sensitivity, but is low-throughput and requires handling of radioisotopes.--INVALID-LINK--
Fluorescent 2-NBDG Assay ModerateHigh (with plate reader)Useful for imaging but may not accurately reflect transporter activity due to the large fluorescent tag.--INVALID-LINK--

Correlating Glucose Uptake with Metabolic Activity

A comprehensive understanding of cellular metabolism requires correlating glucose uptake with overall cell viability and metabolic health. Several assays are available for this purpose.

Table 2: Common Metabolic Activity Assays

AssayPrincipleOutputAdvantagesDisadvantages
MTT Assay Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.ColorimetricInexpensive and widely used.Can be influenced by changes in cellular redox potential independent of viability.
ATP Assay Luciferase-based bioluminescence measurement of ATP levels, which are indicative of metabolically active cells.LuminescentHighly sensitive and rapid.ATP levels can be affected by factors other than cell number.
Resazurin (alamarBlue) Assay Reduction of resazurin to the fluorescent resorufin by metabolically active cells.Fluorescent/ColorimetricNon-toxic to cells, allowing for continuous monitoring.Signal can be influenced by the culture medium components.

Experimental Protocols

General Workflow for a Glucose Uptake Assay

The following diagram illustrates a generalized workflow applicable to most glucose uptake assays, with specific steps varying based on the chosen probe.

G cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed cells in a multi-well plate cell_culture Culture cells to desired confluency cell_seeding->cell_culture starvation Wash and incubate in glucose-free medium cell_culture->starvation probe_addition Add glucose analog probe (e.g., 2-DG, 2-NBDG, this compound) starvation->probe_addition incubation Incubate for a defined period probe_addition->incubation wash Wash to remove excess probe incubation->wash lysis Cell lysis (for some assays) wash->lysis measurement Measure signal (radioactivity, fluorescence, luminescence, or color) lysis->measurement normalization Normalize to cell number or protein content measurement->normalization quantification Quantify glucose uptake normalization->quantification

Caption: General workflow for a cellular glucose uptake experiment.

Protocol 1: 2-Deoxy-D-glucose (2-DG) Uptake Assay (Colorimetric/Fluorometric)
  • Cell Preparation: Seed cells in a 96-well plate and culture overnight.

  • Glucose Starvation: Wash cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer and incubate in KRPH buffer for 40 minutes.

  • Stimulation (Optional): Add insulin or other stimulants and incubate for 20 minutes.

  • 2-DG Uptake: Add 2-DG to a final concentration of 1 mM and incubate for 20 minutes.

  • Stop Uptake: Add a stop solution to halt glucose transport.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Detection: Add a detection reagent that measures the accumulated 2-DG-6-phosphate.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Normalization: Normalize the signal to the protein concentration of each well.

Protocol 2: Metabolic Activity Assay (MTT)
  • Cell Treatment: Following a glucose uptake assay or other experimental treatment, remove the culture medium.

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

Signaling Pathways and Logical Relationships

Insulin-Stimulated Glucose Uptake

The uptake of glucose is a tightly regulated process, often initiated by signaling cascades. The insulin signaling pathway is a primary regulator of glucose transport in many cell types.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Metabolism Metabolic Pathways GLUT4->Metabolism Transport PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->GLUT4_vesicle Translocation Glucose Glucose Glucose->GLUT4

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Relationship between Glucose Uptake and Metabolic Activity

The following diagram illustrates the logical flow from glucose uptake to the generation of metabolic indicators that are measured in viability assays.

G glucose_uptake Glucose Uptake glycolysis Glycolysis glucose_uptake->glycolysis tca_cycle TCA Cycle glycolysis->tca_cycle nadph_production NAD(P)H Production glycolysis->nadph_production oxphos Oxidative Phosphorylation tca_cycle->oxphos tca_cycle->nadph_production atp_production ATP Production oxphos->atp_production cell_viability Cell Viability / Proliferation atp_production->cell_viability nadph_production->cell_viability (Reductant for MTT/Resazurin)

Caption: The link between glucose uptake, energy production, and metabolic assay readouts.

Conclusion

The selection of a glucose uptake assay is a critical decision in experimental design. While radiolabeled probes remain a benchmark for quantitative accuracy, non-radioactive methods, particularly luminescence-based 2-DG assays, offer a sensitive and high-throughput alternative. Fluorescent analogs like 2-NBDG are invaluable for single-cell and imaging studies, though their altered structure warrants careful interpretation of kinetic data.

The use of this compound for quantitative glucose uptake analysis is an area that requires further research and validation. While biotinylated glucose derivatives have shown utility in specialized applications such as photoaffinity labeling of glucose transporters, standardized protocols and comparative data for simple uptake assays are currently lacking. Researchers interested in this approach should be prepared to perform extensive validation against established methods.

Ultimately, the optimal strategy involves a multi-faceted approach: quantifying glucose uptake with a reliable probe and correlating these findings with robust metabolic activity assays to gain a comprehensive understanding of cellular energetic and health. This guide provides the foundational information to empower researchers in making informed decisions for their metabolic studies.

References

Safety Operating Guide

Proper Disposal and Safe Handling of Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management of chemical reagents is paramount for laboratory safety and experimental integrity. This document provides essential safety and logistical information for the handling and disposal of Biotin-D-Glucose, a multifunctional dye used in various biological experiments.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValue
Synonyms Biotin-Glucose
Formula C₁₆H₂₆N₂O₈S
Molecular Weight 406.45 g/mol

Disposal Procedures

The disposal of this compound and its contaminated packaging must be conducted in strict accordance with all applicable national and local regulations.[1][2] It is imperative to prevent the substance from entering drains or water courses.[1]

Step-by-Step Disposal Guidance:

  • Waste Identification: Characterize the waste material. This compound is not classified as a hazardous substance for transport.[1] However, waste materials must be disposed of in accordance with national and local regulations.[2]

  • Container Management: Whenever possible, leave the chemical in its original container. Do not mix it with other waste. Uncleaned containers should be treated with the same precautions as the product itself.

  • Consult an Expert: Engage with a licensed professional waste disposal service to ensure compliance with all regulations.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product, following all relevant regulations.

Safety and Handling Protocols

Adherence to proper safety protocols is crucial when handling this compound to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Ensure Adequate Ventilation: Evacuate personnel to a safe area if necessary and ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage. Use an inert absorbent material to contain the spill.

  • Environmental Protection: Do not allow the product to enter drains or water courses.

  • Clean-up: Sweep up the absorbed material and place it in a suitable, closed container for disposal.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of water.

  • Eye Contact: Immediately flush the eyes with large amounts of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.

Experimental Workflow: Cellular Uptake Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Cell Seeding Seed cells in a suitable culture plate. prep_solution 2. Prepare this compound Solution Dissolve in an appropriate solvent (e.g., DMSO) and then dilute in culture medium. incubation 3. Incubation Incubate cells with the this compound solution for a defined period. prep_solution->incubation wash 4. Washing Wash cells to remove extracellular this compound. incubation->wash imaging 5a. Fluorescence Microscopy Visualize cellular uptake of the fluorescent conjugate. wash->imaging quantification 5b. Flow Cytometry/Plate Reader Quantify the fluorescence intensity to measure uptake. wash->quantification

Caption: A generalized workflow for a cellular uptake experiment using this compound.

References

Essential Safety and Logistical Information for Handling Biotin-D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Biotin-D-Glucose, including a detailed operational and disposal plan.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesShould be equipped with side shields.
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are recommended. Gloves should be inspected for degradation before use.
Lab CoatA standard lab coat should be worn to protect from spills.
Respiratory Protection Dust MaskIn situations where dust may be generated, a dust mask (e.g., N95 or P1) is recommended.

Operational Plan: Step-by-Step Guidance for Handling this compound

This procedural guide outlines the steps for the safe handling of this compound from preparation to use in an experimental setting.

  • Preparation :

    • Before handling, ensure that the work area is clean and uncluttered.

    • Locate the nearest safety shower and eyewash station.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • When weighing or transferring the solid compound, perform the task in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust particles.

    • Avoid direct contact with the skin and eyes[1]. If contact occurs, rinse the affected area thoroughly with water[2][3].

    • For creating solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • In Case of a Spill :

    • In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust, and place it into a designated, labeled waste container[3].

    • For larger spills, evacuate the immediate area and follow your institution's chemical spill response protocol.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All unused this compound and any materials that have come into direct contact with it (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a clearly labeled, sealed waste container.

  • Disposal Procedure :

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.

    • It is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure proper disposal procedures are followed[4]. Do not dispose of this compound down the drain.

Experimental Workflow for Handling this compound

G Figure 1. Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Personal Protective Equipment prep_area->don_ppe weigh 3. Weigh/Transfer Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment collect_waste 6. Collect Waste experiment->collect_waste dispose 7. Dispose via EHS collect_waste->dispose

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.